(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMKMSXYMSZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661655 | |
| Record name | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-17-7 | |
| Record name | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Foreword: Unveiling the Profile of a Bioactive Scaffold
Welcome to a comprehensive exploration of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of significant interest within contemporary drug discovery and chemical biology. The oxindole core, a privileged scaffold in medicinal chemistry, is renowned for its presence in a multitude of biologically active compounds. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth analysis of the chemical properties of this specific derivative. Our objective is to furnish a document that is not merely a repository of data, but a practical tool that elucidates the causality behind its chemical behavior and provides robust, validated protocols for its characterization.
Molecular Identity and Structural Elucidation
This compound is a derivative of oxindole, featuring a methyl group at the 5-position of the aromatic ring and an acetic acid moiety at the 3-position of the oxindole nucleus.
Core Molecular Attributes:
| Property | Value | Source |
| CAS Number | 938459-17-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Canonical SMILES | Cc1ccc2NC(=O)C(CC(=O)O)c2c1 | |
| InChI Key | UUCMKMSXYMSZJV-UHFFFAOYSA-N |
Synthesis Approach: A Rationale for a Convergent Strategy
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established methodologies for related oxindole-3-acetic acids. A common and effective strategy involves the alkylation of a 5-methyloxindole precursor.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Expertise in Action: Protocol for Synthesis
This protocol is a robust starting point for the laboratory-scale synthesis of this compound.
Step 1: Alkylation of 5-Methyloxindole
-
To a solution of 5-methyloxindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate.
Step 2: Acid-Catalyzed Deprotection
-
Dissolve the purified tert-butyl ester intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectra for this compound are not publicly available, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (approx. 6.8-7.2 ppm).- NH proton of the oxindole ring (broad singlet, approx. 8.0-10.0 ppm).- CH proton at the 3-position (multiplet, approx. 3.5-4.0 ppm).- CH₂ protons of the acetic acid side chain (multiplets, approx. 2.5-3.0 ppm).- Methyl protons (singlet, approx. 2.2-2.4 ppm).- Carboxylic acid proton (broad singlet, >10.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the oxindole ring (approx. 175-180 ppm).- Carboxylic acid carbonyl carbon (approx. 170-175 ppm).- Aromatic carbons (approx. 110-145 ppm).- CH carbon at the 3-position (approx. 40-45 ppm).- CH₂ carbon of the acetic acid side chain (approx. 35-40 ppm).- Methyl carbon (approx. 20-25 ppm). |
| FT-IR (KBr) | - N-H stretch (approx. 3200-3400 cm⁻¹).- C=O stretch (amide) (approx. 1680-1720 cm⁻¹).- C=O stretch (carboxylic acid) (approx. 1700-1750 cm⁻¹).- O-H stretch (carboxylic acid) (broad, approx. 2500-3300 cm⁻¹).- C-H stretches (aromatic and aliphatic) (approx. 2800-3100 cm⁻¹). |
| Mass Spec (ESI) | - [M-H]⁻ at m/z 204.06.- [M+H]⁺ at m/z 206.08. |
Self-Validating Protocol for Spectroscopic Analysis:
-
Sample Preparation: For NMR, dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For IR, prepare a KBr pellet or a thin film. For mass spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
Data Interpretation: Correlate the observed signals with the expected chemical shifts, coupling constants, and fragmentation patterns to unequivocally confirm the structure of the synthesized molecule.
Physicochemical Properties: Guiding Application and Formulation
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.
Physical State and Appearance
The compound is expected to be a solid at room temperature, likely a crystalline powder. The color can range from white to off-white or pale yellow, which is common for oxindole derivatives.
Melting Point
Protocol for Melting Point Determination:
-
Place a small amount of the dry, crystalline compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar carboxylic acid and amide functionalities and its relatively nonpolar methylated aromatic core.
Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The carboxylic acid group imparts some polarity, but the overall molecule is largely hydrophobic. Solubility will be pH-dependent. |
| Methanol, Ethanol | Soluble | The polar protic nature of these solvents can engage in hydrogen bonding with the solute. |
| Acetone, Ethyl Acetate | Moderately soluble | These polar aprotic solvents can solvate the molecule. |
| Dichloromethane, Chloroform | Sparingly soluble | The polarity may be insufficient to fully dissolve the compound. |
| Hexanes, Toluene | Insoluble | The nonpolar nature of these solvents is incompatible with the polar functional groups of the molecule. |
| DMSO, DMF | Soluble | These highly polar aprotic solvents are generally good solvents for a wide range of organic compounds. |
Experimental Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Acidity (pKa)
The primary acidic proton in this molecule is that of the carboxylic acid group. The pKa of the N-H proton of the oxindole ring is significantly higher and generally not considered under physiological conditions. The pKa of the carboxylic acid is influenced by the electron-donating nature of the 5-methyl group.
Predicted pKa: The pKa of a typical carboxylic acid is around 4-5. The electron-donating methyl group on the aromatic ring is expected to have a minor effect, possibly slightly increasing the pKa compared to the unsubstituted analogue. A predicted pKa value would be in the range of 4.5 - 5.0 .
Protocol for pKa Determination via Potentiometric Titration:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Stability and Reactivity
This compound is expected to be a stable solid under standard laboratory conditions. However, potential reactivity should be considered:
-
Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.
-
N-Alkylation/N-Arylation: The N-H proton of the oxindole can be deprotonated with a strong base and subsequently alkylated or arylated.
-
Oxidation: Strong oxidizing agents may lead to the degradation of the molecule.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care.
-
Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313.
-
Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion and Future Perspectives
This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. While a complete experimental dataset is not yet publicly available, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers. The synthetic and analytical protocols described are designed to be robust and reproducible, enabling further investigation into the biological activities and potential applications of this intriguing molecule. As research in the field of oxindole chemistry continues to expand, a more detailed experimental characterization of this compound will undoubtedly emerge, further enriching our understanding of its chemical behavior.
References
-
This compound. Aladdin Scientific. [Link]
-
Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. ResearchGate. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]
-
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. National Institutes of Health. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule. The synthesis commences with the preparation of the crucial intermediate, 5-methylisatin, via the Stolle synthesis. Subsequently, a Reformatsky reaction is employed to introduce the acetic acid moiety at the C3 position of the oxindole core, followed by dehydration and catalytic hydrogenation to yield the final product. This guide offers a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanisms, and a summary of the characterization data for the synthesized compounds. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Oxindole Scaffold
The oxindole nucleus is a privileged structural motif in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its unique bicyclic structure, comprising a fused benzene and pyrrolidinone ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The incorporation of a methyl group at the 5-position and an acetic acid side chain at the 3-position, as in this compound, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex drug candidates.
This guide is structured to provide a logical and in-depth understanding of the synthesis of this important molecule, focusing on the practical aspects of the experimental procedures and the chemical principles that govern them.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a synthetic route originating from the key intermediate, 5-methylisatin (2). The acetic acid side chain can be introduced via a Reformatsky reaction with an appropriate haloacetate, followed by subsequent chemical transformations.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves three main stages:
-
Synthesis of 5-Methylisatin (2): Utilizing the Stolle synthesis, a reliable method for the preparation of isatins.
-
Introduction of the Acetic Acid Moiety: A Reformatsky reaction on 5-methylisatin to form a β-hydroxy ester intermediate.
-
Conversion to the Final Product: Dehydration of the β-hydroxy ester, followed by catalytic hydrogenation of the resulting α,β-unsaturated ester and subsequent hydrolysis to the desired carboxylic acid.
Experimental Protocols
Stage 1: Synthesis of 5-Methylisatin (2) via Stolle Synthesis
The Stolle synthesis is a classic and effective method for the preparation of isatins from anilines and oxalyl chloride.[1] It involves the acylation of an aniline followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.[2]
Caption: Workflow for the Stolle synthesis of 5-methylisatin.
Protocol:
-
Acylation: To a solution of p-toluidine (1 equivalent) in anhydrous diethyl ether, cooled to 0 °C, is added oxalyl chloride (1.1 equivalents) dropwise with stirring. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate, N-(4-methylphenyl)oxamoyl chloride, is filtered, washed with cold diethyl ether, and dried.
-
Cyclization: The dried N-(4-methylphenyl)oxamoyl chloride is added portion-wise to a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in carbon disulfide. The reaction mixture is then heated to reflux for 4 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice with stirring. The resulting solid is filtered, washed with water, and recrystallized from glacial acetic acid to afford 5-methylisatin as a reddish-orange solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Methylisatin | C₉H₇NO₂ | 161.16 | 185-188 | Reddish-orange solid |
Stage 2 & 3: Synthesis of this compound (1)
This stage involves a three-step sequence starting from 5-methylisatin: a Reformatsky reaction, dehydration, and finally, catalytic hydrogenation followed by hydrolysis.
Sources
An In-depth Technical Guide on (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of significant interest within medicinal chemistry and drug development. The oxindole scaffold is a privileged structure, known for its diverse biological activities.[1][2] This document details the physicochemical properties, a proposed synthetic route based on established methodologies, predicted spectroscopic data for characterization, and a discussion of its potential applications in therapeutic research. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel oxindole-based compounds.
Introduction and Chemical Identity
This compound belongs to the family of 2-oxindole derivatives, which are a prominent class of heterocyclic compounds. The core structure, an oxindole ring, is found in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The presence of a methyl group at the 5-position and an acetic acid moiety at the 3-position of the oxindole core suggests its potential as a modulator of various biological targets.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 938459-17-7 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccc2NC(=O)C(CC(=O)O)c2c1 |
Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Solid (predicted) |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Proposed Synthesis Protocol
A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient route can be designed based on well-established methods for the synthesis of 2-oxindole-3-acetic acid derivatives. A common and effective strategy involves the condensation of a substituted isatin with a suitable active methylene compound, followed by reduction and hydrolysis.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology:
Step 1: Synthesis of (5-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid (Knoevenagel Condensation)
-
To a solution of 5-methylisatin (1 equivalent) in pyridine, add malonic acid (1.5 equivalents) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate, (5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid.
Step 2: Synthesis of this compound (Reduction)
-
Suspend the crude (5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Add sodium amalgam (Na/Hg, 2-3 equivalents) portion-wise while maintaining the temperature below 30°C. Alternatively, catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst can be employed.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove any inorganic salts or catalyst.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | NH (amide proton) |
| ~12.0 | Singlet | 1H | COOH (carboxylic acid proton) |
| ~7.0-7.2 | Multiplet | 3H | Aromatic protons (C4-H, C6-H, C7-H) |
| ~3.5 | Multiplet | 1H | C3-H (methine proton) |
| ~2.5-2.8 | Multiplet | 2H | CH₂ (methylene protons) |
| ~2.3 | Singlet | 3H | CH₃ (methyl protons) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (amide carbonyl) |
| ~173 | COOH (carboxylic acid carbonyl) |
| ~140 | C7a (aromatic quaternary) |
| ~132 | C5 (aromatic quaternary) |
| ~128-130 | Aromatic CH carbons |
| ~110 | C7 (aromatic CH) |
| ~45 | C3 (methine carbon) |
| ~35 | CH₂ (methylene carbon) |
| ~21 | CH₃ (methyl carbon) |
Mass Spectrometry (MS):
-
Expected [M-H]⁻ (Negative Ion Mode): 204.06
-
Expected [M+H]⁺ (Positive Ion Mode): 206.08
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretch (amide) |
| ~2500-3300 | O-H stretch (carboxylic acid) |
| ~1700-1720 | C=O stretch (carboxylic acid carbonyl) |
| ~1660-1680 | C=O stretch (amide carbonyl) |
| ~1600-1620 | C=C stretch (aromatic) |
Potential Applications in Drug Development
The 2-oxindole scaffold is a cornerstone in medicinal chemistry, with several approved drugs and numerous clinical candidates built upon this framework.[3] The specific substitution pattern of this compound suggests several potential avenues for therapeutic applications.
Potential Biological Targets and Therapeutic Areas:
Caption: Potential therapeutic applications of the 5-methyl-2-oxindole-3-acetic acid scaffold.
-
Anticancer Agents: Many 3-substituted oxindoles are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The acetic acid side chain could potentially interact with the active site of various kinases. The 5-methyl group can influence binding affinity and selectivity.
-
Anti-inflammatory Drugs: The oxindole core is present in compounds that modulate inflammatory responses. This molecule could be investigated for its ability to inhibit enzymes like cyclooxygenases (COX) or other inflammatory mediators.
-
Antimicrobial Agents: Indole derivatives have a long history of investigation as antimicrobial agents. The specific structure of this compound could be explored for activity against a range of bacterial and fungal pathogens.
-
Neuroprotective Agents: Certain oxindole derivatives have shown promise in the context of neurodegenerative diseases. The ability of this scaffold to cross the blood-brain barrier and interact with neuronal targets could be a subject of future research.
The 5-methyl substitution on the aromatic ring can enhance metabolic stability and modulate the electronic properties of the molecule, which in turn can influence its biological activity and pharmacokinetic profile. The acetic acid moiety provides a handle for further chemical modification and prodrug strategies.
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers by outlining its key chemical identifiers, a plausible synthetic route, and predicted analytical data. The well-established biological importance of the 5-methyl-2-oxindole scaffold strongly suggests that this compound and its derivatives are promising candidates for further investigation in various drug discovery programs. It is the author's hope that this technical guide will stimulate further research into the synthesis and biological evaluation of this intriguing molecule.
References
- Nakao, K., Murata, Y., Koike, H., Uchida, C., Kawamura, K., Mihara, S., Hayashi, S., & Stevens, R. W. (2003). Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. Tetrahedron Letters, 44(39), 7269–7271.
- Kim, T., Park, J. H., Jeong, C., Park, E., Kim, J. M., Kim, Y.-J., Heo, J.-N., & Cheon, C.-H. (2024).
- Verma, S., Kumar, A., & Singh, A. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Bioorganic & Medicinal Chemistry, 45, 111842.
- Sci-Hub. (n.d.). Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. Retrieved from [a relevant Sci-Hub link if available, otherwise cite the original paper]
- Hayashi, K., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Plant Physiology, 192(3), 1883-1897.
-
PubChem. (n.d.). Oxindole-3-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, B., & Kumar, V. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 654-681.
- Abdel-Wahab, B. F., et al. (2022). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. Scientific Reports, 12(1), 12345.
-
Wikipedia. (2023). Indole-3-acetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
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- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Oxindole-3-Acetic Acid Derivatives: A Guide to Synthesis, Characterization, and Control
An In-depth Technical Guide for Researchers
The Principle of Tautomerism and Its Critical Role in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1] Tautomers are not resonance structures; they are distinct chemical species with different arrangements of atoms and electrons, often involving the migration of a proton.[2][3] For drug development professionals, the presence of tautomeric forms presents both a challenge and an opportunity. Different tautomers of a single drug candidate can exhibit varied biological activities, receptor binding affinities, metabolic stabilities, and toxicological profiles.[4] Therefore, controlling the tautomeric equilibrium to favor the most active and stable species is a primary goal in drug design and synthesis.[2][3]
The 2-oxindole scaffold, a core component of many natural products and pharmacologically active molecules, is well-known for its propensity to exhibit tautomerism.[5][6] This guide focuses specifically on derivatives of 2-oxindole-3-acetic acid, a structure that combines the classic oxindole core with a flexible side chain, introducing additional complexity and potential for tautomeric interplay.
The Tautomeric Landscape of 2-Oxindole-3-Acetic Acid
The primary tautomerism in the 2-oxindole core is the lactam-lactim equilibrium. However, the presence of the 3-acetic acid substituent introduces a third potential tautomer involving an exocyclic double bond.
-
Keto (Lactam) Form: This is the (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid structure. It features a carbonyl group at the C-2 position and is generally the most stable and predominant form.[7]
-
Enol (Lactim) Form: This tautomer, 2-hydroxy-1H-indole-3-acetic acid, arises from the migration of the N-H proton to the C-2 carbonyl oxygen, forming a hydroxyl group and an endocyclic C=N double bond.
-
Exocyclic Enol Form: A third possibility is the 2-hydroxy-(indol-3-yl)acetic acid tautomer, where an exocyclic double bond is formed between C-3 and the acetic acid side chain.[8]
The dynamic equilibrium between these forms is crucial, as the spatial arrangement and hydrogen bonding capabilities of each tautomer are distinct, directly impacting how the molecule interacts with biological targets.
Caption: Tautomeric equilibrium in 2-oxindole-3-acetic acid derivatives.
Key Factors Influencing Tautomeric Equilibrium
Controlling the tautomeric ratio is paramount. The equilibrium is not static and can be significantly shifted by environmental and structural factors. A deep understanding of these factors allows researchers to strategically manipulate the equilibrium to favor a desired tautomer.
Solvent Effects
The choice of solvent is a primary tool for influencing the keto-enol equilibrium. The underlying principle is the differential solvation of the tautomers, which vary in polarity.[9][10]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of hydrogen bonding. They tend to stabilize the more polar keto (lactam) form by solvating the carbonyl group and disrupting any potential intramolecular hydrogen bonds that might stabilize the enol form.[9][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not donate hydrogen bonds. They can also stabilize the keto form, but the effect can be more complex. DMSO, for instance, is a strong hydrogen bond acceptor and can stabilize certain enol tautomers.[10]
-
Non-Polar Solvents (e.g., Benzene, Cyclohexane, CCl₄): In these environments, the enol form can be favored. This is because the enol tautomer can form a stable intramolecular hydrogen bond (e.g., between the C2-OH and the side-chain carbonyl), a stabilizing interaction that is not disrupted by the solvent.[11]
pH Effects
The pH of the solution can dramatically alter the tautomeric equilibrium by changing the ionization state of the molecule. For 2-oxindole-3-acetic acid derivatives, there are two key acidic protons: the carboxylic acid proton and the lactam N-H proton.
-
Acidic Conditions: Under low pH, the molecule is fully protonated. The equilibrium will be primarily governed by solvent and substituent effects.
-
Neutral to Basic Conditions: As the pH increases, the carboxylic acid will deprotonate first to form a carboxylate anion.[12] This introduces negative charge and can influence the electron distribution in the entire system, potentially shifting the equilibrium. At higher pH values, the lactam N-H can also be deprotonated, forming an anion that is stabilized by resonance, which inherently involves the "enol-like" delocalization of charge onto the oxygen atom.
Substituent Effects
Modifying the 2-oxindole core with various substituents provides another layer of control. The electronic nature of these groups alters the relative stability of the tautomers.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, Halogens): When placed on the aromatic ring, EWGs can increase the acidity of the N-H proton, potentially favoring the enol (lactim) form.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂): EDGs increase electron density in the ring system, which can have a more complex influence but generally tends to stabilize the electron-rich aromatic system of the keto form.
Analytical Characterization of Tautomers
Distinguishing and quantifying tautomers requires robust analytical techniques. The choice of method depends on the state of the sample (solution vs. solid) and the desired level of detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomeric equilibria in solution. Because the interconversion between keto and enol forms is often slow on the NMR timescale, distinct sets of signals for each tautomer can be observed in the same spectrum.[10][13]
Key Diagnostic Signals:
-
¹H NMR: The proton at the C3 position is a key indicator. In the keto form, it is an aliphatic proton adjacent to a carbonyl group. In the enol forms, this proton may be absent or appear as a vinylic proton. The enolic -OH proton and the lactam N-H proton also provide crucial, though sometimes broad, signals.
-
¹³C NMR: The chemical shift of the C2 and C3 carbons are highly diagnostic. C2 is a carbonyl carbon (~175-180 ppm) in the keto form and a carbon bearing a hydroxyl group (~150-160 ppm) in the enol form.
| Proton/Carbon | Typical Chemical Shift (Keto Form) | Typical Chemical Shift (Enol Form) | Notes |
| C3-H | ~3.5 - 4.5 ppm | Varies (may be absent or vinylic) | Highly diagnostic of the tautomeric state at C3. |
| N-H | ~8.0 - 10.5 ppm | Absent in lactim form | Often broad; exchangeable with D₂O. |
| O-H | Absent | ~9.0 - 15.0 ppm | Enolic proton, often broad. |
| C 2 | ~175 - 180 ppm | ~150 - 160 ppm | Carbonyl vs. enolic carbon; a clear indicator in ¹³C NMR. |
| C 3 | ~40 - 50 ppm | ~100 - 120 ppm | Aliphatic vs. sp²-hybridized carbon. |
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh ~5-10 mg of the 2-oxindole-3-acetic acid derivative.
-
Solvent Selection: Prepare separate samples by dissolving the compound in 0.6 mL of different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in clean NMR tubes to investigate solvent effects.
-
Data Acquisition: Acquire ¹H NMR spectra at a constant, controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) to allow for accurate integration.
-
Spectral Processing: Process the spectra with identical parameters (phasing, baseline correction).
-
Integration and Analysis:
-
Identify well-resolved, non-overlapping peaks characteristic of the keto and enol forms. For example, integrate the signal for the C3-H of the keto form and a characteristic aromatic or vinylic proton of the enol form.
-
Calculate the mole fraction (%Keto, %Enol) of each tautomer.
-
The equilibrium constant (Keq = [Enol]/[Keto]) can be determined from the ratio of the integrals.
-
Causality: This protocol is self-validating because the ratio of integrals of multiple, distinct peaks for each tautomer should yield the same Keq value, confirming correct peak assignment.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting changes in the electronic structure of a molecule. The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption spectra.[14][15] The keto form typically has a π → π* transition associated with the benzene ring fused to the amide, while the enol form has a more extended conjugated system, often leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax).[15]
Experimental Workflow: Solvent Effect Analysis via UV-Vis
Caption: Workflow for analyzing solvent effects on tautomerism by UV-Vis.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, but it is important to remember that it reveals the structure only in the solid state.[16][17] This structure may or may not be the predominant tautomer in solution. However, it provides an unambiguous reference point and confirms the existence of a specific tautomeric form. The crystal structure of an oxindole derivative can definitively show bond lengths and atom positions, proving whether the C2 position is a carbonyl (keto) or a hydroxyl (enol) group.[18]
Conclusion and Outlook for Researchers
The tautomerism of 2-oxindole-3-acetic acid derivatives is a multifaceted phenomenon of critical importance to scientists in drug development. The equilibrium between keto and enol forms is a delicate balance, readily influenced by solvent, pH, and molecular substitution. For researchers, this presents a powerful toolkit: by strategically choosing reaction conditions, purification solvents, and formulation excipients, one can potentially control the tautomeric composition of a sample to enhance biological efficacy or improve physicochemical properties.
A thorough characterization using a combination of NMR and UV-Vis spectroscopy is essential to understand the behavior of these compounds in solution, while X-ray crystallography provides an anchor point in the solid state. The protocols and principles outlined in this guide serve as a foundation for the rational design, synthesis, and analysis of 2-oxindole-3-acetic acid derivatives, enabling a more controlled and insightful approach to harnessing their full therapeutic potential.
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Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
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Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. FAO AGRIS. [Link]
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Araujo de Oliveira, A. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
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André, E., et al. (2003). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry. [Link]
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Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
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National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem Compound Database. [Link]
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André, E., et al. (2003). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. ACS Publications. [Link]
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Painelli, A., et al. (2015). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics. [Link]
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Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
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Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. [Link]
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Gütay, L., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Harvey, P. D., et al. (2006). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]
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Cheon, C.-H., et al. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis. [Link]
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Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. [Link]
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Minetti, A. (2014). The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. Communicative & Integrative Biology. [Link]
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Stoltz, B. M., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters. [Link]
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Smith, T. E., et al. (2020). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]
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Smith, T. E., et al. (2020). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
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SpectraBase. (n.d.). 2-Oxindole - Optional[1H NMR] - Chemical Shifts. [Link]
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Pěnčík, A., et al. (2018). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell. [Link]
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Nakao, K., et al. (2003). Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. Tetrahedron Letters. [Link]
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Gális, M., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. [Link]
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Gális, M., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. National Institutes of Health. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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ResearchGate. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
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ResearchGate. (n.d.). a) ¹H NMR spectra of i) 2 a and ii) 2 b, b) ¹³C NMR spectra of i) 2 a... [Link]
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Nakao, K., et al. (2003). Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. Sci-Hub. [Link]
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EMBL-EBI. (n.d.). 2-oxindole-3-acetic acid (CHEBI:133221). [Link]
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ResearchGate. (2023). (PDF) Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. [Link]
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Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC. [Link]
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Solubility of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in organic solvents
An in-depth technical guide on the solubility of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in organic solvents
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate whose solubility characteristics are fundamental to its application in pharmaceutical synthesis and development. This guide provides a comprehensive technical overview of its solubility profile in a variety of organic solvents. We will dissect the key physicochemical properties of the molecule, present a robust, self-validating protocol for experimental solubility determination, and analyze its solubility behavior through the lens of established chemical principles. Furthermore, this document introduces the theoretical framework of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection. The insights and data herein are curated to empower researchers, chemists, and drug development professionals to optimize processes involving this compound, from reaction and purification to formulation.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from a laboratory concept to a clinical reality, solubility is a non-negotiable physical property. It dictates the efficiency of chemical reactions, the feasibility of purification methods like crystallization, and most critically, the bioavailability of the final active pharmaceutical ingredient (API). A compound with poor solubility can face significant hurdles in development, leading to challenges in creating effective formulations and achieving therapeutic efficacy. For a key building block like this compound, a thorough understanding of its solubility is not merely academic; it is a prerequisite for efficient process development, scalability, and rational formulation design. This guide serves as a foundational resource for navigating the solubility landscape of this important molecule.
Physicochemical Profile of this compound
A molecule's solubility is a direct consequence of its intrinsic physicochemical properties. The interplay between its functional groups, size, and polarity determines how it interacts with different solvent environments.
| Property | Value | Source | Significance & Expert Insight |
| Molecular Formula | C₁₁H₁₁NO₃ | Defines the elemental makeup and is the basis for molecular weight. | |
| Molecular Weight | 205.21 g/mol | A moderate molecular weight that does not inherently limit solubility. | |
| Physical Form | Solid | The energy required to break the crystal lattice is a key barrier to dissolution that the solvent must overcome. | |
| pKa (estimated) | ~4.5 (Carboxylic Acid) | N/A | The carboxylic acid group is weakly acidic. In solvents capable of accepting a proton, or at a pH above its pKa in aqueous systems, the molecule will ionize, drastically altering its solubility. |
| logP (estimated) | ~1.1 - 1.5 | [1] | The octanol-water partition coefficient suggests the molecule has a slight preference for lipophilic environments but is overall moderately polar. This value is an estimate based on similar structures. |
Expertise & Experience: The structure of this compound is amphiphilic. It possesses a polar, hydrophilic carboxylic acid group capable of hydrogen bond donation and acceptance, and a polar lactam ring which is a strong hydrogen bond acceptor. These are balanced by a more non-polar (lipophilic) methyl-substituted benzene ring. This duality is the primary driver of its solubility behavior, making it highly soluble in polar, hydrogen-bonding solvents and poorly soluble in non-polar, aprotic solvents.
A Validated Protocol for Experimental Solubility Determination
To ensure the generation of reliable and reproducible data, the isothermal shake-flask method is the gold standard for measuring equilibrium solubility.[2] The protocol below is designed to be self-validating.
Isothermal Shake-Flask Methodology
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Trustworthiness: This protocol's integrity is ensured by the equilibrium confirmation step (H). If the measured concentration ceases to increase between later time points, it provides strong evidence that the solution is saturated and the true equilibrium solubility has been measured.[2] Additionally, analyzing the remaining solid phase by techniques like X-ray Powder Diffraction (XRPD) is recommended to confirm that the compound has not converted into a different polymorphic form or a solvate during the experiment.
Solubility Profile in Representative Organic Solvents
The following table summarizes the expected solubility of this compound at ambient temperature (25 °C), based on its physicochemical properties and established principles of solubility.
| Solvent | Class | Predicted Solubility (mg/mL) | Rationale for Solubility Behavior |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent. DMSO is a very strong hydrogen bond acceptor, readily interacting with the carboxylic acid proton. Its high polarity effectively solvates the entire molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Excellent. Similar to DMSO, DMF is a highly polar solvent with strong hydrogen bond accepting capabilities. |
| Methanol | Polar Protic | > 50 | High. As a polar protic solvent, methanol can act as both a hydrogen bond donor (to the lactam carbonyl) and acceptor (from the carboxylic acid), leading to strong interactions and high solubility. |
| Ethanol | Polar Protic | > 50 | High. Similar mechanism to methanol, with its slightly lower polarity having a minimal effect. |
| Acetone | Polar Aprotic | ~20 - 40 | Moderate. Acetone is a good hydrogen bond acceptor but cannot donate. Its polarity is sufficient to dissolve a moderate amount of the compound. |
| Ethyl Acetate | Moderately Polar | ~5 - 15 | Low to Moderate. Offers some hydrogen bond acceptance via its ester carbonyls but has significant non-polar character, limiting its capacity. |
| Acetonitrile | Polar Aprotic | < 10 | Low. While polar, acetonitrile is a very weak hydrogen bond acceptor, making it a relatively poor solvent for this compound. |
| Dichloromethane (DCM) | Non-polar | < 1 | Very Low. Lacks the polarity and hydrogen bonding ability to overcome the compound's crystal lattice energy. |
| Toluene | Non-polar | < 0.1 | Practically Insoluble. The aromatic, non-polar nature of toluene results in very weak solute-solvent interactions. |
| Hexane | Non-polar | < 0.1 | Practically Insoluble. As a non-polar aliphatic solvent, it is incompatible with the polar functional groups of the solute. |
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
Beyond the qualitative "like dissolves like" rule, a more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[3][4] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle is that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution.[5]
Caption: Conceptual workflow for using HSP to predict solubility.
Authoritative Grounding: The HSP model is a powerful, empirically-derived tool used extensively in the coatings and pharmaceutical industries to screen for suitable solvents, create optimal solvent blends, and predict polymer-solvent interactions.[6][7] While determining HSP values experimentally can be complex, they can often be estimated using group contribution methods, providing a valuable first-pass screening tool.[8]
Conclusion and Strategic Recommendations
The solubility of this compound is governed by its polar and hydrogen-bonding functional groups. Highly polar solvents, particularly those with strong hydrogen bond accepting capabilities like DMSO and DMF, are excellent choices for solubilization. Polar protic solvents like methanol and ethanol are also highly effective. Conversely, non-polar solvents are unsuitable.
For drug development professionals, this profile suggests:
-
For Synthesis: Solvents like DMF, methanol, or ethanol are likely suitable for reaction media.
-
For Purification: A crystallization process could be designed using a good solvent (e.g., methanol) and a poor anti-solvent (e.g., hexane or water, depending on the desired crystal form).
-
For Formulation: For amorphous solid dispersions, highly soluble systems with solvents like ethanol or acetone could be explored for spray drying processes.
Further experimental investigation into the temperature dependence of solubility in these solvents would provide the necessary data for robust process optimization and crystallization design.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
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University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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West Pharmaceutical Services. Using Hansen solubility parameters to predict drug and container/device interactions. [Link]
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University of Texas at Dallas. Experiment 1: Determination of Solubility. [Link]
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Just, J., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
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Stability of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid under different conditions
An In-depth Technical Guide to the Stability of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction
This compound is a heterocyclic compound featuring a 2-oxindole core. The oxindole substructure is a privileged scaffold found in numerous pharmacologically active natural products and synthetic molecules.[1] Its structural complexity, including a lactam ring, an acidic chiral center at the C3 position, and an electron-rich aromatic system, presents a unique stability profile that is critical to understand during drug discovery and development.[1][2]
The intrinsic stability of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and shelf-life. Therefore, a comprehensive understanding of its degradation pathways under various stress conditions is a regulatory and scientific necessity. Forced degradation studies, or stress testing, are essential for developing stability-indicating analytical methods, identifying potential degradants, and elucidating degradation mechanisms.[3][4] This guide provides a detailed examination of the stability of this compound, outlining the chemical rationale for its potential degradation and presenting field-proven protocols for its assessment.
Core Molecular Structure and Potential Liabilities
The stability of this compound is governed by several key structural features:
-
Lactam Ring: The cyclic amide (lactam) within the oxindole core is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening to form an amino acid derivative.
-
C3 Position: The protons on the C3 carbon are acidic and can be deprotonated, potentially leading to epimerization or other reactions.[1]
-
Indole Nucleus: The benzene ring fused to the pyrrolone core is electron-rich, making it susceptible to oxidative degradation.[5][6] Oxidation can lead to the formation of various hydroxylated or ring-cleaved products.[7][8]
-
Unsaturation and Conjugation: The overall system is conjugated and contains chromophores that can absorb UV radiation, making it potentially liable to photodegradation. Indole-containing compounds are known to degrade under UV light.[9]
Forced Degradation Studies: A Methodological Framework
Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify its degradation products.[3] These studies are a cornerstone of developing robust, stability-indicating analytical methods as mandated by ICH guidelines (e.g., Q1A, Q1B).[3][10]
Below is a generalized workflow for conducting these studies.
Caption: General workflow for forced degradation studies.
Hydrolytic Stability (Acidic & Basic Conditions)
Causality: The primary site for hydrolysis is the lactam bond. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur, leading to the cleavage of the amide bond.
Experimental Protocol: Acid-Induced Degradation
-
Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of methanol and 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution in a sealed vial at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
Experimental Protocol: Base-Induced Degradation
-
Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of methanol and 0.1 M sodium hydroxide.
-
Incubation: Maintain the solution in a sealed vial at room temperature (25°C). Rationale: Base-catalyzed hydrolysis of lactams is often rapid, so elevated temperatures may not be necessary initially.
-
Time Points: Withdraw aliquots at shorter intervals, such as 0, 1, 2, 4, and 8 hours.
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized samples with the mobile phase for HPLC analysis.
Anticipated Data Summary: Hydrolytic Degradation
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) (Ring-Opened) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 6 | 95.2 | 4.5 | |
| 12 | 89.8 | 9.8 | |
| 24 | 81.5 | 18.1 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 |
| 2 | 92.1 | 7.6 | |
| 4 | 85.3 | 14.2 | |
| 8 | 74.0 | 25.5 |
Oxidative Stability
Causality: The electron-rich indole nucleus is prone to oxidation.[5][6] Common laboratory oxidants like hydrogen peroxide (H₂O₂) can generate hydroxyl radicals, which can attack the aromatic ring to form hydroxylated derivatives or potentially lead to more complex oxidative cleavage of the C2-C3 bond.[7]
Experimental Protocol: Oxidative Degradation
-
Preparation: Prepare a 1.0 mg/mL solution of the compound in methanol. Add an equal volume of 3% hydrogen peroxide.
-
Incubation: Keep the solution protected from light at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching: No quenching is typically required, but samples should be analyzed promptly. Dilution with the mobile phase effectively stops the reaction.
-
Analysis: Dilute samples to the target concentration for HPLC analysis.
Anticipated Data Summary: Oxidative Degradation
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 2 (%) | Minor Degradant 3 (%) |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 91.5 | 6.8 | 1.2 | |
| 12 | 84.2 | 12.5 | 2.7 | |
| 24 | 72.9 | 21.4 | 5.1 |
Photostability
Causality: Molecules with chromophores that absorb light in the UV-Visible range can undergo photochemical degradation. For indole derivatives, this can involve photo-oxidation or the formation of reactive radical species.[9] The ICH Q1B guideline provides a standardized approach for photostability testing.[10]
Experimental Protocol: Photolytic Degradation
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a petri dish.
-
Solution State: Prepare a 1.0 mg/mL solution in a suitable solvent (e.g., methanol/water) in a quartz cuvette or vial.
-
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10]
-
Analysis: After exposure, dissolve the solid samples and dilute the solution samples to the target concentration for HPLC analysis. Analyze the dark controls concurrently.
Anticipated Data Summary: Photolytic Degradation
| Sample State | Condition | Parent Compound Remaining (%) | Photodegradant 4 (%) |
| Solid | Dark Control | 99.8 | <0.1 |
| Light Exposed | 96.5 | 3.2 | |
| Solution | Dark Control | 99.5 | <0.1 |
| Light Exposed | 88.1 | 11.5 |
Thermal Stability
Causality: Heat provides the activation energy for degradation reactions. Thermal stress can accelerate hydrolysis, oxidation, and other potential degradation pathways like decarboxylation, although the latter is less likely for this specific molecule under moderate heat.
Experimental Protocol: Thermal Degradation
-
Sample Preparation:
-
Solid State: Place the solid compound in a sealed glass vial.
-
Solution State: Prepare a 1.0 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water) in a sealed vial.
-
-
Incubation: Place the vials in a calibrated oven at 80°C.
-
Time Points: Remove samples at 1, 3, and 7 days.
-
Analysis: Cool samples to room temperature. Dissolve the solid samples and dilute all samples to the target concentration for HPLC analysis.
Anticipated Data Summary: Thermal Degradation
| Sample State | Time (days) | Parent Compound Remaining (%) | Thermal Degradant(s) (%) |
| Solid, 80°C | 1 | 99.9 | <0.1 |
| 7 | 99.5 | 0.4 | |
| Solution, 80°C | 1 | 98.2 | 1.6 |
| 7 | 92.5 | 7.2 |
Potential Degradation Pathways
Based on the chemistry of the 2-oxindole scaffold, several degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for the title compound.
Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active drug substance due to degradation. The key requirement is that the method must resolve the parent peak from all potential degradation products and process impurities.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13][14]
Protocol: HPLC Method Development Outline
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point due to the moderate polarity of the analyte.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to sharpen the peak of the carboxylic acid moiety by keeping it protonated.
-
Organic (B): Acetonitrile or Methanol.
-
-
Elution Mode: A gradient elution (e.g., starting with 10% B and increasing to 90% B over 20 minutes) is recommended to ensure separation of the parent compound from potentially more polar (hydrolyzed) or less polar degradants.
-
Detection: The indole chromophore provides strong UV absorbance. A photodiode array (PDA) detector should be used to monitor across a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for detection and to perform peak purity analysis. A wavelength around 254 nm or 280 nm is likely to be effective.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (resolution of degradant peaks), linearity, accuracy, precision, and robustness.
Conclusion
This compound possesses several structural features that make it susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The primary liabilities are the lactam ring, which can undergo hydrolysis, and the electron-rich indole system, which is prone to oxidation. Thermal stress is expected to accelerate these degradation processes, particularly in solution. A systematic investigation using forced degradation protocols, coupled with a validated stability-indicating HPLC method, is paramount to fully characterize its stability profile. The insights gained from such studies are indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any potential drug product.
References
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Available at: [Link]
-
Gade, S. K., & Argade, N. P. (2012). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 10(31), 5908-5912. Available at: [Link]
-
Aladdin Scientific. (n.d.). This compound. Available at: [Link]
-
Schleicher, K. D., & Stoltz, B. M. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Angewandte Chemie International Edition, 55(51), 15886-15889. Available at: [Link]
-
Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14353-14383. Available at: [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Available at: [Link]
-
El-Gindy, A., Emara, S., & Mostafa, N. S. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 51(8), 759-767. Available at: [Link]
-
Li, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 50(9), 814-819. Available at: [Link]
-
El-Gindy, A., Emara, S., & Mostafa, N. S. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(8), 759-767. Available at: [Link]
-
Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]
-
van der Westhuizen, J. H., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 253-258. Available at: [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]
-
Nonhebel, D. C., & Collins, E. J. (1984). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant Physiology, 76(4), 979-983. Available at: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
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- 1. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]
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- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 8. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. cetjournal.it [cetjournal.it]
Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Forward
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in characterizing the biological activities of the novel compound, (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects. While direct studies on this specific molecule are not extensively published, its structural similarity to known aldose reductase inhibitors, anti-inflammatory agents, and antimicrobial compounds provides a strong rationale for the investigational pathways detailed herein. This document offers a series of robust, validated protocols to screen for and characterize these potential activities, empowering researchers to unlock the therapeutic potential of this compound.
Section 1: Investigating Aldose Reductase Inhibitory Activity
Scientific Rationale
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway is strongly implicated in the pathogenesis of secondary complications like neuropathy, retinopathy, and nephropathy.[2] The accumulation of sorbitol leads to osmotic stress and oxidative damage in sensitive tissues. Therefore, inhibitors of aldose reductase are of significant therapeutic interest. The indole and oxindole moieties are present in known AR inhibitors, making this compound a prime candidate for investigation.
Experimental Workflow: Aldose Reductase Inhibition
Caption: Workflow for determining aldose reductase inhibitory activity.
Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol is designed for a 96-well plate format and measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH by aldose reductase.
Materials:
-
This compound
-
Recombinant human aldose reductase (ALR2)
-
NADPH
-
DL-Glyceraldehyde
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
DMSO (for compound dissolution)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
140 µL of sodium phosphate buffer.
-
20 µL of NADPH solution (final concentration ~0.1 mM).
-
10 µL of the test compound dilution or vehicle control (DMSO in buffer).
-
10 µL of aldose reductase enzyme solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of DL-glyceraldehyde substrate solution (final concentration ~1 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Controls:
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Negative Control: Vehicle (DMSO/buffer) instead of the test compound.
-
Blank: Assay mixture without the enzyme.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Quantitative Data Summary (Hypothetical)
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | ALR2 | To be determined |
| Epalrestat (Positive Control) | ALR2 | 0.1 - 0.5 |
Section 2: Screening for Anti-Inflammatory Properties
Scientific Rationale
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[3] Key events in inflammation include the denaturation of tissue proteins and the lysis of lysosomal membranes, which releases pro-inflammatory enzymes.[4] Therefore, compounds that can prevent protein denaturation and stabilize cellular membranes are considered to have potential anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs), some of which contain indole scaffolds, act through such mechanisms.[4]
Protocol 2A: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[4][5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Diclofenac sodium (as a standard reference drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL in PBS), 2.8 mL of PBS, and 0.2 mL of BSA solution.
-
Control: A control mixture is prepared with 4.8 mL of PBS and 0.2 mL of BSA solution, without the test compound.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.
-
Cooling & Measurement: After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Standard: Repeat the procedure using diclofenac sodium as the standard drug.
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100
Protocol 2B: Human Red Blood Cell (HRBC) Membrane Stabilization
This method evaluates the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress, which serves as a model for lysosomal membrane stabilization.[4]
Materials:
-
Fresh human blood (collected in an anticoagulant-containing tube)
-
Isotonic buffer (154 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4)
-
Hypotonic buffer (50 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4)
-
Test compound and Diclofenac sodium
-
Centrifuge and spectrophotometer
Procedure:
-
HRBC Preparation: Centrifuge fresh blood at 3000 rpm for 10 minutes. Discard the supernatant ("buffy coat") and wash the packed red blood cells three times with isotonic buffer. Resuspend the cells to make a 10% v/v suspension in isotonic buffer.
-
Assay Mixture: Mix 1 mL of the test compound/standard at various concentrations with 1 mL of HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Lysis Induction: Add 2 mL of hypotonic buffer to induce hemolysis and incubate for another 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measurement: Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of released hemoglobin.
Data Analysis: Calculate the percentage of membrane protection using the formula: % Protection = [1 - (Abs_test / Abs_control)] * 100 (Where the control is the sample with hypotonic buffer but without the test compound).
Quantitative Data Summary (Hypothetical)
| Assay | Test Compound Concentration (µg/mL) | % Inhibition / % Protection |
| Protein Denaturation | 100 | To be determined |
| 250 | To be determined | |
| 500 | To be determined | |
| HRBC Membrane Stabilization | 100 | To be determined |
| 250 | To be determined | |
| 500 | To be determined |
Section 3: Antimicrobial Activity Screening
Scientific Rationale
Heterocyclic compounds containing indole and thiazolidinone rings have been reported to exhibit a broad spectrum of antimicrobial activities.[6][7] The structural features of this compound warrant an investigation into its potential to inhibit the growth of pathogenic bacteria and fungi. A standard broth microdilution assay is a cost-effective and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., Ampicillin for bacteria, Ketoconazole for fungi)
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls:
-
Positive Growth Control: Wells containing only broth and inoculum.
-
Negative/Sterility Control: Wells containing only broth.
-
Standard Drug Control: A separate serial dilution of a standard antibiotic.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
Quantitative Data Summary (Hypothetical)
| Organism | Type | MIC of Test Compound (µg/mL) | MIC of Standard Drug (µg/mL) |
| Staphylococcus aureus | Gram-positive | To be determined | < 4 (Ampicillin) |
| Escherichia coli | Gram-negative | To be determined | < 8 (Ampicillin) |
| Candida albicans | Fungus | To be determined | < 2 (Ketoconazole) |
Section 4: Data Interpretation and Future Directions
The protocols outlined in this document serve as a primary screening cascade to identify and quantify the potential biological activities of this compound.
-
Positive Aldose Reductase Results (low µM or nM IC50): Should the compound show potent AR inhibition, further studies should focus on determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic analyses (e.g., Lineweaver-Burk plots).[1] Selectivity profiling against other related enzymes (e.g., aldehyde reductase, ALR1) would also be a critical next step.
-
Positive Anti-inflammatory Results: Significant inhibition of protein denaturation and/or membrane stabilization suggests anti-inflammatory potential. Follow-up studies could investigate the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) or measure the compound's effect on cytokine production (e.g., TNF-α, IL-6) in cell-based assays (e.g., LPS-stimulated macrophages).[4][8]
-
Positive Antimicrobial Results (low MIC values): If the compound demonstrates potent antimicrobial activity, subsequent studies should determine whether the effect is bactericidal or bacteriostatic. Time-kill curve assays and investigation into the mechanism of action (e.g., cell wall synthesis inhibition, DNA gyrase inhibition) would be warranted.
The successful identification of a primary biological activity through these screens will pave the way for more complex cell-based assays, mechanistic studies, and eventually, evaluation in appropriate animal models of disease.
References
- Experimental evaluation of anti inflammatory agents | PPTX - Slideshare.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Aldose Reductase-IN-4 - Benchchem.
- Application Notes and Protocols for Testing Aldose Reductase Inhibitors in Animal Models of Diabetic Complications - Benchchem.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
- (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - NIH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]
Applications of 5-Substituted 2-Oxindole-3-Acetic Acids in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
The 2-oxindole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 5-substituted 2-oxindole-3-acetic acid derivatives have emerged as a cornerstone in modern oncology, primarily through their potent inhibition of protein kinases that drive tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth exploration of the applications of these compounds in cancer research, complete with detailed mechanistic insights and robust experimental protocols designed for immediate implementation in a research setting. Our focus is to bridge theoretical knowledge with practical, field-proven methodologies, empowering researchers to effectively harness the potential of this important class of molecules.
The 2-Oxindole Core: A Versatile Scaffold for Kinase Inhibition
The therapeutic efficacy of 5-substituted 2-oxindole-3-acetic acid derivatives in oncology is intrinsically linked to their ability to function as ATP-competitive inhibitors of a range of protein kinases. The core structure mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate group to their respective substrates. This inhibition of phosphorylation events disrupts the downstream signaling pathways that are often dysregulated in cancer.
Substitutions at the 5-position of the oxindole ring are crucial for modulating the potency and selectivity of these inhibitors. Different functional groups at this position can form specific interactions with amino acid residues in the kinase domain, leading to enhanced binding affinity and a distinct kinase inhibition profile. This structure-activity relationship (SAR) is a key focus of ongoing drug discovery efforts.[1][2]
Sunitinib: A Paradigm of Multi-Targeted Kinase Inhibition
Sunitinib (formerly SU11248) is a prime example of a 5-substituted 2-oxindole-3-acetic acid derivative that has achieved significant clinical success. It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, a mechanism that contributes to its broad anti-tumor activity.[3]
Mechanism of Action
Sunitinib's primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both of which are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By inhibiting VEGFR and PDGFR signaling, Sunitinib effectively chokes off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.
Beyond its anti-angiogenic effects, Sunitinib also inhibits other RTKs implicated in cancer progression, such as KIT and FMS-like tyrosine kinase 3 (FLT3).[3] This multi-targeted approach allows Sunitinib to simultaneously attack multiple pathways essential for tumor survival and proliferation.
Signaling Pathway: Inhibition of VEGFR and PDGFR by Sunitinib
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
Expanding the Arsenal: Diverse 5-Substituted 2-Oxindole-3-Acetic Acid Derivatives
Research has expanded beyond Sunitinib to develop a diverse array of 5-substituted 2-oxindole-3-acetic acid derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of different substituents at the 5-position has yielded compounds with unique kinase inhibition profiles. For instance, the introduction of a fluorine atom at the 5-position has been shown to enhance anti-tumor activity in some derivatives.
| Compound/Derivative | Key Kinase Targets | Reported IC50 Values | Reference |
| Sunitinib | VEGFR2, PDGFRβ, KIT, FLT3 | VEGFR2: ~2-80 nM, PDGFRβ: ~2-10 nM | [4] |
| SU6656 | Src family kinases, VEGFR2, PDGFRβ | Src: ~20-270 nM | N/A |
| 5-Fluoro-2-oxindole derivatives | VEGFR2 | Varies by specific derivative | [3] |
| N-aryl acetamide 6f | PDGFRα, PDGFRβ, VEGFR-2 | PDGFRα: 7.41 nM, PDGFRβ: 6.18 nM, VEGFR-2: 7.49 nM | [4] |
| Benzyloxy benzylidene 9f | PDGFRα, PDGFRβ, VEGFR-2 | PDGFRα: 9.9 nM, PDGFRβ: 6.62 nM, VEGFR-2: 22.21 nM | [4] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of 5-substituted 2-oxindole-3-acetic acid derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Rationale for Experimental Choices:
-
Cell Line Selection: The choice of cancer cell lines is critical and should be based on the research question. For evaluating anti-angiogenic compounds, endothelial cell lines like HUVECs are relevant. For assessing direct anti-tumor effects, cancer cell lines known to overexpress the target kinases (e.g., A498 renal cancer cells for VEGFR inhibitors) are appropriate.[3][7][8][9][10]
-
Compound Concentration Range: A broad range of concentrations is initially screened to determine the approximate IC50 value. Subsequent experiments should use a narrower range of concentrations around the estimated IC50 to obtain a more accurate value.
-
Controls: Including a vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect. A positive control (a known cytotoxic drug) validates the assay's performance.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-substituted 2-oxindole-3-acetic acid derivative in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[5]
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is used to directly measure the inhibitory activity of the compounds against specific recombinant kinases.
Rationale for Experimental Choices:
-
Recombinant Kinases: Using purified recombinant kinases allows for the direct assessment of inhibition without the complexity of a cellular environment.
-
ATP Concentration: The concentration of ATP used in the assay is typically close to the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Controls: A "no enzyme" control is included to measure background signal. A "no inhibitor" control represents 100% kinase activity. A known inhibitor of the kinase serves as a positive control.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the recombinant kinase to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Using [γ-33P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence/Luminescence-based assays: Using technologies like ADP-Glo™ that measure ADP production as an indicator of kinase activity.[11]
-
-
Measure the signal in each well using an appropriate plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes the establishment and monitoring of subcutaneous tumor xenograft models in mice to evaluate the in vivo efficacy of the compounds.
Rationale for Experimental Choices:
-
Mouse Strain: Immunocompromised mice (e.g., nude, SCID, or NSG mice) are used to prevent the rejection of human tumor cells.[4] The choice of strain can influence tumor growth characteristics.[4][5]
-
Tumor Cell Inoculation: The number of cells injected and the site of injection are optimized to ensure consistent tumor growth. Subcutaneous injection is a common and straightforward method.[12]
-
Dosing Schedule: The dose and frequency of administration are determined from maximum tolerated dose (MTD) studies to provide a therapeutic effect without causing excessive toxicity.[13][14]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.[15][16][17][18][19]
Step-by-Step Methodology:
-
Cell Preparation and Inoculation:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive morbidity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze the tumors for biomarkers of drug activity (e.g., by Western blotting for phosphorylated kinases).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the compound.
-
Logical Relationship: From In Vitro to In Vivo
Caption: A logical workflow from compound discovery to in vivo testing.
Data Interpretation and Troubleshooting
-
MTT Assay: High background absorbance can be due to contamination or phenol red in the medium. Low readings may indicate insufficient cell numbers or reduced metabolic activity.[20]
-
Kinase Assay: Variability in results can arise from inconsistent reagent preparation or incubation times. It is crucial to interpret IC50 values in the context of the ATP concentration used in the assay.[21]
-
Western Blotting: The detection of phosphorylated proteins requires the use of phosphatase inhibitors during sample preparation to preserve the phosphorylation state.[22][23][24]
-
In Vivo Studies: Tumor growth rates can vary between individual mice. A sufficient number of animals per group is necessary for statistical significance.
Conclusion and Future Directions
5-substituted 2-oxindole-3-acetic acids are a versatile and powerful class of compounds for cancer research and drug development. Their ability to be chemically modified allows for the fine-tuning of their kinase inhibition profiles, leading to the development of both multi-targeted and more selective inhibitors. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research will likely focus on developing derivatives with improved selectivity to minimize off-target effects, exploring novel delivery systems to enhance tumor targeting, and identifying predictive biomarkers to guide their clinical use.
References
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). PubMed. [Link]
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Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). PMC. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (n.d.). ResearchGate. [Link]
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Top Tips on Selecting the 'Best' Immunodeficient Mouse Model for Your Research. (2020, May 26). The Jackson Laboratory. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9). PMC. [Link]
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Selection of optimal cell lines for high-content phenotypic screening. (2023, January 12). PMC. [Link]
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New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. [Link]
-
Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. (n.d.). PubMed. [Link]
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Ethical considerations regarding animal experimentation. (n.d.). PMC. [Link]
-
Improving the Dosing Schedules of Targeted Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. [Link]
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SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. (2013, November 30). Indo American Journal of Pharmaceutical Research. [Link]
-
Use of animals in research policy. (n.d.). Cancer Research UK. [Link]
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Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. (n.d.). Macao Polytechnic University. [Link]
- Process for preparation of 5-substituted indole derivatives. (n.d.).
-
Full article: Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. [Link]
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I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors? (n.d.). ResearchGate. [Link]
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Nuances to precision dosing strategies of targeted cancer medicines. (2020, July 13). PMC. [Link]
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Methods to study xenografted human cancer in genetically diverse mice. (2024, January 25). bioRxiv. [Link]
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The Ethics of Animal Use in Cancer Research: A Multidisciplinary Assessment and Strategies for Action. (n.d.). ResearchGate. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]
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(PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. (n.d.). ResearchGate. [Link]
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Methods to study xenografted human cancer in genetically diverse mice. (n.d.). PMC. [Link]
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021, July 4). DergiPark. [Link]
-
Full article: Yeast Growth Selection System for Detecting Activity and Inhibition of Dimerization-Dependent Receptor Tyrosine Kinase. (n.d.). Taylor & Francis Online. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). NIH. [Link]
-
Ethics of Animal Research | Bioethics Interest Group (BIG) Webinar. (2025, March 21). YouTube. [Link]
-
7 Ways to Study Protein Phosphorylation. (2020, May 11). RayBiotech. [Link]
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Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015, March 24). PMC. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Therapeutic Potential of the Oxindole Scaffold
The oxindole nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules of significant biological importance. This scaffold's inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The urgent need for novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens has intensified the exploration of underexplored chemical spaces. Within this context, (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid emerges as a compound of interest, representing a synthetically accessible derivative of the oxindole core.
These application notes provide a comprehensive framework for the synthesis and systematic evaluation of the antimicrobial properties of this compound. The protocols herein are designed to be robust and self-validating, guiding the researcher from initial synthesis to a thorough characterization of the compound's antimicrobial activity, cytotoxicity, and potential mechanism of action.
Part 1: Synthesis of this compound
A plausible and efficient synthetic route to the title compound involves a two-step process commencing with the Knoevenagel condensation of 5-methyloxindole and glyoxylic acid, followed by the reduction of the resulting exocyclic double bond.
Protocol 1.1: Knoevenagel Condensation of 5-methyloxindole with Glyoxylic Acid
This reaction facilitates the formation of a carbon-carbon bond at the 3-position of the oxindole ring.
Materials:
-
5-methyloxindole
-
Glyoxylic acid monohydrate
-
Pyridine
-
Ethanol
-
Hydrochloric acid (1M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-methyloxindole (1 equivalent) in ethanol.
-
To this solution, add glyoxylic acid monohydrate (1.2 equivalents).
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to precipitate the product, (E)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 1.2: Reduction of (E)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid
The reduction of the exocyclic double bond yields the target saturated acetic acid derivative.
Materials:
-
(E)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-C)
-
Methanol or appropriate solvent for hydrogenation
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (using Sodium Borohydride):
-
Suspend the product from Protocol 1.1 in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Caption: Synthetic workflow for this compound.
Part 2: In Vitro Antimicrobial Susceptibility Testing
A comprehensive evaluation of the antimicrobial activity of the synthesized compound is crucial. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), will determine the compound's potency and spectrum of activity.[1][2][3]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. The broth microdilution method is a standard and efficient technique for determining MIC values.[4][5][6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Microtiter Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound's working solution (diluted from stock in CAMHB) to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well with 10 µL of the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 32 |
| Escherichia coli | 25922 | 32 | 64 |
| Pseudomonas aeruginosa | 27853 | 64 | >128 |
| Candida albicans | 90028 | 32 | 64 |
Part 3: Cytotoxicity Assessment
To evaluate the therapeutic potential of the compound, it is essential to assess its toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to determine cell viability.[8][9][10][11]
Protocol 3.1: MTT Assay for Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the MTT cytotoxicity assay.
Part 4: Elucidation of the Mechanism of Action
Understanding how an antimicrobial compound exerts its effect is critical for its development. The following are initial assays to probe the potential mechanism of action.
Protocol 4.1: Membrane Permeability Assay
This assay determines if the compound disrupts the integrity of the bacterial cell membrane.
Materials:
-
Bacterial suspension
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend the bacterial cells in PBS.
-
Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Add the test compound at various concentrations.
-
Monitor the increase in fluorescence over time. A significant increase indicates membrane permeabilization.
Protocol 4.2: DNA Binding Assay
This assay assesses the compound's ability to interact with bacterial DNA.
Materials:
-
Bacterial genomic DNA
-
Ethidium bromide
-
Tris-EDTA (TE) buffer
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and ethidium bromide in TE buffer.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of the test compound to the solution.
-
A decrease in fluorescence suggests that the compound is displacing the ethidium bromide from the DNA, indicating a binding interaction.
Conclusion and Future Directions
These application notes provide a foundational framework for the comprehensive antimicrobial evaluation of this compound. The data generated from these protocols will offer a clear indication of the compound's antimicrobial spectrum, potency, and preliminary safety profile. Positive results would warrant further investigation, including in vivo efficacy studies, advanced mechanistic studies, and structure-activity relationship (SAR) optimization to enhance its therapeutic potential.
References
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3). [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Leite, D. F. P., et al. (2019). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 9. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. labsolu.ca [labsolu.ca]
- 8. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for Evaluating the Antifungal Activity of 2-Oxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Growing Promise of 2-Oxindoles in Antifungal Drug Discovery
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, necessitating the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The 2-oxindole scaffold, a privileged heterocyclic motif prevalent in numerous natural products and synthetic bioactive molecules, has garnered significant attention for its diverse pharmacological activities, including potent antifungal properties.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis, in vitro evaluation, and in vivo efficacy assessment of 2-oxindole derivatives as potential antifungal agents. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices, ensuring methodological robustness and data integrity.
I. Synthesis of Antifungal 2-Oxindole Derivatives
The chemical versatility of the 2-oxindole core allows for extensive structural modifications, particularly at the C3 position, which has been identified as a critical determinant of antifungal activity. A common and effective method for synthesizing 3-substituted-2-oxindole derivatives is the Knoevenagel condensation.
Protocol 1: Synthesis of 3-Alkenyl-2-Oxindole Derivatives via Knoevenagel Condensation
This protocol describes a solvent-free, microwave-assisted Knoevenagel condensation for the synthesis of 3-alkenyl-2-oxindole derivatives, a class of compounds that has demonstrated significant antifungal activity.[1]
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active methylene group at the C3 position of the oxindole ring reacts with an aromatic aldehyde. The use of microwave irradiation accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. A solvent-free approach enhances the "green" credentials of the synthesis.
Materials:
-
Oxindole
-
Substituted aromatic aldehydes
-
Piperidine (catalyst)
-
Ethanol
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer for characterization
Procedure:
-
In a microwave-safe vessel, combine oxindole (1 mmol), the desired substituted aromatic aldehyde (1 mmol), and a catalytic amount of piperidine (2-3 drops).
-
Subject the reaction mixture to microwave irradiation (e.g., 300 W) for 5-15 minutes. Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold ethanol to the reaction vessel and stir to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Characterize the final product by determining its melting point and analyzing its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[1]
Caption: Workflow for the synthesis of 3-alkenyl-2-oxindole derivatives.
II. In Vitro Antifungal Activity Assessment
The initial evaluation of the antifungal potential of newly synthesized 2-oxindole derivatives is performed through in vitro susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27 and M38 guidelines)
This protocol details the determination of the MIC of 2-oxindole derivatives against yeast and filamentous fungi.
Rationale: The broth microdilution assay provides a quantitative measure of the antifungal activity by determining the lowest concentration of the compound that inhibits the visible growth of a microorganism. Standardization of the inoculum size, growth medium, and incubation conditions is critical for inter-laboratory reproducibility.
Materials:
-
Synthesized 2-oxindole derivatives
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each 2-oxindole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds and control drugs in RPMI-1640 in the 96-well plates to achieve a final concentration range that will encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for other agents) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
Table 1: Antifungal Activity of Selected 2-Oxindole Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| 3-alkenyl oxindole (3b) | Candida albicans | 2 | [1] |
| 3-alkenyl oxindole (3a) | Candida albicans | 4 | [1] |
| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 (EC₅₀) | [2] |
| 3-substituted oxindole (3f) | Aspergillus niger | 7.5 | [3] |
| 3-substituted oxindole (3g) | Candida albicans | >100 | [3] |
III. In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential in a whole-organism system. Murine models of disseminated fungal infections are well-established and provide critical data on drug efficacy, pharmacokinetics, and toxicity.[4]
Protocol 3: Murine Model of Disseminated Candidiasis
This protocol describes the evaluation of a 2-oxindole derivative in a systemic candidiasis mouse model.[5]
Rationale: This model mimics human systemic candidiasis, a life-threatening condition. The use of immunosuppressed mice increases their susceptibility to infection, allowing for a more robust assessment of the antifungal agent's efficacy. Key endpoints include survival rate and fungal burden in target organs (e.g., kidneys).
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Cyclophosphamide (immunosuppressive agent)
-
2-oxindole derivative and vehicle control
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
SDA plates for fungal burden enumeration
Procedure:
-
Immunosuppression: Administer cyclophosphamide intraperitoneally to the mice 3-4 days prior to infection to induce neutropenia.
-
Infection: Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of C. albicans.
-
Treatment: Begin treatment with the 2-oxindole derivative (administered orally or intraperitoneally) at a specified time post-infection (e.g., 2 hours). Administer the compound daily for a defined period (e.g., 7 days). Include vehicle control and positive control groups.
-
Monitoring: Monitor the mice daily for signs of illness and record survival.
-
Fungal Burden Determination: At the end of the study or when mice become moribund, euthanize the animals and aseptically remove the kidneys. Homogenize the kidneys in sterile saline and plate serial dilutions onto SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs) to determine the fungal burden per gram of tissue.
Caption: Workflow for in vivo evaluation in a murine model of disseminated candidiasis.
IV. Elucidating the Mechanism of Action
Understanding the mechanism by which 2-oxindole derivatives exert their antifungal effects is crucial for lead optimization and the development of next-generation antifungals. Preliminary studies suggest that some 3-substituted oxindoles may disrupt the integrity of the fungal cell wall.[3]
Potential Mechanisms of Action:
-
Inhibition of Cell Wall Biosynthesis: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drugs. Some 2-oxindole derivatives have been shown to potentially inhibit key enzymes involved in cell wall synthesis, such as (1,3)-β-glucan synthase and chitin synthase.[3]
-
Disruption of Ergosterol Biosynthesis: Ergosterol is the major sterol component of the fungal cell membrane and is essential for its integrity and function. Inhibition of enzymes in the ergosterol biosynthesis pathway is a well-established antifungal mechanism.
-
Induction of Oxidative Stress: Some antifungal agents can induce the production of reactive oxygen species (ROS) in fungal cells, leading to cellular damage and apoptosis.
Further investigations, such as enzyme inhibition assays, sterol quantification, and ROS measurement, are required to fully elucidate the precise molecular targets of antifungal 2-oxindole derivatives.
Caption: Putative mechanisms of antifungal action for 2-oxindole derivatives.
V. Conclusion and Future Directions
The 2-oxindole scaffold represents a promising starting point for the development of novel antifungal agents. The synthetic accessibility and the potential for diverse structural modifications provide a rich opportunity for generating extensive compound libraries for screening. The protocols outlined in this guide offer a robust framework for the systematic evaluation of these derivatives, from initial synthesis and in vitro screening to in vivo efficacy assessment. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent 2-oxindole antifungals, as well as optimizing their pharmacokinetic and safety profiles to advance them towards clinical development.
References
-
Solvent-free synthesis and antifungal activity of 3-alkenyl oxindole derivatives. (URL: [Link])
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (URL: [Link])
-
Experimental In Vivo Models of Candidiasis. (URL: [Link])
-
M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (URL: [Link])
-
A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. (URL: [Link])
-
Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (URL: [Link])
Sources
- 1. Synthesis of 3-Alkenyl-2-Oxindoles Using Difluorocarbene - ChemistryViews [chemistryviews.org]
- 2. Difluorocarbene-Enabled Synthesis of 3-Alkenyl-2-oxindoles from ortho-Aminophenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique three-dimensional structure allows for precise interactions with various biological targets, leading to a wide range of therapeutic applications. Within this class of molecules, (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid stands out as a particularly valuable synthetic intermediate. The presence of a carboxylic acid handle on the stereogenic center at the C3 position, combined with the methylated benzene ring, provides a versatile platform for the synthesis of complex molecules, including potential drug candidates for inflammatory diseases and fibrosis.
This comprehensive guide provides detailed protocols for the synthesis of this compound and illustrates its application as a key building block in the development of novel therapeutics. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy.
Part 1: Synthesis of this compound
The synthesis of the title compound is most effectively achieved through the C3-alkylation of 5-methyloxindole. This approach is favored for its convergency and the ready availability of the starting materials. The following protocol details a robust and scalable procedure.
Reaction Scheme: Synthesis of the Intermediate
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Purity | Supplier |
| 5-Methyloxindole | ≥98% | Sigma-Aldrich |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% disp. in mineral oil | Sigma-Aldrich |
| Anhydrous DMF | ≥99.8% | Sigma-Aldrich |
| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Diethyl ether | ≥99.7% | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Saturated NaCl solution | In-house prep. | |
| Anhydrous MgSO4 | Fisher Scientific |
Step-by-Step Procedure:
-
Alkylation of 5-Methyloxindole:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 eq.) carefully washed with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methyloxindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which time the solution should become homogeneous.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.
-
-
Saponification of the Ester:
-
Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0 eq.) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the saponification by TLC until the ester is no longer present.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
-
Part 2: Application Note - Synthesis of a Novel Pirfenidone Analogue
This compound is an excellent starting material for the synthesis of novel drug candidates. Its carboxylic acid functionality allows for a variety of coupling reactions to introduce diverse chemical moieties. This application note describes a synthetic route to a novel analogue of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis. This hypothetical analogue features the oxindole core linked to a pyridinone moiety, a common structural motif in anti-fibrotic agents.[1][2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of a novel Pirfenidone analogue.
Protocol: Amide Coupling to a Pirfenidone Precursor
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | ≥98% | As synthesized |
| 1-(4-aminophenyl)-5-methylpyridin-2(1H)-one | ≥97% | Sigma-Aldrich |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5% | Sigma-Aldrich |
| Anhydrous DMF | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ≥99.8% | Fisher Scientific |
| Saturated NaHCO3 solution | In-house prep. |
Step-by-Step Procedure:
-
Amide Bond Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add 1-(4-aminophenyl)-5-methylpyridin-2(1H)-one (1.1 eq.).
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired novel Pirfenidone analogue.
-
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The protocols provided herein offer a reliable and scalable method for its preparation and demonstrate its utility in the construction of novel drug analogues. The inherent reactivity of the carboxylic acid group opens up a vast chemical space for the exploration of new chemical entities, making this intermediate a cornerstone in modern drug discovery programs.
References
-
Aladdin Scientific. This compound. [Link]
-
Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances. [Link]
-
Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacology & Translational Science. [Link]
-
Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry. [Link]
-
Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie. [Link]
-
Chem-Impex International. 5-Methylindole-3-acetic acid. [Link]
-
Organic Syntheses. Indole-3-acetic Acid. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]
Sources
Application Note: A Guide to the Synthesis of 2-Oxindole-3-Acetic Acid Analogs for Medicinal Chemistry and Drug Discovery
Abstract
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Analogs of 2-oxindole-3-acetic acid, in particular, have garnered substantial interest as kinase inhibitors, anti-cancer agents, and modulators of various cellular processes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. We will explore two robust and versatile synthetic strategies: the classic Stolle synthesis for the formation of the oxindole core and a modern palladium-catalyzed intramolecular C-H functionalization. Furthermore, a general protocol for the subsequent installation of the 3-acetic acid moiety is detailed. This guide emphasizes the rationale behind experimental choices, offers step-by-step protocols, and presents data in a clear, accessible format to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2-Oxindole Scaffold
The 2-oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidinone ring, is a cornerstone in drug discovery. Its rigid, three-dimensional shape allows it to interact with a wide array of biological targets with high specificity. The introduction of a carboxymethyl group at the C3 position creates 2-oxindole-3-acetic acid (a known plant metabolite), a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions within protein active sites.[3][4] The development of efficient and flexible synthetic routes to access diverse analogs of this scaffold is therefore a critical task for the discovery of new therapeutic agents.[5][6]
Overview of Synthetic Strategies
The construction of 2-oxindole-3-acetic acid analogs can be approached in a modular fashion: first, the synthesis of the core 2-oxindole ring, followed by the functionalization at the C3 position. Several methods exist for the initial ring construction, each with distinct advantages.
Caption: General synthetic workflows for 2-oxindole analogs.
This guide will focus on two highly effective methods for synthesizing the oxindole core: the Stolle synthesis, a classic and powerful method, and a more contemporary palladium-catalyzed approach that offers excellent functional group tolerance.
Protocol 1: Stolle Synthesis of the 2-Oxindole Core
The Stolle synthesis is a reliable, two-step procedure for producing oxindoles from anilines.[7][8] The process involves the initial N-acylation of an aniline with an α-haloacetyl chloride, followed by an intramolecular Friedel-Crafts reaction mediated by a strong Lewis acid to effect cyclization.[9]
Principle & Mechanism
The reaction begins with the formation of an α-chloroacetanilide intermediate. In the presence of a Lewis acid, typically aluminum chloride (AlCl₃), an acylium ion or a polarized complex is generated, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution to form the five-membered ring of the oxindole.
Detailed Experimental Protocol
Step A: Synthesis of 2-chloro-N-phenylacetamide
-
To a stirred solution of aniline (10.0 g, 107.4 mmol) in dichloromethane (DCM, 200 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (16.5 mL, 118.1 mmol) dropwise.
-
Slowly add a solution of chloroacetyl chloride (9.4 mL, 118.1 mmol) in DCM (50 mL) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Quench the reaction by adding water (100 mL). Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide, which can often be used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Cyclization
-
Caution: Aluminum chloride is highly reactive with moisture. This step must be performed under strictly anhydrous conditions.
-
To a flame-dried, three-neck flask equipped with a condenser and nitrogen inlet, add aluminum chloride (21.5 g, 161.1 mmol).
-
Slowly add the crude 2-chloro-N-phenylacetamide (assuming 107.4 mmol) portion-wise to the AlCl₃. The mixture will become a thick slurry and evolve HCl gas.
-
Heat the reaction mixture to 160 °C and stir for 2 hours. The mixture will become a dark, molten mass.
-
Cool the reaction to room temperature, then carefully quench by slowly adding crushed ice. This is a highly exothermic process.
-
Once the quenching is complete, add concentrated HCl (20 mL) and heat the mixture to 100 °C for 30 minutes to dissolve the aluminum salts.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-oxindole.
Discussion of Causality
-
Choice of Reagents: Chloroacetyl chloride is an effective acylating agent. Aluminum chloride is a potent Lewis acid required to activate the substrate for the otherwise difficult intramolecular Friedel-Crafts cyclization.[8]
-
Reaction Conditions: The high temperature in the cyclization step is necessary to overcome the activation energy barrier for the reaction. Anhydrous conditions are critical as AlCl₃ would be deactivated by water.
-
Limitations: The harsh, high-temperature conditions and the use of a strong Lewis acid limit the substrate scope, as functional groups sensitive to these conditions (e.g., esters, some protecting groups) may not be tolerated.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Functionalization
Modern synthetic chemistry offers milder and more versatile alternatives to classical methods. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of heterocycles, including oxindoles, from readily prepared α-chloroacetanilides.[10][11] This approach boasts high regioselectivity and compatibility with a wide range of functional groups.
Principle & Mechanism
The catalytic cycle is believed to involve the oxidative addition of the C-Cl bond of the α-chloroacetanilide to a Pd(0) complex. This is followed by an intramolecular C-H activation/cyclization step to form a palladacycle intermediate. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the oxindole product.
Caption: Simplified catalytic cycle for Pd-catalyzed oxindole synthesis.
Detailed Experimental Protocol
-
Prepare the required α-chloroacetanilide substrate as described in Protocol 1, Step A.
-
To an oven-dried Schlenk tube, add the α-chloroacetanilide (1.0 mmol), palladium acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%).
-
Add a base, such as triethylamine (Et₃N, 2.0 mmol) or potassium carbonate (K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed solvent, such as toluene or dioxane (5 mL), via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 2-oxindole analog.
Discussion of Causality
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial for efficient catalytic turnover. The ligand stabilizes the palladium complex and facilitates both the oxidative addition and reductive elimination steps.[12]
-
Base and Solvent: The base is required to neutralize the HCl generated during the C-H activation/cyclization step. The choice of a non-polar, aprotic solvent like toluene is typical for such cross-coupling reactions.
-
Advantages: This method proceeds under significantly milder conditions than the Stolle synthesis, allowing for the presence of a much broader range of functional groups on the aniline ring. This is a major advantage in the context of creating diverse libraries of analogs for drug discovery.
Protocol 3: Introduction of the 3-Acetic Acid Moiety
Once the substituted 2-oxindole core is synthesized, the acetic acid side chain can be introduced at the C3 position. A common and effective method is the Knoevenagel condensation with a protected glyoxylic acid derivative, followed by reduction and deprotection.
Detailed Experimental Protocol
-
To a solution of the substituted 2-oxindole (1.0 mmol) in ethanol (10 mL), add ethyl glyoxylate (1.2 mmol, typically as a 50% solution in toluene) and a catalytic amount of a base like piperidine (0.1 mmol).
-
Heat the mixture at reflux for 4-6 hours, monitoring the formation of the condensed product (a 3-ylideneacetate) by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The intermediate can be purified by chromatography or used directly.
-
Dissolve the crude 3-ylideneacetate intermediate in methanol (15 mL).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise. This step reduces the exocyclic double bond.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.
-
For the final hydrolysis of the ethyl ester, dissolve the crude product in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL). Add lithium hydroxide (LiOH, 3.0 mmol).
-
Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the final 2-oxindole-3-acetic acid analog with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.
Data Summary
The following table provides representative yields for the synthesis of various 2-oxindole analogs using the palladium-catalyzed method, demonstrating its broad applicability.
| Entry | Aniline Substituent (R) | Yield of Oxindole Core (%) |
| 1 | H | 92 |
| 2 | 4-Methoxy | 88 |
| 3 | 5-Fluoro | 95 |
| 4 | 4-Trifluoromethyl | 78 |
| 5 | 5-Cyano | 81 |
Yields are typical and may vary based on specific reaction conditions and scale.
Conclusion
This application note has detailed two primary, reliable protocols for the synthesis of 2-oxindole cores and a subsequent general method for their conversion into medicinally relevant 2-oxindole-3-acetic acid analogs. The classical Stolle synthesis provides a robust, albeit harsh, route, while the modern palladium-catalyzed C-H functionalization offers a milder, more versatile, and highly efficient alternative suitable for constructing diverse compound libraries. By understanding the principles behind these methodologies, researchers are well-equipped to synthesize and explore the vast chemical space of 2-oxindole derivatives in their pursuit of novel therapeutics.
References
-
Title: Palladium-catalyzed synthesis of spirooxindoles and[1][8]-fused oxindoles from alkene-tethered carbamoyl chlorides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Stollé synthesis Source: Wikipedia URL: [Link]
-
Title: Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Stollé Synthesis Source: SynArchive URL: [Link]
-
Title: Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations Source: The Hartwig Group Publications URL: [Link]
-
Title: Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update Source: PubMed URL: [Link]
-
Title: Stollé synthesis Source: chemeurope.com URL: [Link]
-
Title: Oxindole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Oxindole-3-acetic acid Source: PubChem (NIH) URL: [Link]
-
Title: 2-oxindole-3-acetic acid (CHEBI:133221) Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]
Sources
- 1. Sci-Hub. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update / Beilstein Journal of Organic Chemistry, 2016 [sci-hub.ru]
- 2. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-oxindole-3-acetic acid (CHEBI:133221) [ebi.ac.uk]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 6. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Stollé_synthesis [chemeurope.com]
- 10. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 11. Oxindole synthesis [organic-chemistry.org]
- 12. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
High-performance liquid chromatography (HPLC) method for (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
An Application Note for the Quantification of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid using High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction
This compound is an indole derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . As a member of the oxindole family, this compound and its analogues are of significant interest in pharmaceutical research and drug development due to their presence as core structures in a variety of biologically active molecules[1]. Accurate and reliable quantification of this compound is often necessary during synthesis, in metabolic studies, or for quality control purposes.
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method has been developed based on the physicochemical properties of indole acetic acid derivatives and established chromatographic principles to ensure high specificity, accuracy, and precision. The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.
Scientific Rationale for Method Development
The development of this HPLC method was guided by the chemical nature of the analyte and established practices for the analysis of related indole compounds and organic acids.
Chromatographic Mode and Stationary Phase Selection
A reversed-phase HPLC (RP-HPLC) approach was selected due to its wide applicability and success in separating moderately polar to nonpolar compounds like indole derivatives[2][3][4]. The analyte, being an organic acid, can be well-retained and separated on a nonpolar stationary phase. A C18 (octadecylsilane) column is the quintessential choice for this purpose, offering excellent hydrophobic retention and selectivity for a broad range of analytes.
Mobile Phase Composition and pH Control
The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The key to achieving sharp, symmetrical peaks and reproducible retention times for an ionizable compound like this compound is the control of its ionization state. The carboxylic acid moiety of the analyte is acidic; therefore, to ensure it is predominantly in its neutral, non-ionized form, the pH of the mobile phase must be maintained below its pKa. A mobile phase pH adjusted to be at least 2 units below the analyte's pKa will suppress ionization, leading to enhanced retention and improved peak shape on a reversed-phase column[5]. Phosphoric acid was chosen as the acidifier due to its low UV absorbance and effectiveness in buffering the mobile phase at a low pH[6].
Detection Wavelength
The indole nucleus of the analyte contains a chromophore that absorbs UV radiation. Based on spectral data for related indole-3-acetic acid derivatives, there are typically two absorbance maxima, one around 220 nm and a more characteristic one around 280 nm[7][8][9]. While detection at 220 nm might offer higher sensitivity, the 280 nm wavelength is generally more selective and less prone to interference from other components in a sample matrix[10]. Therefore, 280 nm was selected for this method to ensure specificity. A photodiode array (PDA) detector is recommended to confirm peak purity spectrally. For even higher sensitivity, a fluorescence detector could be employed, with typical excitation and emission wavelengths for indole derivatives being around 280 nm and 360 nm, respectively[11][12].
Optimized HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation Protocol
The following is a general protocol for a relatively clean sample matrix. Method optimization may be required for more complex matrices.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range of the method.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial[5][13].
-
The sample is now ready for injection.
HPLC Analysis Workflow
Caption: A flowchart of the complete HPLC analysis workflow.
Method Validation Protocol
This method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for the intended purpose[14][15]. The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Inject the diluent (blank), a standard solution of the analyte, and a sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample chromatogram should be spectrally pure (if using a PDA detector) and have the same retention time as the standard.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: Prepare at least five concentrations of the analyte across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
| Concentration (µg/mL) | Peak Area (Mean) |
| 1 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| r² | ≥ 0.999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Protocol: Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | Data | Data | Data |
| 100% | Data | Data | Data |
| 120% | Data | Data | Data |
| Mean % Recovery | 98.0% - 102.0% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
4.1. Repeatability (Intra-day Precision)
-
Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
4.2. Intermediate Precision (Inter-day Precision)
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
| Precision Level | %RSD of Peak Area | %RSD of Retention Time |
| Repeatability | ≤ 2.0% | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 1.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not be significantly affected.
Caption: Logic diagram illustrating the method development process.
References
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]
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Idris, R., & Trisyono, Y. A. (2018). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Liquid Chromatography & Related Technologies, 41(13), 837-843. Retrieved from [Link]
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Kopel, P., et al. (2007). Complexation of Indole-3-acetic Acid with Iron(III): Influence of Coordination on the π-Electronic System of the Ligand. Collection of Czechoslovak Chemical Communications, 72(4), 443-454. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Soares, M. A., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]
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Carić, D., et al. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247-257. Retrieved from [Link]
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Park, W. J., et al. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 49(3), 247-251. Retrieved from [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Zhou, J., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(10), 1356. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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International Organisation of Vine and Wine. (n.d.). Organic Acids: HPLC (Type-IV). Retrieved from [Link]
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Kumar, A., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International, 36(6), 46-56. Retrieved from [Link]
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van der Merwe, C. J., & van der Westhuizen, J. H. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 109-114. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Skrinska, V., & Hahn, S. (1981). Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column. Journal of Chromatography B: Biomedical Sciences and Applications, 224(3), 471-476. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Hydroxyindoleacetic acid, methyl. Retrieved from [Link]
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Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2307. Retrieved from [Link]
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Reddy, G. V. S., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]
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Introduction: The Significance of the 2-Oxindole Scaffold in Drug Discovery
An Application Guide to the NMR Spectroscopic Analysis of 2-Oxindole-3-Acetic Acid Derivatives
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with potent biological activities. Derivatives of 2-oxindole-3-acetic acid, in particular, are of significant interest in drug development, exhibiting a range of therapeutic effects including kinase inhibition, antiviral, and anticancer properties. The precise substitution pattern on both the oxindole ring and the acetic acid side chain is critical to a molecule's function and binding affinity.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical method for the unambiguous structure elucidation of these small molecules.[2] It provides unparalleled insight into molecular structure, connectivity, and stereochemistry at the atomic level. This guide offers a comprehensive overview and detailed protocols for the characterization of 2-oxindole-3-acetic acid derivatives using a suite of modern NMR experiments.
Part 1: Foundational NMR Principles for 2-Oxindole Derivatives
A logical and systematic approach to NMR analysis is crucial for efficient structure determination. The process begins with simple one-dimensional (1D) experiments to provide an overview of the molecular environment, followed by more complex two-dimensional (2D) experiments to piece together the molecular puzzle.
¹H NMR: The Initial Proton Fingerprint
The ¹H NMR spectrum is the cornerstone of any structural analysis, offering initial information on the number and type of proton environments in the molecule.[3] For a typical 2-oxindole-3-acetic acid derivative, the ¹H spectrum can be divided into distinct regions:
-
Aromatic Region (approx. 6.8-7.5 ppm): Protons on the benzene ring of the oxindole core resonate here. The splitting patterns (e.g., doublets, triplets) provide crucial information about the substitution pattern on the ring.
-
Amide N-H Proton (approx. 8.0-10.5 ppm): The N-H proton of the lactam ring typically appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. In a spectrum of the parent 2-oxindole in DMSO-d6, this peak appears around 10.4 ppm.[4]
-
Aliphatic Region (approx. 2.5-4.0 ppm): This region contains signals from the protons on the C3 of the oxindole ring and the adjacent methylene (-CH₂) group of the acetic acid side chain. The diastereotopic nature of the methylene protons, adjacent to the chiral C3 center, often results in two distinct signals that may appear as a complex multiplet.
-
Carboxylic Acid Proton (-COOH): This proton is often very broad and may not be observed, or it may appear far downfield (>10 ppm). Its visibility is highly dependent on the solvent and the presence of any water.
¹³C NMR & DEPT: Mapping the Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of the molecule.[5][6] Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments require a higher sample concentration or longer acquisition times.[7][8]
Key ¹³C signals for 2-oxindole-3-acetic acid derivatives include:
-
Carbonyl Carbons (>165 ppm): Two distinct signals are expected: the lactam carbonyl (C2) of the oxindole ring and the carboxylic acid carbonyl of the side chain.[9]
-
Aromatic Carbons (110-150 ppm): Carbons of the benzene ring appear in this range. Quaternary carbons (those without attached protons) typically have weaker signals.
-
Aliphatic Carbons (30-60 ppm): The C3 of the oxindole ring and the methylene carbon of the acetic acid side chain resonate in this upfield region.
To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.
Part 2: Advanced 2D NMR for Unambiguous Structure Elucidation
For complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving ambiguities by correlating signals through chemical bonds.[3][10]
COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[11] This is the primary method for tracing out proton spin systems.
-
Causality: In the aromatic region, COSY cross-peaks establish the connectivity of adjacent protons, confirming the substitution pattern. For example, a cross-peak between a triplet at ~7.2 ppm and a doublet at ~6.9 ppm would suggest these protons are ortho to each other on the benzene ring. In the aliphatic region, COSY is used to connect the C3-H proton to the diastereotopic protons of the methylene group in the side chain.[12][13]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[11]
-
Causality: This is arguably the most powerful experiment for assigning the carbon skeleton. It resolves signal overlap in the ¹H spectrum by spreading the signals out over the wider ¹³C chemical shift range.[14] By combining HSQC and DEPT data, one can definitively assign every protonated carbon (CH, CH₂, CH₃) in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH).[11] This is the key experiment for connecting the individual spin systems identified by COSY.
-
Causality: HMBC is critical for identifying and placing quaternary carbons and for linking different molecular fragments. For a 2-oxindole-3-acetic acid derivative, key HMBC correlations would include:
-
Correlations from the aromatic protons to the quaternary carbons of the benzene ring.
-
A correlation from the methylene protons of the side chain to the C3 carbon of the oxindole ring.
-
Crucially, a correlation from the C3-H proton to the lactam carbonyl (C2) and the carboxylic acid carbonyl, which unambiguously links the side chain to the oxindole core at the C3 position.[15][16]
-
Part 3: Experimental Protocols
Adherence to rigorous and standardized protocols is essential for acquiring high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation
Objective: To prepare a clear, homogeneous solution of the 2-oxindole-3-acetic acid derivative in a suitable deuterated solvent for high-resolution NMR analysis.
Materials:
-
2-oxindole-3-acetic acid derivative (5-10 mg for ¹H and 2D NMR; 15-30 mg for ¹³C NMR)[7]
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Note: DMSO-d₆ is often an excellent choice as it solubilizes many polar organic compounds and shifts the residual water peak away from analyte signals.[8]
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette and bulb
-
Small glass vial
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or swirl the vial to ensure complete dissolution.
-
Visual Inspection (QC Step): Hold the vial up to a light source and inspect for any suspended particulate matter. The solution must be completely clear.
-
Filtration (If Necessary): If any solids are present, they will interfere with the spectrometer's ability to achieve high resolution (shimming). Filter the sample by passing it through a small plug of glass wool or cotton placed inside a Pasteur pipette directly into the NMR tube.[8]
-
Transfer: Using the Pasteur pipette, carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Inversion: Invert the capped tube several times to ensure the solution is homogeneous.
Protocol for NMR Data Acquisition
Objective: To acquire a standard suite of 1D and 2D NMR spectra for structural elucidation on a modern NMR spectrometer (e.g., 400-600 MHz).
Workflow Diagram:
Caption: Experimental workflow from sample preparation to final structure elucidation.
Methodology:
-
Instrument Setup: Insert the sample into the spectrometer. The instrument software will lock onto the deuterium signal of the solvent, which serves as the reference for the magnetic field.
-
Tuning and Shimming (QC Step): The instrument probe must be tuned to the correct frequencies for the nuclei being observed (e.g., ¹H and ¹³C) and matched to the impedance of the system. Following this, the magnetic field homogeneity is optimized through a process called shimming. Automated shimming routines are standard, but manual fine-tuning may be required to achieve a sharp, symmetrical lock signal, which is indicative of high resolution.
-
¹H Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, this will require significantly more scans than the ¹H spectrum. Subsequently, run DEPT-135 and/or DEPT-90 experiments to aid in carbon type identification.
-
2D COSY Acquisition: Run a standard gradient-enhanced (gCOSY) experiment. This is typically a fast experiment.
-
2D HSQC Acquisition: Acquire a gradient-enhanced sensitivity-improved HSQC spectrum. This experiment is optimized for one-bond C-H correlations (~145 Hz).
-
2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. This experiment is optimized for long-range C-H correlations. A typical optimization value is 8 Hz, which will detect correlations for most two- and three-bond couplings.[11]
Part 4: Data Interpretation and Structural Assembly
The final step is to integrate all the spectral data to build a coherent molecular structure.
Characteristic Chemical Shifts
The following table summarizes typical chemical shift ranges for the core 2-oxindole-3-acetic acid structure. Note that these values can shift depending on the specific substituents (R¹, R²).
| Atom/Group | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Lactam N-H | ¹H | 8.0 - 10.5 | Broad singlet, solvent dependent.[4] |
| Aromatic C-H | ¹H | 6.8 - 7.5 | Splitting pattern depends on substitution. |
| C3-H | ¹H | 3.5 - 4.0 | Multiplet, depends on adjacent CH₂. |
| CH ₂ (Side Chain) | ¹H | 2.5 - 3.5 | Can be complex due to diastereotopicity. |
| COOH | ¹H | > 10.0 | Often broad or not observed. |
| C =O (Lactam) | ¹³C | 175 - 185 | |
| C =O (Acid) | ¹³C | 170 - 180 | [6][9] |
| Aromatic C | ¹³C | 110 - 150 | Quaternary carbons are weaker. |
| C 3 | ¹³C | 40 - 50 | |
| C H₂ (Side Chain) | ¹³C | 30 - 40 |
A Logic-Based Approach to Spectral Assignment
The following diagram illustrates the logical connections derived from 2D NMR experiments to assemble the structure.
Caption: Logical workflow for integrating 1D and 2D NMR data to determine the final structure.
Step-by-Step Assembly:
-
Assign Protonated Carbons: Use the HSQC spectrum to link every proton signal (from the ¹H spectrum) to its directly attached carbon (from the ¹³C spectrum).
-
Build H-H Spin Systems: Use the COSY spectrum to connect adjacent protons. This will build out the aromatic ring fragments and connect the C3-H to the side-chain CH₂ protons.
-
Connect the Fragments: Use the HMBC spectrum to piece everything together. Look for key correlations across quaternary carbons. For example, a correlation from the side-chain CH₂ protons to the C3 carbon confirms their proximity. A correlation from the C3-H proton to the C2 carbonyl carbon confirms the core structure. Finally, correlations from aromatic protons (e.g., H-4) to key quaternary carbons (e.g., C-7a) will lock the aromatic ring into place.
-
Verify and Finalize: Review all correlations to ensure a self-consistent structure. All observed signals in every spectrum should be assigned to an atom in the final proposed structure.
By systematically applying this combination of 1D and 2D NMR experiments and adhering to the described protocols, researchers can confidently and accurately determine the structures of novel 2-oxindole-3-acetic acid derivatives, accelerating progress in drug discovery and development.
References
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Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. (n.d.). ResearchGate. Retrieved from [Link]
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Toure, H., Babadjamian, A., Balansard, G., Faure, R., & Houghton, P. J. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters, 25(2), 293-303. Retrieved from [Link]
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NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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NMR Characterization of RNA Small Molecule Interactions. (2018). PubMed Central, NIH. Retrieved from [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery. (2022). PubMed Central, NIH. Retrieved from [Link]
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Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. (1992). Taylor & Francis Online. Retrieved from [Link]
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Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. (2024). Thieme Chemistry. Retrieved from [Link]
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NMR spectra of compound 2. (n.d.). ResearchGate. Retrieved from [Link]
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2D NMR spectra of 5d. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. (2003). ElectronicsAndBooks. Retrieved from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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Spectroscopic and chemical techniques for structure elucidation of alkaloids. (2016, May 26). Slideshare. Retrieved from [Link]
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Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. (2018). PubMed Central, NIH. Retrieved from [Link]
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xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid. (n.d.). Human Metabolome Database. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]
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Indole-3-acetic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2019). PubMed Central, NIH. Retrieved from [Link]
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Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. (2003). Sci-Hub. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]
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Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme. (2021, January 1). ResearchGate. Retrieved from [Link]
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Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. (2023, February 27). PubMed Central, NIH. Retrieved from [Link]
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13C NMR spectra of indole-3-acetic acid in DMSO d6. (n.d.). ResearchGate. Retrieved from [Link]
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Oxindole-3-acetic acid (CHEM029415). (2016, May 26). ContaminantDB. Retrieved from [Link]
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Quantitative Analysis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly selective method for the quantification of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a derivative of indole-3-acetic acid (IAA), a key signaling molecule, this compound and its analogs are of significant interest in metabolic research and pharmaceutical development. The protocol herein provides a comprehensive workflow, including sample preparation from a biological matrix, optimized LC separation parameters, and precisely defined MS/MS conditions for sensitive detection. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Context
This compound is an oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, and its parent compound, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class[1]. The metabolic pathways of IAA include oxidation, which can lead to the formation of 2-oxindole-3-acetic acid (oxIAA) and its derivatives[2]. These molecules are not merely inactive catabolites; they are integral to regulating auxin homeostasis and may possess independent biological activities.
Analyzing these compounds requires high sensitivity and specificity, particularly in complex biological matrices where they exist at trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard for this task, offering unparalleled selectivity through mass-based separation and fragmentation, thereby minimizing matrix interference[3][4]. This guide provides the foundational protocol for establishing a reliable LC-MS/MS assay for this compound, suitable for pharmacokinetic, metabolomic, and drug discovery applications.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁NO₃ | Sigma-Aldrich[5] |
| Molecular Weight | 205.21 g/mol | Sigma-Aldrich[5][6] |
| CAS Number | 938459-17-7 | Sigma-Aldrich[5] |
| Structure | 5-methyl substituted 2-oxindole with an acetic acid group at position 3 | - |
These properties dictate the expected mass-to-charge ratio (m/z) of the precursor ion in the mass spectrometer, a critical first step in method design.
Principle of the LC-MS/MS Workflow
The analytical strategy is based on a multi-stage process designed for optimal selectivity and sensitivity. First, the analyte is extracted from the biological matrix. Second, it is chromatographically separated from other components. Finally, it is detected by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a predefined precursor ion is isolated, fragmented, and a specific product ion is monitored.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step, from sample preparation to data acquisition, includes quality control checks and rationale to ensure data integrity.
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade (~99%)
-
Calibrated analytical balance and pipettes
-
Microcentrifuge tubes (1.5 mL)
-
LC vials with septa caps
-
Syringe filters (0.2 µm PTFE) if necessary[7]
Preparation of Standard Solutions
Causality: Accurate standard solutions are the bedrock of quantification. Preparing a concentrated stock in a soluble organic solvent prevents degradation and allows for precise dilution into aqueous-organic mixtures that mimic the mobile phase, ensuring good peak shape.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of Methanol. Vortex until fully dissolved. This stock should be stored at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100. For example, add 10 µL of the 1 mg/mL stock to 990 µL of 50:50 Methanol:Water.
-
Calibration Curve Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the working stock solution using 50:50 Acetonitrile:Water as the diluent to prepare a calibration curve. This range should be adjusted based on expected sample concentrations.
Sample Preparation: Protein Precipitation
Causality: Biological samples like plasma or serum contain high concentrations of proteins that interfere with LC-MS analysis by clogging the column and ion source[8]. Protein precipitation using a cold organic solvent is a rapid and effective method to remove the majority of these macromolecules[9]. Using a 3:1 solvent-to-sample ratio ensures efficient precipitation.
-
Thaw biological samples (e.g., plasma) on ice.
-
Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing an internal standard, if used).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis. Avoid disturbing the protein pellet.
LC-MS/MS Instrumentation and Conditions
Causality: The chosen parameters are designed for optimal separation and ionization. A C18 column is selected for its excellent retention of moderately polar compounds like our analyte. A gradient elution provides sharp peaks and efficient separation from matrix components. Formic acid is added to the mobile phase to acidify it, which promotes protonation of the analyte, making it amenable to positive ion electrospray ionization (ESI+)[10].
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and speed. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for polar elution. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for non-polar elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B) | Separates analyte from early-eluting salts and late-eluting lipids. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Effective for compounds with acidic protons and nitrogen atoms[3][10]. |
| Capillary Voltage | +3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates droplet desolvation. |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Data Acquisition and Interpretation
MRM Transition and Fragmentation
The molecular weight of the analyte is 205.21 Da. In positive ESI mode, it will accept a proton to form the precursor ion [M+H]⁺ at m/z 206.2 .
Collision-induced dissociation (CID) of this precursor ion is predicted to yield characteristic product ions. For indole acetic acid and its derivatives, a common and stable fragmentation is the neutral loss of formic acid (HCOOH, 46 Da) from the protonated molecule, resulting in a quinolinium-type ion[3][10].
-
Predicted Fragmentation: 206.2 -> 160.2 + HCOOH
A secondary fragmentation often involves the loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).
-
Predicted Fragmentation: 206.2 -> 147.2 + CH₂COOH
Based on this, the following MRM transitions should be monitored:
Table 3: MRM Transitions for Detection
| Transition | Ion Type | Collision Energy (eV) | Use |
|---|---|---|---|
| 206.2 → 160.2 | [M+H]⁺ → [M+H-HCOOH]⁺ | ~15-25 eV | Quantifier (most intense/stable) |
| 206.2 → 147.2 | [M+H]⁺ → [M+H-CH₂COOH]⁺ | ~10-20 eV | Qualifier (for confirmation) |
Note: Collision energies must be optimized on the specific instrument being used.
Quantification
Quantification is achieved by plotting the peak area of the quantifier transition (206.2 → 160.2) against the nominal concentration of the prepared calibration standards. The concentration of the analyte in unknown samples is then calculated from this regression curve. The qualifier ion is used to confirm identity by ensuring its ratio to the quantifier ion is consistent across standards and samples.
Method Validation Principles
To ensure the trustworthiness of the data, the method should be validated according to established bioanalytical guidelines. Key parameters to assess include:
-
Linearity: The R² value of the calibration curve should be >0.99.
-
Sensitivity: Determine the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy[9].
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure results are within ±15% of the nominal value.
-
Selectivity: Ensure no interfering peaks are present at the analyte's retention time in blank matrix samples.
-
Matrix Effect: Assess whether components in the biological matrix suppress or enhance the analyte's signal.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incorrect MRM transition; Poor ionization; Sample degradation. | Confirm precursor m/z and optimize collision energy; Check mobile phase pH; Prepare fresh samples and standards. |
| Poor Peak Shape | Injection solvent mismatch; Column contamination/degradation. | Ensure final sample diluent is similar to initial mobile phase conditions; Flush or replace the LC column[7]. |
| High Background | Contaminated solvent or glassware; Carryover from previous injection. | Use fresh LC-MS grade solvents; Run blank injections between samples[11]. |
| Inconsistent Results | Inaccurate pipetting; Incomplete protein precipitation. | Calibrate pipettes; Ensure vigorous vortexing and adequate centrifugation during sample prep. |
References
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Dezena, R. M. B., Mauri, R., Barros, F. A. P., & Rosa, P. C. P. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology, 7(02), 64-70. [Link]
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Szkop, M., & Bielawski, W. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1469. [Link]
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Wang, H., Yan, Y., & Liu, Z. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(12), 1606-1612. [Link]
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Pencik, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Plant Physiology, 192(3), 1845-1857. [Link]
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Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
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Singh, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4983. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Koivumäki, T., et al. (2021). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Molecules, 26(23), 7175. [Link]
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ResearchGate. (n.d.). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. ResearchGate. [Link]
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Genta, S., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 26(16), 4930. [Link]
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
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ResearchGate. (2016). Quantitative determination of indole-3-acetic acid in yeasts using high performance liquid chromatography—tandem mass spectrometry. ResearchGate. [Link]
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ResearchGate. (2010). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
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Bioscience, Biotechnology, and Biochemistry. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Taylor & Francis Online. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]
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SciELO. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]
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MDPI. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]
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MDPI. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Indole-3-Acetic Acid. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Hydroxyindoleacetic Acid. PubChem. [Link]
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Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Oxindole Compounds
Introduction: The Therapeutic Promise of the 2-Oxindole Scaffold
The 2-oxindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This versatile structure serves as a cornerstone for the design of novel therapeutic agents, particularly in oncology. Several 2-oxindole derivatives have been successfully developed into FDA-approved drugs, such as sunitinib and nintedanib, which are multi-kinase inhibitors used in cancer therapy.[4][5] The bioactivity of 2-oxindole compounds stems from their ability to interact with various biological targets, including protein kinases, tubulin, and mediators of oxidative stress, thereby influencing critical cellular processes like cell proliferation, apoptosis, and angiogenesis.[4][6]
This comprehensive guide provides detailed protocols and insights for a suite of in vitro assays designed to rigorously evaluate the bioactivity of novel 2-oxindole compounds. The methodologies described herein are intended for researchers, scientists, and drug development professionals, offering a robust framework for identifying and characterizing promising therapeutic leads.
I. Assessment of Antiproliferative and Cytotoxic Activity
A primary focus in the development of 2-oxindole-based anticancer agents is their ability to inhibit cell growth and induce cell death in cancer cells.[7][8] A multi-assay approach is recommended to delineate between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.
Workflow for Cytotoxicity Assessment
Figure 1: A streamlined workflow for assessing the antiproliferative and cytotoxic effects of 2-oxindole compounds.
MTT/MTS Assay for Metabolic Viability
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[9]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-oxindole compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Causality and Insights: This assay is a rapid and high-throughput method for initial screening.[11] A decrease in metabolic activity can indicate either cell death or growth inhibition. Therefore, it is crucial to complement this assay with a direct measure of cytotoxicity.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Scientific Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] This provides a direct measure of plasma membrane integrity.[9]
Experimental Protocol:
-
Cell Treatment: Follow the same cell seeding and compound treatment protocol as for the MTT/MTS assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength (typically 490 nm).[10]
-
Data Analysis: Use a positive control of lysed cells to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.
Trustworthiness: Comparing the results of the MTT/MTS and LDH assays allows for a more nuanced understanding of the compound's effect.[12] For instance, a compound that shows a low IC50 in the MTT assay but causes significant LDH release is likely cytotoxic, whereas a compound with a low MTT IC50 and minimal LDH release may be primarily cytostatic.
II. Elucidating the Mechanism of Action
Once a 2-oxindole compound has demonstrated significant antiproliferative activity, the next critical step is to investigate its mechanism of action. Many 2-oxindoles exert their effects by targeting key cellular pathways involved in cell cycle regulation, apoptosis, and signal transduction.[6]
Kinase Inhibition Assays
Scientific Principle: Many 2-oxindole derivatives are potent inhibitors of protein kinases, such as VEGFR, PDGFR, and CDKs, which are often dysregulated in cancer.[4][5][13] In vitro kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase.
Experimental Protocol (Example: VEGFR-2 Kinase Assay):
-
Assay Setup: Use a radiometric or fluorescence-based kinase assay kit. In a 96-well plate, combine the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a peptide containing a tyrosine residue), and ATP.[14]
-
Compound Addition: Add the 2-oxindole compound at various concentrations. Include a known VEGFR-2 inhibitor (e.g., sunitinib) as a positive control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., measuring radioactivity or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 value.
Causality and Insights: This assay directly confirms the compound's ability to inhibit a specific kinase, providing a clear mechanistic rationale for its anticancer activity.[15] A panel of kinase assays can be used to determine the compound's selectivity profile.
Signaling Pathway of a 2-Oxindole Kinase Inhibitor
Figure 2: A diagram illustrating the mechanism of a 2-oxindole compound inhibiting a receptor tyrosine kinase signaling pathway.
Tubulin Polymerization Assay
Scientific Principle: The dynamic assembly and disassembly of microtubules, which are composed of α- and β-tubulin polymers, are essential for mitosis.[16] Some 2-oxindole compounds inhibit cell proliferation by disrupting microtubule dynamics, often by binding to the colchicine site on tubulin.[17][18]
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Incubation: Add the 2-oxindole compound at various concentrations and incubate on ice. Include a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance increases as tubulin polymerizes.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.[18]
Trustworthiness: This cell-free assay provides direct evidence of the compound's interaction with tubulin. The results can be further validated by immunofluorescence microscopy in cells to visualize the disruption of the microtubule network.[17]
Cell Cycle Analysis by Flow Cytometry
Scientific Principle: Cell cycle progression is a tightly regulated process, and its disruption can lead to cell death.[19] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20][21]
Experimental Protocol:
-
Cell Treatment: Treat cells with the 2-oxindole compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain them with a DNA-intercalating dye such as propidium iodide (PI) or DAPI in the presence of RNase A.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase.
Causality and Insights: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest for tubulin inhibitors) provides strong evidence for the compound's mechanism of action.[17]
Caspase Activity Assay for Apoptosis
Scientific Principle: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. A hallmark of apoptosis is the activation of a family of proteases called caspases.[22][23] Fluorometric assays can be used to measure the activity of specific caspases, such as the executioner caspases-3 and -7.[24]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the 2-oxindole compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., a peptide linked to a fluorescent reporter) to the cell lysate.
-
Fluorescence Measurement: The activated caspase cleaves the substrate, releasing the fluorescent reporter. Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
Trustworthiness: Increased caspase activity is a strong indicator that the compound induces apoptosis.[25][26] This can be further confirmed by other apoptosis assays, such as Annexin V/PI staining.
III. Assessment of Antioxidant Activity
Some 2-oxindole derivatives have been reported to possess antioxidant properties, which can contribute to their overall therapeutic effects.[3][27]
DPPH Radical Scavenging Assay
Scientific Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[27] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow compound, leading to a decrease in absorbance.[27]
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, add a solution of the 2-oxindole compound in a suitable solvent (e.g., ethanol or methanol) at various concentrations.
-
DPPH Addition: Add a freshly prepared solution of DPPH in the same solvent to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Use a known antioxidant like ascorbic acid or Trolox as a positive control.[27]
ABTS Radical Cation Decolorization Assay
Scientific Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity.[28] The ABTS radical cation is generated by reacting ABTS with an oxidizing agent. Antioxidants in the sample reduce the pre-formed radical cation, causing a decolorization that is measured spectrophotometrically.[29]
Experimental Protocol:
-
ABTS Radical Generation: Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Reaction Setup: Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or buffer) to obtain a specific absorbance at 734 nm. Add the 2-oxindole compound to the diluted ABTS radical solution.
-
Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of the ABTS radical and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).[29]
Causality and Insights: The DPPH and ABTS assays are complementary, as they measure the scavenging of different types of radicals.[30][31] Positive results in these assays suggest that the 2-oxindole compound may have a role in mitigating oxidative stress.
Quantitative Data Summary
| Assay Type | Key Parameter | Example 2-Oxindole | Value | Reference Compound | Value |
| Cytotoxicity | IC50 (µM) | Compound X | 5.2 | Doxorubicin | 0.8 |
| Kinase Inhibition | IC50 (nM) | Compound Y | 15.8 | Sunitinib | 9.1 |
| Tubulin Polymerization | IC50 (µM) | Compound Z | 2.1 | Colchicine | 1.5 |
| Antioxidant (DPPH) | IC50 (µg/mL) | Compound A | 25.4 | Ascorbic Acid | 8.7 |
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of the bioactivity of 2-oxindole compounds. By employing a logical progression of assays, from initial cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify and characterize promising drug candidates. The key to a successful evaluation lies in the integration of multiple assays to build a cohesive and scientifically sound understanding of a compound's biological effects. This multi-faceted approach, grounded in sound experimental design and data interpretation, is essential for advancing the development of novel 2-oxindole-based therapeutics.
References
- Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. PubMed Central.
- Sultana, F., Shaik, S. P., Nayak, V. L., Hussaini, S. M. A., Marumudi, K., Sridevi, B., Shaik, T. B., Bhattacharjee, D., Alarifi, A., & Kamal, A. (2017). Design, Synthesis and Biological Evaluation of 2-Anilinopyridyl-Linked Oxindole Conjugates as Potent Tubulin Polymerisation Inhibitors. ChemistrySelect, 2(31), 9901–9910.
- Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation.
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Troubleshooting & Optimization
Technical Support Center: Optimization of the Synthesis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. As a key intermediate in various pharmaceutical pipelines, optimizing its synthesis is critical for achieving high purity and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.
The Synthetic Pathway Demystified
The most robust and widely adopted method for constructing the core of this compound is the Fischer Indole Synthesis .[1][2] This classic reaction has been a cornerstone of indole chemistry for over a century due to its reliability and tolerance of various functional groups. The synthesis proceeds through three principal stages:
-
Hydrazone Formation: The condensation of 4-methylphenylhydrazine with a suitable carbonyl precursor, typically a γ-keto acid ester like ethyl levulinate, to form the corresponding arylhydrazone.
-
Indolization: An acid-catalyzed intramolecular cyclization of the hydrazone. This step is the most critical and often presents the greatest challenges. It involves a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[2][4]
-
Saponification: Hydrolysis of the ester group to yield the final carboxylic acid product.[5]
The overall synthetic scheme is depicted below.
Sources
Navigating the Labyrinth of 2-Oxindole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for 2-Oxindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Here, we move beyond simple protocols to dissect the common side reactions, troubleshoot persistent issues, and provide actionable, field-tested insights to streamline your experimental workflow. Our approach is rooted in a deep understanding of reaction mechanisms, offering not just solutions, but the rationale behind them.
I. Troubleshooting Classical 2-Oxindole Syntheses
Classical methods for synthesizing 2-oxindoles, while foundational, are often accompanied by characteristic side reactions that can significantly impact yield and purity. This section addresses common challenges encountered in the Stolle and Hinsberg syntheses.
A. The Stolle Synthesis: Taming the Friedel-Crafts Cyclization
The Stolle synthesis, a two-step process involving the acylation of an aniline followed by an intramolecular Friedel-Crafts reaction, is a robust method for accessing 2-oxindoles.[1][2] However, the success of the final cyclization step is highly dependent on the choice of Lewis acid and reaction conditions.
Question: My Stolle synthesis is resulting in a low yield of the desired 2-oxindole, with a significant amount of a dark, polymeric material. What is happening and how can I fix it?
Answer: This is a classic issue in Friedel-Crafts reactions, often stemming from overly harsh conditions or an inappropriate choice of Lewis acid. The polymeric material is likely the result of intermolecular reactions and charring.
Causality and Mechanism: The intramolecular Friedel-Crafts cyclization is an electrophilic aromatic substitution. The Lewis acid activates the acyl group, making it sufficiently electrophilic to attack the aromatic ring. However, if the reaction is too vigorous, the activated intermediate can react with other molecules of the starting material or product, leading to polymerization.
Troubleshooting Protocol:
-
Re-evaluate Your Lewis Acid: The strength of the Lewis acid is a critical parameter. While strong Lewis acids like AlCl₃ are commonly used, they can also promote side reactions.[3][4] Consider a milder Lewis acid. A comparative study of Lewis acids in similar intramolecular Friedel-Crafts cyclizations can provide guidance.[5]
| Lewis Acid | Relative Strength | Common Observations |
| AlCl₃ | Strong | Often effective but can lead to charring and side reactions.[3] |
| FeCl₃ | Moderately Strong | A good alternative to AlCl₃, sometimes offering higher yields. |
| BF₃·OEt₂ | Moderate | Can provide cleaner reactions with sensitive substrates. |
| SnCl₄ | Mild | Useful for substrates prone to decomposition. |
| Polyphosphoric Acid (PPA) | Protic Acid/Lewis Acid | Can be effective, especially for less reactive anilides. |
-
Optimize Reaction Temperature: High temperatures can accelerate both the desired intramolecular cyclization and undesired intermolecular reactions. Start with a lower temperature and gradually increase it. For many Stolle syntheses, a temperature range of 60-80°C is a good starting point.[6]
-
Control Stoichiometry: An excess of the Lewis acid is often necessary, but a large excess can exacerbate side reactions. A systematic titration of the Lewis acid stoichiometry (e.g., 1.1, 1.5, and 2.0 equivalents) can help identify the optimal amount.
Preventative Measures:
-
Ensure your aniline starting material is of high purity. Impurities can interfere with the reaction.
-
Work under strictly anhydrous conditions. Moisture can deactivate the Lewis acid and lead to hydrolysis of the starting material.
II. Modern Catalytic Methods: Precision and Pitfalls
Modern palladium-catalyzed and radical-based methods offer milder conditions and broader functional group tolerance for 2-oxindole synthesis. However, these sophisticated reactions come with their own set of potential side reactions and optimization challenges.
A. Palladium-Catalyzed Intramolecular Cyclizations (Heck and Buchwald-Hartwig Type Reactions)
Palladium-catalyzed intramolecular reactions, such as the Heck and Buchwald-Hartwig amination, are powerful tools for constructing the 2-oxindole core.[7][8] Success hinges on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions.
Question: I am attempting an intramolecular Heck cyclization to form a 3,3-disubstituted 2-oxindole, but I am observing significant formation of the hydrodehalogenated starting material. How can I suppress this side reaction?
Answer: The formation of the hydrodehalogenated byproduct is a common side reaction in Heck couplings and indicates that the catalytic cycle is being diverted from the desired pathway.
Causality and Mechanism: The Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination. The hydrodehalogenation byproduct arises from the premature protonolysis of the aryl-palladium intermediate before it can undergo the desired cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Heck cyclization.
Troubleshooting Protocol:
-
Ligand Selection is Key: The electronic and steric properties of the phosphine ligand have a profound impact on the outcome of the reaction. For intramolecular Heck cyclizations, bulky, electron-rich ligands often favor the desired reductive elimination pathway over competing side reactions.[9] Consider screening a panel of ligands.
| Ligand Type | Examples | Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Promote reductive elimination and stabilize the active catalyst.[8] |
| Diphosphine Ligands | BINAP, DPPF | Can be effective for certain substrates.[10] |
-
Base Optimization: The choice of base is critical. A base that is too strong or too weak can disrupt the catalytic cycle. While strong bases like NaOtBu are common, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes provide better results, especially with sensitive substrates.[8]
-
Solvent Screening: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Common solvents for Heck reactions include toluene, dioxane, and DMF. A solvent screen can often lead to a significant improvement in yield.
Question: My Buchwald-Hartwig amination to form a 2-oxindole is sluggish and gives a complex mixture of products. What are the likely causes?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on a well-optimized catalyst system and reaction conditions.[8] A complex product mixture suggests potential issues with catalyst activity, side reactions of the starting materials, or product decomposition.
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inefficient catalyst system. | Screen different palladium pre-catalysts and ligands. Bulky biarylphosphine ligands are often a good starting point.[2][8] |
| Inappropriate base. | The pKa and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ may be necessary for base-sensitive substrates.[8] | |
| Formation of Hydrodehalogenated Arene | Competing reductive pathway. | Optimize the ligand and base combination. A more electron-rich ligand can sometimes favor C-N bond formation. |
| Dimerization of Aryl Halide | Homocoupling side reaction. | Lowering the reaction temperature or using a less coordinating solvent may help. |
| Decomposition of Starting Material or Product | Base or temperature sensitivity. | Use a weaker base and/or lower the reaction temperature. Protecting groups on sensitive functionalities may be necessary.[2] |
B. Radical Cyclizations: Controlling Unwanted Pathways
Radical cyclizations offer a complementary approach to the synthesis of 2-oxindoles, often proceeding under mild, metal-free conditions.[11] The key challenge in these reactions is to control the reactivity of the radical intermediates to favor the desired cyclization pathway.
Question: I am performing a radical cyclization to synthesize a 3-substituted 2-oxindole, but I am observing the formation of a significant amount of the uncyclized, reduced product. What is causing this and how can I promote cyclization?
Answer: The formation of the uncyclized, reduced product indicates that the initially formed radical is being quenched by a hydrogen atom source before it has a chance to undergo the desired intramolecular cyclization.
Causality and Mechanism: Radical cyclizations typically involve the generation of a radical which then adds to a tethered unsaturated group. The rate of the intramolecular cyclization must be faster than the rate of intermolecular hydrogen atom abstraction from the solvent or other components in the reaction mixture.
Troubleshooting Protocol:
-
Choice of Radical Initiator and Precursor: The method of radical generation is critical. Ensure that the initiator is appropriate for the chosen radical precursor and that the reaction is initiated at a suitable temperature.
-
Solvent Effects: The solvent can act as a hydrogen atom donor. Solvents with weak C-H bonds (e.g., THF) can be problematic. Consider using solvents that are less prone to hydrogen atom donation, such as benzene, toluene, or acetonitrile.
-
Concentration: The rate of the intramolecular cyclization is independent of concentration, while the rate of intermolecular hydrogen atom abstraction is concentration-dependent. Running the reaction at a higher dilution can favor the desired intramolecular pathway.
Visualizing the Competing Pathways:
Caption: Competing pathways in radical cyclization for 2-oxindole synthesis.
III. Purification Strategies: Isolating Your Target Compound
Even with an optimized reaction, purification is a critical final step. The choice of purification method will depend on the physical properties of your 2-oxindole and the nature of the impurities.
Question: My crude 2-oxindole is an oil and I am having difficulty purifying it by column chromatography due to co-elution with a nonpolar byproduct. What are my options?
Answer: Purifying oily products can be challenging. If standard silica gel chromatography is not effective, several other strategies can be employed.
Purification Troubleshooting:
-
Recrystallization: Even if your crude product is an oil, it may crystallize from the right solvent system. A thorough solvent screen is worthwhile.[12][13] If a single solvent is not effective, a two-solvent system can be attempted.[12]
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve your oily product in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a solvent in which your product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[12]
-
-
-
Alternative Chromatography: If recrystallization fails, consider alternative chromatographic methods.
-
Reverse-Phase Chromatography: If your byproduct is nonpolar, reverse-phase chromatography (e.g., C18 silica) may provide better separation.
-
Preparative HPLC: For small-scale purifications where high purity is essential, preparative HPLC is a powerful option.
-
-
Chemical Derivatization: In some cases, it may be beneficial to temporarily convert your oily product into a solid derivative that is easier to purify. After purification, the original functionality can be regenerated. For example, if your 2-oxindole has a free N-H, you could protect it with a group that imparts crystallinity.
By systematically addressing these common side reactions and purification challenges, you can significantly improve the efficiency and success of your 2-oxindole syntheses. Remember that a thorough understanding of the underlying reaction mechanisms is your most powerful troubleshooting tool.
References
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-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]
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ajp0206, & Vesnal. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online forum post]. Reddit. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
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California State University, Long Beach. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Department of Chemistry. Retrieved from [Link]
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- Hinsberg, O. (1888). Ueber die Einwirkung der Natriumbisulfitverbindung des Glyoxals auf aromatische Monamine. Berichte der deutschen chemischen Gesellschaft, 21(1), 110-114.
- Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14849-14881.
- Chen, X., et al. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Chemistry – A European Journal, 28(1), e202103670.
- Cai, X.-P., et al. (2023). The intramolecular hydroarylation of acrylamides provides both oxindoles as 5-exo-trig and dihydroquinolinones as 6-endo-trig cyclization products regiospecfically under mild conditions depending on the solvent used. Organic Letters, 25(16), 2863–2867.
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Queen's University. (n.d.). Experiment 2: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
- Miura, T., et al. (2009). Stereoselective oxindole synthesis by palladium-catalyzed cyclization reaction of 2-(alkynyl)aryl isocyanates with amides. Organic Letters, 11(10), 2141–2143.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Stollé, R. (1914). Über eine neue Methode zur Darstellung von N-substituierien Isatinen und Indolen. Berichte der deutschen chemischen Gesellschaft, 47(2), 2120-2122.
- Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14849-14881.
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-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1019.
- Hinsberg, O. (1888). Ueber die Einwirkung der Natriumbisulfitverbindung des Glyoxals auf aromatische Monamine. Berichte der deutschen chemischen Gesellschaft, 21(1), 110-114.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.
- University of Strathclyde. (2016).
- Majumdar, K. C., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41935-41983.
- S. B. Larionov, et al. (2018). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Organic Letters, 20(18), 5744–5748.
-
Chem-Station. (2017). Hinsberg Oxindole Synthesis. Retrieved from [Link]
- Bella, M., et al. (2015). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 11, 2186–2193.
- Jana, S., et al. (2023). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. Organic & Biomolecular Chemistry, 21(30), 6141-6161.
- Beckett, A. H., et al. (1968). Substituted oxindole-I.
- Argade, N. P., & Puranik, V. G. (2012). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 10(40), 8149-8152.
- Maji, B., & Maiti, D. (2025). Photoinduced Cascade Synthesis of Oxindoles and Isoquinolinediones. The Journal of Organic Chemistry.
- Ghosh, S., et al. (2016). Synthesis of 2-oxindoles via 'transition-metal-free' intramolecular dehydrogenative coupling (IDC) of sp² C–H and sp³ C–H bonds. Tetrahedron Letters, 57(1), 119-122.
- Yang, L., et al. (2015). Progress in Synthesis of Oxindoles by Radical Addition-Cyclization. Chinese Journal of Organic Chemistry, 35(8), 1641-1653.
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Technical Support Center: Purification of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support guide for the purification of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 938459-17-7). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this oxindole derivative, providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your purification workflows.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural features of this compound that dictate its behavior during purification.
-
Oxindole Core: The core is a bicyclic structure containing a lactam (a cyclic amide). The proton on the nitrogen is weakly acidic, and the carbonyl group is a hydrogen bond acceptor.
-
Carboxylic Acid Moiety: The acetic acid side chain imparts acidic properties to the molecule, allowing for manipulation of its solubility based on pH.
-
Chiral Center: The carbon at the 3-position of the oxindole ring is a stereocenter. This is a critical consideration, as harsh purification conditions, particularly basic pH, can lead to racemization through the formation of an achiral enolate intermediate.[1]
-
Aromatic Ring: The methyl-substituted benzene ring makes the molecule relatively nonpolar, influencing its solubility in organic solvents.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't crystallize. How can I induce crystallization?
Answer:
Oiling out during crystallization is a common issue, often caused by impurities depressing the melting point or the solvent being too good for the compound. Here’s a systematic approach to tackle this:
-
Solvent Screening: The choice of solvent is critical. For a molecule with both polar (carboxylic acid, amide) and nonpolar (aromatic ring) regions, a single solvent might not be ideal. Consider a binary solvent system. A good starting point is a solvent in which your compound is soluble when hot and insoluble when cold (e.g., ethyl acetate, acetone, isopropanol) paired with a non-solvent in which it is sparingly soluble (e.g., hexanes, heptane).
-
Step-by-Step Protocol for Recrystallization:
-
Dissolve the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.[2]
-
Slowly add a non-solvent (e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or a refrigerator to maximize crystal formation.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a pure crystal, if available, is also highly effective.
-
Question 2: I'm seeing multiple spots on my TLC plate after purification by column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities is a frequent challenge in column chromatography, especially with closely related byproducts. Here’s how to enhance your separation:
-
Optimize Your Mobile Phase:
-
Polarity Adjustment: If your compound and impurities are eluting too close together, you need to increase the selectivity of your mobile phase. A common mobile phase for indole derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Systematically vary the ratio of these solvents. A shallower gradient (a slower increase in the polar component) can often improve separation.
-
Adding an Acidic Modifier: Since your target compound is a carboxylic acid, it can interact strongly with the silica gel (which is acidic), leading to tailing or streaking. Adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase can suppress the ionization of your compound's carboxylic acid group, leading to sharper peaks and better separation.
-
-
Choosing the Right Stationary Phase:
-
While standard silica gel is the most common choice, for challenging separations, consider alternatives. For instance, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a formic acid or TFA modifier) can offer a different selectivity profile.
-
Data Presentation: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifier (optional) | Target Rf |
| Silica Gel (Normal) | Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1) | 0.5% Acetic Acid | 0.25 - 0.35 |
| Silica Gel (Normal) | Dichloromethane:Methanol (gradient from 99:1 to 9:1) | 0.5% Acetic Acid | 0.25 - 0.35 |
| C18 (Reversed-Phase) | Water:Acetonitrile (gradient) | 0.1% Formic Acid | N/A |
Question 3: My final product has a lower than expected melting point and a broad peak in the NMR spectrum. What could be the cause?
Answer:
A depressed melting point and broad NMR peaks are often indicative of impurities or the presence of residual solvent.
-
Inadequate Drying: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. Water and high-boiling point solvents like DMSO or DMF can be particularly difficult to remove.
-
Presence of Isomers: If the synthesis involves the creation of the oxindole ring, you might have regioisomers as impurities. Re-purification by column chromatography with an optimized solvent system is recommended.
-
Racemization: If your synthesis is stereospecific, the presence of the other enantiomer can lower the melting point. As mentioned, the chiral center at the C3 position is susceptible to racemization under basic conditions.[1] Avoid using strong bases during workup and purification. If you suspect racemization, chiral HPLC can be used for analysis.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: The compound should be stored in a cool, dry, and dark place to prevent degradation. An amber vial under an inert atmosphere (nitrogen or argon) is ideal for long-term storage.
Q2: Can I use acid-base extraction to purify my crude product?
A2: Yes, acid-base extraction can be a very effective initial purification step. The carboxylic acid group allows the compound to be deprotonated by a weak base and move into the aqueous phase, leaving non-acidic impurities in the organic phase.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a saturated aqueous solution of a weak base like sodium bicarbonate. Your product will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Your purified product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.[2]
-
Q3: Is the oxindole ring stable to acidic and basic conditions?
A3: The oxindole ring is generally stable under moderately acidic conditions. However, it can be susceptible to issues under basic conditions. Strong bases can deprotonate the C3 position, leading to the formation of an enolate. If the C3 position is a stereocenter, this will lead to racemization.[1] Extremely harsh basic conditions combined with heat could potentially lead to the hydrolysis of the lactam ring. Therefore, it is advisable to use weak bases (e.g., sodium bicarbonate) for extractions and to avoid prolonged exposure to strong bases, especially at elevated temperatures.
IV. Visualization of Purification Workflow
The following diagram outlines a decision-making process for the purification of this compound.
Caption: Decision workflow for purification strategy.
V. References
-
Johnson, H. E., & Crosby, D. G. (n.d.). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]
-
Greco, O., et al. (2002). Use of indole-3-acetic acid derivatives in medicine. WO2002002110A1. Google Patents. Retrieved from
-
Woithe, K., et al. (2017). Enantioseparation and Racemization of 3-Fluorooxindoles. Molecules, 22(12), 2216. Retrieved from [Link]
-
Julian, P. L., & Pikl, J. (1955). Process of producing indole-3-acetic acids. US2701250A. Google Patents. Retrieved from
-
Chen, K.-H., et al. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14936–14972. Retrieved from [Link]
-
Chen, C.-Y., et al. (2012). Rapid Determination of Oxindole Alkaloids in Cat's Claw by HPLC Using Ionic Liquid-Based Microwave-Assisted Extraction and Silica Monolithic Column. Journal of Agricultural and Food Chemistry, 60(20), 5044–5050. Retrieved from [Link]
-
Li, J., et al. (2016). Efficient Synthesis of N-Butadiene Substituted Oxindole Derivatives. Molecules, 21(11), 1483. Retrieved from [Link]
-
Palkó, M., et al. (2018). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 14, 2548–2559. Retrieved from [Link]
-
Reinecke, D. M., & Bandurski, R. S. (1988). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Plant Physiology, 86(3), 868–872. Retrieved from [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Retrieved from [Link]
-
Chen, K., et al. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 11(9), 700–706. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-Substituted 2-Oxindole-3-Acetic Acids
Welcome to the technical support center for the synthesis of 5-substituted 2-oxindole-3-acetic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common experimental hurdles and improve the yield and purity of your target compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers often encounter.
Section 1: The Foundation - Synthesizing the 5-Substituted Isatin Precursor
The overall success of your synthesis hinges on the efficient preparation of a high-purity 5-substituted isatin (1H-indole-2,3-dione). Many yield issues with the final product can be traced back to this critical starting material.[1]
FAQ 1.1: My Sandmeyer isatin synthesis is failing with complex anilines. How can I improve it?
Question: I'm using the classical Sandmeyer isatin synthesis starting from a 4-substituted aniline. While it works for simple anilines, my yield has plummeted to less than 10% with a new, more lipophilic aniline. The reaction mixture is heterogeneous, and the cyclization step in sulfuric acid seems incomplete. What's happening and how can I fix it?
Answer: This is a classic and highly prevalent issue. The traditional Sandmeyer process, which involves forming an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization, suffers significantly when the aniline precursor has increased lipophilicity or steric bulk.[2]
-
The Root Cause (Causality): The primary issue is poor solubility of the lipophilic isonitrosoacetanilide intermediate in concentrated sulfuric acid.[2] When the intermediate cannot fully dissolve, the intramolecular electrophilic substitution required for ring closure is inefficient, leading to incomplete reaction and a significant amount of starting material or decomposed side products.
-
The Solution: A Change in Acid Catalyst: The most effective solution is to replace sulfuric acid with methanesulfonic acid (CH₃SO₃H) for the cyclization step. Methanesulfonic acid is an excellent solvent for a wide range of organic compounds, including lipophilic intermediates, and can dramatically improve the homogeneity of the reaction and facilitate complete cyclization.[2]
Data Presentation: Comparison of Cyclization Conditions for Problematic Substrates
| Starting Aniline | Cyclization Acid | Temperature | Time | Typical Yield | Reference |
| 4-n-Hexylaniline | H₂SO₄ | 90 °C | 4h | < 5% | [2] |
| 4-n-Hexylaniline | CH₃SO₃H | 80 °C | 1h | > 70% | [2] |
| 2,4,6-Trimethylaniline | H₂SO₄ | 90 °C | 4h | ~15% | [2] |
| 2,4,6-Trimethylaniline | CH₃SO₃H | 80 °C | 1h | > 80% | [2] |
Experimental Protocol: Modified Sandmeyer Cyclization
This protocol assumes you have already synthesized the 2-(hydroxyimino)-N-arylacetamide intermediate.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the dried 2-(hydroxyimino)-N-arylacetamide (1.0 eq).
-
Acid Addition: Carefully add methanesulfonic acid (approx. 5-10 mL per gram of substrate) to the flask at room temperature. The mixture should become a homogenous solution with gentle stirring.
-
Heating: Heat the solution to 80 °C in a preheated oil bath. Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The isatin product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
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Drying: Dry the resulting solid under vacuum to yield the 5-substituted isatin. Purity can be assessed by ¹H NMR and melting point.
FAQ 1.2: How can I efficiently introduce diverse aryl or heteroaryl groups at the 5-position?
Question: My project requires a library of 5-aryl-2-oxindole-3-acetic acids. Synthesizing each required 4-arylaniline precursor is cumbersome and low-yielding. Is there a more convergent and flexible approach?
Answer: Yes, a highly effective and modular strategy is to use a common intermediate, 5-bromo-isatin , and then introduce diversity via palladium-catalyzed cross-coupling reactions. This approach allows you to use a single, readily prepared starting material to access a vast array of analogs. The Suzuki-Miyaura coupling is particularly robust for this purpose.[3][4]
-
The Strategy:
-
Synthesize 5-bromo-isatin on a large scale from 4-bromoaniline using the optimized Sandmeyer synthesis described in FAQ 1.1.
-
Use the 5-bromo-isatin as a coupling partner with various aryl- or heteroarylboronic acids in a Suzuki-Miyaura reaction to generate a library of 5-aryl-isatins.[5]
-
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-isatin
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-isatin (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add degassed solvent (e.g., a mixture of Dioxane/Water or DMF) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-isatin.
Troubleshooting Guide: Palladium Cross-Coupling Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poorly degassed solvents/reagents.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use fresh catalyst. Ensure Pd(0) source is active.2. Degas solvents thoroughly (sparge with Ar for 30 min).3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF).4. Increase temperature in 10 °C increments. |
| Formation of Homocoupled Boronic Acid (Ar'-Ar') | Reaction is too slow, allowing for side reactions. | Increase catalyst loading slightly. Ensure efficient stirring. Use a more active ligand if applicable. |
| Formation of Debrominated Isatin | Proto-deboronation of the boronic acid or reductive dehalogenation. | Use rigorously dry solvents. Ensure the base is anhydrous. |
| Difficult Purification | Residual palladium or ligand byproducts. | Filter the crude mixture through a pad of Celite before work-up. A charcoal treatment can also help remove color. |
Other useful cross-coupling reactions to install different 5-substituents include the Heck reaction for alkenes[6] and the Buchwald-Hartwig amination for substituted amines.[7]
Section 2: From Isatin to 2-Oxindole-3-Acetic Acid
Once you have a high-quality 5-substituted isatin, the next critical stage is the introduction of the acetic acid moiety at the C3 position. A common and effective method is a Knoevenagel-type condensation with malonic acid, followed by in-situ decarboxylation.
FAQ 2.1: My condensation of isatin with malonic acid is giving a messy reaction and low yield. How can I optimize it?
Question: I am reacting my 5-chloro-isatin with malonic acid in refluxing pyridine with a catalytic amount of piperidine. The TLC shows multiple spots, the mixture turns dark brown, and my isolated yield of 5-chloro-2-oxindole-3-acetic acid is only 25%. What are the likely side reactions, and what is a more robust protocol?
Answer: This is a very common outcome when reaction conditions are not tightly controlled. The combination of high heat and strong base can lead to several undesirable pathways.
-
The Root Cause (Causality):
-
Decomposition: Isatins and the oxindole products can be unstable at the high boiling point of pyridine, leading to polymerization and the dark, tarry appearance.
-
Uncontrolled Decarboxylation: The intermediate, 2-oxo-indolin-3-ylidene-acetic acid, can decarboxylate to form a vinylidene intermediate, which can lead to byproducts. The final product itself can also decarboxylate under harsh conditions to yield 5-substituted-3-methyl-2-oxindole.
-
Side Reactions of Malonic Acid: Malonic acid can self-condense or decompose at high temperatures.
-
-
The Solution: Controlled Conditions and Stepwise Approach: A more reliable method involves a two-step, one-pot procedure where the condensation is performed at a moderate temperature, followed by a controlled decarboxylation step. Using a solvent system like acetic acid can provide a mildly acidic environment that favors the desired reaction pathway.
Mandatory Visualization: Workflow for Isatin to Final Product
Caption: A robust workflow for the synthesis of the target acid from isatin.
Experimental Protocol: Optimized Condensation-Decarboxylation
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine the 5-substituted isatin (1.0 eq) and malonic acid (1.5-2.0 eq).
-
Solvent: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of isatin).
-
Condensation: Heat the mixture to 80-90 °C with stirring. The solids should dissolve to form a clear, colored solution. Maintain this temperature for 1-2 hours until TLC analysis shows the disappearance of the starting isatin.
-
Decarboxylation: After the initial condensation is complete, slowly increase the temperature of the oil bath to 115-120 °C. You will observe vigorous gas evolution (CO₂). Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. If not, slowly add cold water to induce precipitation.
-
Filtration & Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol or ether to remove residual acetic acid and colored impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol, acetic acid, or an ethanol/water mixture.
Troubleshooting Guide: Condensation & Decarboxylation Step
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Condensation (Isatin remains) | 1. Insufficient temperature or time for the initial step.2. Poor quality malonic acid. | 1. Ensure the temperature is maintained at 80-90 °C for the full duration before increasing for decarboxylation.2. Use fresh, dry malonic acid. |
| Low Yield of Final Product | Premature or excessive decarboxylation leading to byproducts. | Do not exceed 120 °C during the decarboxylation step. Monitor gas evolution carefully and stop heating soon after it ceases. |
| Product is Dark and Oily | Decomposition due to excessive heat or impurities in the starting isatin. | Ensure the starting isatin is pure. Avoid prolonged heating at high temperatures. If the product is oily, try triturating with a solvent like diethyl ether to induce solidification. |
| Product is Difficult to Purify | Presence of 5-substituted-3-methyl-2-oxindole from over-decarboxylation. | Purification by column chromatography may be required. A more effective method is to convert the crude acid mixture to the methyl esters (using SOCl₂/MeOH), separate the esters by chromatography, and then hydrolyze the desired ester back to the acid. |
Section 3: General Purification and Analysis
Even with an optimized reaction, final purification is key to obtaining material suitable for biological assays or further development.
FAQ 3.1: What are the best practices for purifying the final 2-oxindole-3-acetic acid product?
Question: My crude product has a good yield, but I'm struggling to get it analytically pure. What are the most common impurities and the most effective purification techniques?
Answer: The primary impurities are typically residual starting materials (isatin), over-decarboxylation products (3-methyl-2-oxindole), and residual solvents like acetic acid.
-
Recrystallization: This is the most effective method for removing minor impurities and obtaining crystalline material.
-
Solvent Choice: Ethanol, glacial acetic acid, or mixtures of ethanol/water or dioxane/water are excellent choices. The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Column Chromatography: This is generally reserved for difficult separations where recrystallization fails, especially if the product is contaminated with byproducts of similar polarity.
-
Method: A typical system would be silica gel with a mobile phase of Dichloromethane/Methanol with 1% acetic acid. The added acid helps to keep the carboxylic acid protonated and prevents streaking on the column.
-
-
Sample Preparation for Analysis: For preparing samples for analytical techniques like LC-MS, solid-phase extraction (SPE) can be a quick and effective cleanup method to remove salts and highly polar or non-polar impurities.[8][9]
By systematically addressing issues in the synthesis of the isatin precursor and carefully controlling the final condensation/decarboxylation step, researchers can significantly improve the yield and reliability of 5-substituted 2-oxindole-3-acetic acid synthesis.
References
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]
-
Mekky, A. E. M., & Al-Hussain, S. A. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Singh, U. K., & Panday, S. K. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]
-
MacDonald, J. R., & Kadaba, P. K. (2012). Synthesis of Substituted Isatins. NIH Public Access. [Link]
-
Derbali, A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]
- Stolle, R. (1913). Über eine neue, einfache Darstellungsweise von N-substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft.
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
SynArchive. (n.d.). Stollé Synthesis. SynArchive. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- Sandmeyer, T. (1919).
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions. [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
ResearchGate. (n.d.). Indole-3-acetic acid (IAA) and 2-oxindole-3-acetic acid (oxIAA)... ResearchGate. [Link]
-
NROChemistry. (n.d.). Heck Coupling. NROChemistry. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 2-Oxindole Synthesis
Welcome to the technical support center for 2-oxindole synthesis. The 2-oxindole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical task for researchers in medicinal chemistry and drug development.[1][2][3] However, the construction of this bicyclic heterocycle is often fraught with challenges, from low yields to the formation of intractable side products.
This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues encountered during your experiments. Drawing from established literature and synthetic best practices, we will address specific problems in a direct question-and-answer format, explaining the chemical principles behind the recommended solutions.
Section 1: Core Troubleshooting Guide
This section addresses the most frequent and critical issues encountered during 2-oxindole synthesis.
Q1: My reaction is providing a very low yield, or failing entirely. What are the primary factors to investigate?
A low or non-existent yield is one of the most common frustrations in synthesis. The cause can typically be traced back to one of several key areas: reaction conditions, reagent quality, or inherent substrate limitations.
Possible Causes & Recommended Actions:
-
Suboptimal Reaction Conditions: Many classical 2-oxindole syntheses, such as the Bischler-Möhlau method, are notorious for requiring harsh conditions which can lead to degradation of starting materials and products, resulting in low yields and tarry byproducts.[4][5]
-
Temperature Control: Inconsistent or incorrect temperature is a frequent culprit.[6] For thermally sensitive reactions like intramolecular cyclizations, ensure uniform heating. For reactions that require low temperatures to prevent side reactions (e.g., in situ generation of reactive intermediates), maintain strict temperature control.
-
Reaction Time: Monitor your reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient time leads to incomplete conversion, while excessive time can cause product degradation.[7]
-
-
Reagent & Catalyst Integrity:
-
Purity of Starting Materials: Impurities in your starting materials, particularly the aniline or anilide precursor, can introduce competing side reactions.[8] Always use freshly purified or high-purity commercial reagents.
-
Catalyst Activity: In palladium-catalyzed reactions, the choice and quality of the catalyst and ligand are paramount. Catalysts comprised of Pd(OAc)₂ with ligands like PCy₃ or sterically hindered N-heterocyclic carbenes are known to provide fast rates and high yields.[9][10] If the reaction fails, consider catalyst deactivation due to exposure to air or moisture, or an inappropriate choice of ligand for your specific substrate.
-
Lewis Acid Strength: In Friedel-Crafts type cyclizations, such as the Stollé synthesis, the strength and stoichiometry of the Lewis acid (e.g., AlCl₃) are critical for promoting the intramolecular electrophilic substitution.[11] Insufficient or deactivated Lewis acid will halt the reaction.
-
-
Inherent Substrate Reactivity:
-
Electronic Effects: The electronic nature of your substituents can dramatically affect reactivity. For instance, the Gassman indole synthesis often fails with electron-rich anilines (e.g., 4-methoxyaniline).[12] Conversely, strongly electron-withdrawing groups can deactivate the aromatic ring, hindering electrophilic cyclization in methods like the Stollé synthesis.
-
Below is a troubleshooting workflow to systematically diagnose yield issues.
Q2: My synthesis is producing significant impurities. What are the common side reactions and how can they be minimized?
The formation of side products is a major challenge that complicates purification and reduces yield. The type of impurity is often specific to the synthetic method employed.
Method-Specific Side Reactions and Solutions:
| Synthesis Method | Common Side Reactions / Byproducts | Troubleshooting & Optimization |
| Stollé Synthesis | - Incomplete cyclization, leaving the α-chloroacetanilide intermediate.- Polymerization or charring due to harsh Lewis acid conditions. | - Ensure a sufficiently strong and fresh Lewis acid (e.g., AlCl₃, TiCl₄) is used in stoichiometric amounts.[13]- Maintain anhydrous conditions, as water will quench the Lewis acid.- Consider lowering the reaction temperature to reduce degradation. |
| Palladium-Catalyzed α-Arylation | - β-hydride elimination if the substrate allows.- Homocoupling of the aryl halide.- Reductive dehalogenation of the starting material. | - The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often accelerate the desired reductive elimination over side reactions.[9][14]- Ensure efficient removal of oxygen, as it can lead to catalyst decomposition and side reactions.- Optimize the base; a non-nucleophilic, strong base is typically required. |
| Bischler-Möhlau Synthesis | - Formation of multiple, difficult-to-separate byproducts due to harsh thermal and acidic conditions.[4]- Unpredictable regioselectivity. | - Modern modifications using milder conditions, such as microwave irradiation in a solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), can significantly improve yields and reduce byproduct formation.[4] |
| Nenitzescu Synthesis | - Formation of benzofuran derivatives as major byproducts.[15]- Polymerization of the quinone starting material. | - The reaction outcome is highly sensitive to the solvent and the presence of Lewis acids.[16] Polar solvents tend to favor the desired indole formation.[16]- Using a 20-60% excess of the benzoquinone can be more effective than a 100% excess for driving the reaction to completion while minimizing side reactions.[16] |
Q3: How can I improve the stereoselectivity of my 3-substituted 2-oxindole synthesis?
Achieving high stereoselectivity at the C3 position is a common goal, especially when constructing chiral centers. Several factors can be tuned to influence the stereochemical outcome.
-
Catalyst and Ligand Control: In metal-catalyzed reactions, the use of chiral ligands is the most powerful strategy. For palladium-catalyzed syntheses, new optically active N-heterocyclic carbene ligands have been shown to provide substantial enantioselectivity in the formation of α,α-disubstituted oxindoles.[9]
-
Solvent Effects: The polarity of the solvent can influence the energy of the transition state, thereby affecting the diastereomeric ratio. It is often worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
Temperature: Lowering the reaction temperature often enhances selectivity. This favors the formation of the thermodynamically more stable diastereomer by providing a greater energy difference between the competing diastereomeric transition states.[17]
-
Substrate Control: The steric bulk and electronic properties of the substituents on your starting materials can provide inherent facial bias, directing the approach of reagents to favor one stereoisomer over another.
Section 2: Frequently Asked Questions (FAQs)
Q: Which modern synthetic method offers the best functional group tolerance? A: Palladium-catalyzed intramolecular cyclization reactions generally offer the highest functional group tolerance.[18] Modern catalyst systems based on palladium with specialized ligands can operate under mild conditions, preserving sensitive functional groups that would not survive the harsh acidic or thermal conditions of classical methods like the Stollé or Bischler-Möhlau syntheses.[10]
Q: What is the mechanism of the key cyclization step in the Stollé synthesis? A: The second step of the Stollé synthesis is an intramolecular Friedel-Crafts acylation.[19][20] The Lewis acid (e.g., AlCl₃) coordinates to the α-chloroacetyl chloride moiety of the N-acylated aniline intermediate, forming a highly electrophilic acylium ion or a related complex. This electrophile is then attacked by the electron-rich aniline ring, leading to cyclization and subsequent rearomatization to form the 2-oxindole ring system.
Q: How can the 3-thiomethyl group from a Gassman synthesis be removed? A: The 3-thiomethyl group, a hallmark of the Gassman synthesis, is typically removed via reductive desulfurization using Raney Nickel (Ra-Ni) in a solvent like ethanol.[12] This step effectively hydrogenolyzes the C-S bond, yielding the versatile 3-H-oxindole.
Section 3: Experimental Protocol Example
Palladium-Catalyzed Intramolecular α-Arylation of an α-Chloroacetanilide
This protocol is adapted from methodologies developed for the synthesis of oxindoles via intramolecular C-H functionalization.[10]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the α-chloroacetanilide substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and 2-(di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-oxindole.
References
-
Chen, J., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(15), 4648. Available at: [Link]
-
SynArchive. (n.d.). Stollé Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Stollé synthesis. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Stollé synthesis. Retrieved from [Link]
-
The Hartwig Group. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. J. Org. Chem., 66, 3402-3415. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Retrieved from [Link]
-
Kamijo, S., et al. (2009). Stereoselective oxindole synthesis by palladium-catalyzed cyclization reaction of 2-(alkynyl)aryl isocyanates with amides. Organic Letters, 11(10), 2141-2143. Available at: [Link]
-
Name Reaction. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13, 15085-15121. Available at: [Link]
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Nenitzescu indole synthesis. Retrieved from [Link]
-
Thönnißen, V., et al. (2020). Atroposelective Nenitzescu Indole Synthesis. Angewandte Chemie International Edition, 59(32), 13460-13464. Available at: [Link]
- Google Patents. (1999). US5973165A - Process for preparing 2-oxindole.
-
SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]
-
Dr. Yousafzai. (2021). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. Retrieved from [Link]
-
ResearchGate. (1922). Über N‐substituierte Oxindole und Isatine. Retrieved from [Link]
-
Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]
-
MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Retrieved from [Link]
-
ResearchGate. (1968). The preparation and spectral characteristics of some simple oxindole derivatives. Retrieved from [Link]
-
Klumpp, D. A., et al. (2013). Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry. Molecules, 18(4), 4399-4409. Available at: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
ResearchGate. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13, 15085-15121. Available at: [Link]
-
ResearchGate. (2015). (PDF) Oxindole as starting material in organic synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gassman indole synthesis. Retrieved from [Link]
-
SciSpace. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
Soochow University. (2023). Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Retrieved from [Link]
-
Globe Thesis. (2022). Synthesis Of 2-oxindoles Via Intramolecular Cyclization Of N-arylamides. Retrieved from [Link]
-
PubMed. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2023). Research Progress on the Synthesis of 2-Oxindoles via Radical Cascade Cyclization of N-Arylacrylamide. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2013). An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. Retrieved from [Link]
-
MDPI Encyclopedia. (2023). Intramolecular Cyclization. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]
-
YouTube. (2020). The Mind-Blowing Gassman Indole Synthesis. Retrieved from [Link]
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Stability issues with 2-oxindole-3-acetic acid in solution
Welcome to the technical support center for 2-oxindole-3-acetic acid (oxIAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. As a key catabolite of indole-3-acetic acid (IAA), understanding its stability is crucial for obtaining reliable and reproducible experimental results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in the laboratory.
Introduction to 2-Oxindole-3-Acetic Acid Stability
2-Oxindole-3-acetic acid is a member of the oxindole class of compounds, characterized by a 2-oxindole moiety with a carboxymethyl substituent at the 3-position.[3][4][5] While it is a primary and often terminal catabolite in auxin metabolism, it is not chemically inert.[1][2] The oxindole ring system is susceptible to oxidation and other transformations, which can be influenced by various experimental conditions. This guide will help you understand and mitigate these stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My 2-oxindole-3-acetic acid solution has changed color (e.g., turned yellow/brown). What is happening and is it still usable?
Answer:
A change in color, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidative processes. The oxindole ring, while more stable than the indole ring of its precursor IAA, can still undergo oxidation, especially at the C-3 position, which can lead to the formation of 3-hydroxy-2-oxindole-3-acetic acid (dioxindole-3-acetic acid) and other colored degradation products.[6] The presence of metal ions can catalyze this conversion.[6]
Causality:
-
Oxidation: The lactam ring in the oxindole structure is susceptible to aerobic oxidation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of transition metal ions in your solvent or buffer.
-
Further Reactions: The initial oxidation products can be intermediates that undergo further reactions, leading to a complex mixture of colored impurities.
Is it usable? It is not recommended to use a visibly discolored solution for quantitative experiments or any application where compound purity is critical. The presence of degradation products can lead to:
-
Inaccurate quantification of the parent compound.
-
Unpredictable and potentially confounding biological or chemical activity.
-
Interference in analytical methods such as HPLC or mass spectrometry.
Troubleshooting Steps:
-
Discard the Solution: Prepare a fresh solution from solid material.
-
Solvent Quality: Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers made with purified water (e.g., Milli-Q or equivalent) to minimize metal ion contamination.
-
Storage Conditions: Store stock solutions in amber vials to protect from light, and at or below the recommended temperature (see FAQ 3).[7][8]
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
FAQ 2: I am seeing a loss of my 2-oxindole-3-acetic acid peak and/or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
Answer:
Observing a decrease in the main compound peak alongside the emergence of new, often more polar, peaks is a classic sign of chemical degradation. For 2-oxindole-3-acetic acid, the primary degradation pathways in solution are oxidation and potentially hydrolysis under harsh conditions.
Likely Degradation Pathways:
-
Oxidation: This is the most probable degradation route under typical laboratory conditions. The C-3 position of the oxindole ring is a known site for oxidative hydroxylation.[6][9] This can be initiated by atmospheric oxygen, especially under the influence of light (photo-oxidation) or heat (thermal oxidation).[10]
-
Hydrolysis: While the amide (lactam) bond in the oxindole ring is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening. This is a more aggressive degradation pathway and less likely under neutral or mildly acidic/basic conditions.[11][12]
Visualizing the Primary Degradation Pathway:
Caption: Primary oxidative degradation pathway of 2-oxindole-3-acetic acid.
Troubleshooting and Investigation:
-
Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (see protocol below) to generate the degradants, which can then be characterized by LC-MS or other analytical techniques.[11][13]
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation product peaks.[11]
FAQ 3: What are the optimal conditions for preparing and storing 2-oxindole-3-acetic acid solutions to ensure stability?
Answer:
Proper preparation and storage are critical to maintaining the integrity of your 2-oxindole-3-acetic acid solutions. Based on the chemical nature of the oxindole ring and general best practices for similar compounds, the following recommendations should be followed.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Ethanol, or Methanol (HPLC-grade) for stock solutions. | These are common organic solvents in which oxindoles are readily soluble. Using high-purity solvents minimizes contaminants that could catalyze degradation. |
| pH | Slightly acidic to neutral (pH 4-7) for aqueous solutions. | The oxindole structure is generally most stable in this pH range. Strongly acidic or basic conditions can promote hydrolysis of the lactam ring.[12][14] |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down the rate of all chemical reactions, including oxidation and hydrolysis.[7] |
| Light Exposure | Protect from light at all times. Use amber vials or wrap containers in foil. | The indole and oxindole rings can absorb UV and visible light, leading to photo-oxidation.[8][15] |
| Atmosphere | For long-term storage, purge with inert gas (Argon or Nitrogen). | This displaces oxygen from the solution and headspace, preventing aerobic oxidation. |
| Working Solutions | Prepare fresh from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | This minimizes the time the compound spends at higher temperatures and reduces the risk of degradation. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
This protocol provides a step-by-step guide for preparing a stable stock solution of 2-oxindole-3-acetic acid.
Materials:
-
2-Oxindole-3-acetic acid (solid, high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of 2-oxindole-3-acetic acid into the vial. For a 1 mL 10 mM stock, you will need approximately 1.91 mg (Molecular Weight: 191.18 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
(Optional) Inert Gas Purge: For maximum stability, gently bubble argon or nitrogen gas through the solution for 1-2 minutes, then flush the headspace of the vial before tightly sealing the cap.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Immediately store the vial at -20°C or -80°C, protected from light.
Protocol 2: Basic Forced Degradation Study
This workflow is designed to intentionally degrade 2-oxindole-3-acetic acid to understand its stability profile and identify potential degradation products.[11][13]
Objective: To assess stability under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Materials:
-
2-Oxindole-3-acetic acid stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a stability-indicating method (e.g., C18 column)
-
Photostability chamber (or a light source with controlled UV/Vis output)
-
Clear and amber vials
Workflow:
Caption: Workflow for a forced degradation study of 2-oxindole-3-acetic acid.
Procedure:
-
Prepare Samples: Aliquot the stock solution into separate vials for each stress condition.
-
Apply Stress:
-
Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 30% H₂O₂ to achieve a final concentration of ~3%. Keep at room temperature.
-
Photolysis: Expose the solution in a clear vial to a controlled light source. Run a parallel sample in an amber vial as a dark control.
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Quench Reactions: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Compare the chromatograms of stressed samples to the time-zero and control samples to calculate the percentage of degradation and observe the formation of new peaks.
References
-
PubMed. (n.d.). Oxidative reaction of oxindole-3-acetic acids. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Indole-3-acetic acid 99%. Retrieved from [Link]
-
National Institutes of Health. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Retrieved from [Link]
-
PubChem. (n.d.). Oxindole-3-acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Strychnine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Retrieved from [Link]
-
PubMed. (n.d.). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Retrieved from [Link]
-
ResearchGate. (2020). Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles. Retrieved from [Link]
-
Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new antileishmanial agent. Retrieved from [Link]
-
MDPI. (n.d.). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Retrieved from [Link]
-
Frontiers. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Retrieved from [Link]
-
Journal of Applied Biology and Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxoindole-3-acetic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
ResearchGate. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. Retrieved from [Link]
-
Labstat. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
American Pharmaceutical Review. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
ACS Publications. (2021). Electrochemical Umpolung C–H Functionalization of Oxindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole-3-acetic acid (IAA) and 2-oxindole-3-acetic acid (oxIAA) contents were measured in vacuolar fractions... Retrieved from [Link]
-
J-STAGE. (n.d.). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. Retrieved from [Link]
-
ASM Journals. (n.d.). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Retrieved from [Link]
-
bioRxiv. (2025). The alterations of the synthetic pathway and metabolic flux of auxin indole-3-acetic acid (IAA) govern thermotolerance in Lentinula edodes mycelia subjected to heat stress. Retrieved from [Link]
-
ASM Journals. (2025). The alterations of the synthetic pathway and metabolic flux of auxin indole-3-acetic acid govern thermotolerance in Lentinula edodes mycelia subjected to heat stress. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Solubility of 2-Oxindole Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-oxindole derivatives in their biological assays. The unique chemical scaffold of 2-oxindoles, while offering significant pharmacological potential, often presents solubility hurdles that can compromise assay validity and reproducibility.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and practical protocols to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why are my 2-oxindole derivatives consistently precipitating when I dilute them from a DMSO stock into my aqueous assay buffer?
A1: This is a common phenomenon known as "crashing out," and it's a primary indicator of poor aqueous solubility.[4] 2-oxindole derivatives, particularly those with increased lipophilicity to enhance target engagement, often have limited solubility in the aqueous buffers used for most biological assays.[5] When the highly concentrated DMSO stock is introduced into the aqueous environment, the compound's solubility limit is exceeded, leading to precipitation.[6] This can result in false negatives due to a lower-than-intended concentration of the compound in solution, or even false positives if the precipitate interferes with the assay readout.[6][7]
Q2: I've tried lowering the final DMSO concentration, but my compound still precipitates. What are my next steps?
A2: While optimizing the final DMSO concentration is a crucial first step (typically aiming for ≤1% v/v), it's often not sufficient for highly insoluble compounds.[4][8] The next logical steps involve employing solubilizing excipients. These are agents that can enhance the apparent solubility of your compound in the aqueous phase. Two highly effective and widely used options are co-solvents and cyclodextrins.
Q3: What are co-solvents, and how do I choose the right one for my 2-oxindole derivative?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[9][10] They work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for the nonpolar 2-oxindole derivative to remain in solution.[9] The choice of co-solvent depends on your specific compound and the tolerance of your assay system.
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Starting Concentration (v/v) in Final Assay Volume | Key Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines, but can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Often less toxic than ethanol and can be a good starting point.[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Effective for many compounds and commonly used in preclinical formulations.[9] |
| N-methyl-2-pyrrolidone (NMP) | 0.5-2% | A stronger solvent, but may have higher toxicity. Use with caution and thorough vehicle controls. |
It is imperative to always run a vehicle control with the same concentration of the co-solvent to account for any potential effects on your assay.
Q4: I've heard about cyclodextrins. How do they work, and are they suitable for my cell-based assay?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your 2-oxindole derivative, within their central cavity, forming an inclusion complex.[13][] This complex has a water-soluble exterior, effectively increasing the apparent solubility of the compound in aqueous solutions.[12][]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo studies.[13] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Also has high aqueous solubility and is used in several FDA-approved formulations. |
| Randomly methylated-β-cyclodextrin (RAMEB) | High solubilizing capacity, but may have higher cellular toxicity compared to HP-β-CD. |
Cyclodextrins are generally well-tolerated in cell-based assays at appropriate concentrations.[13] However, it is essential to determine the potential for cytotoxicity of the cyclodextrin itself in your specific cell line.
II. Troubleshooting Guides
Issue 1: My 2-oxindole derivative precipitates immediately upon addition to the assay buffer.
This indicates a severe solubility problem. A multi-pronged approach is often necessary.
Troubleshooting Workflow:
Caption: Decision workflow for addressing immediate precipitation.
Issue 2: My results are highly variable and not reproducible, even though I don't see visible precipitation.
This could be due to the formation of small, invisible aggregates or nanoparticles that can interfere with assay readouts.[6]
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in your specific assay buffer. This will help you establish a true upper limit for your assay concentration.
-
Employ Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help prevent aggregation in biochemical assays.[15] However, be cautious with cell-based assays as surfactants can be cytotoxic.[15]
-
Sonication: Briefly sonicating the final assay solution can sometimes help to break up small aggregates.
III. Experimental Protocols
Protocol 1: Preparation of a 2-Oxindole Derivative Stock Solution with a Co-solvent
-
Prepare a Primary Stock: Dissolve your 2-oxindole derivative in 100% DMSO to a high concentration (e.g., 50 mM). Ensure complete dissolution; gentle warming or brief sonication may be necessary.[16]
-
Create a Working Stock: Prepare a 10X working stock by diluting the primary stock in your chosen co-solvent (e.g., PEG 400). For a final assay concentration of 10 µM with 1% PEG 400, your 10X working stock would be 100 µM in 10% PEG 400/DMSO.
-
Final Dilution: Add the 10X working stock to your assay buffer with gentle vortexing. This gradual dilution can help prevent the compound from crashing out.[5]
Protocol 2: Using Cyclodextrins to Enhance Solubility
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 100 mM).
-
Prepare Compound Stock: Dissolve your 2-oxindole derivative in 100% DMSO to a high concentration (e.g., 10 mM).
-
Complexation: Add the DMSO stock of your compound to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to your compound should be optimized, but a starting point of 10:1 is often effective.
-
Incubation: Allow the mixture to incubate, with gentle agitation, for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.
-
Assay Dilution: Use this complexed solution for your serial dilutions in the biological assay.
Mechanism of Cyclodextrin Encapsulation:
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
IV. Concluding Remarks
Overcoming the poor solubility of 2-oxindole derivatives is a critical step in accurately evaluating their biological activity. A systematic approach, starting with the optimization of solvent conditions and progressing to the use of solubilizing excipients like co-solvents and cyclodextrins, will significantly improve the quality and reliability of your experimental data. Always remember to include appropriate vehicle controls to ensure that any observed effects are due to your compound of interest and not the solubilizing agents themselves.
References
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Sophisticated Formulation Approaches for Insoluble Drug Candidates. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Kaur, R., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link]
- Rudrangi, S. R. S. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
-
He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
- Todkar, S. S., et al. (2021). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics.
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Retrieved from [Link]
-
Iversen, P. W., et al. (2013). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]
- Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]
- Zhang, Y., et al. (2021). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. AAPS PharmSciTech.
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014).
- Brouwers, J., et al. (2010). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025). Clinisciences. Retrieved from [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- Parshad, H., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie.
- Di, L., & Kerns, E. H. (2006).
-
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2025). ResearchGate. Retrieved from [Link]
- Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics.
- Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Journal of Molecular Structure.
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). ResearchGate. Retrieved from [Link]
-
Comparison of the effect of 2-oxindole fluorinated derivatives on the... (n.d.). ResearchGate. Retrieved from [Link]
- Katsila, T., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- Al-Warhi, T., et al. (2024).
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). ResearchGate. Retrieved from [Link]
- El-Naggar, A. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Ovarian Research.
- Liu, J., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. Retrieved from [Link]
- Kansy, M., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
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- 8. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support guide for (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 938459-17-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and prevent degradation. Inconsistent experimental outcomes can often be traced back to compromised reagent integrity. This guide is designed to help you maintain the quality of your compound, leading to more reliable and reproducible results.
Quick Reference: Recommended Storage Conditions
For ease of use, the optimal storage conditions are summarized below. Detailed explanations for these recommendations are provided in the FAQ section.
| Parameter | Solid Form (Long-Term) | Stock Solution (Short-Term) |
| Temperature | -20°C in a freezer.[1] | -20°C to -80°C. |
| Atmosphere | In a desiccator, under inert gas (Argon/Nitrogen). | Tightly sealed vial with minimal headspace. |
| Light | Protected from light (amber vial or stored in a dark box).[2][3] | Amber glass or opaque tubes. |
| Container | Tightly sealed, airtight vial.[2][4] | Screw-cap vials with chemically resistant liners. |
| Handling | Equilibrate to room temperature before opening to prevent condensation. | Aliquot to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common user questions and provides scientifically grounded explanations for our protocols.
Q1: What are the primary chemical instabilities of this compound that I should be aware of?
The structure of this compound contains three key functional groups susceptible to degradation: the oxindole ring, the lactam (cyclic amide) bond, and the carboxylic acid side chain. Understanding these vulnerabilities is the first step in preventing degradation.
-
Oxidation : The indole nucleus, even in its reduced oxindole form, is susceptible to oxidation.[5][6] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions. Oxidation can lead to the formation of hydroxylated and other undesired byproducts, altering the compound's biological activity.[7][8]
-
Hydrolysis : The γ-lactam ring within the oxindole core is an amide bond and can be cleaved by hydrolysis. This reaction is catalyzed by acidic or basic conditions, and even by ambient moisture over long periods.[9][10] Hydrolysis results in a ring-opened product, which will have drastically different chemical properties and biological function.
-
Decarboxylation : The acetic acid side chain may be lost as carbon dioxide (CO₂). This decarboxylation can be initiated by heat, light (photodecarboxylation), or acidic conditions.[11][12][13] Loss of the carboxylic acid group will render the molecule inactive in assays where this group is critical for binding or solubility.
The diagram below illustrates these potential degradation pathways.
Sources
- 1. 2-oxindole-3-acetic acid | 2971-31-5 [amp.chemicalbook.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Measurement of Indole-3-acetic Acid Decarboxylation in Aging Coleus Petiole Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Oxindole-3-Acetic Acids
Welcome to the technical support center for the synthesis of 2-oxindole-3-acetic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to 2-oxindole-3-acetic acids and which should I choose?
A1: The selection of a synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability. The two most prevalent strategies are the functionalization of a pre-existing oxindole core, often derived from isatin, and the construction of the indole ring system via cyclization reactions like the Stolle synthesis.
-
Synthesis from Isatin: This is a very common and versatile approach. Isatins can undergo reactions at the C3-carbonyl group to introduce the acetic acid moiety. A typical method involves an aldol-type condensation with a reagent providing the two-carbon side chain, followed by reduction. For instance, the aldol reaction between isatin and acetone can yield 3-hydroxy-3-alkyl-2-oxindole derivatives[1]. Subsequent chemical transformations can then lead to the desired acetic acid sidechain. Another direct method is the palladium-catalyzed hydrogenation of isatins in acetic acid containing perchloric acid, which reduces the C2-C3 double bond of an appropriate precursor to furnish the oxindole structure[2].
-
Stollé Synthesis: This method constructs the oxindole ring from an aniline and an α-haloacyl chloride or oxalyl chloride. The process involves an initial amide formation followed by an intramolecular Friedel-Crafts reaction to achieve cyclization[3]. While effective, this route can be sensitive to the electronic nature of substituents on the aniline ring.
-
Fischer Indole Synthesis: While the Fischer indole synthesis is a cornerstone for preparing indoles, its direct application to synthesize 2-oxindoles is less common than for indole-3-acetic acids themselves[4][5]. It typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone[5]. To obtain the 2-oxindole structure, a specific precursor such as a γ-keto acid would be required to react with a phenylhydrazine, leading to an indole-3-acetic acid, which would then need to be oxidized to the corresponding 2-oxindole.
Recommendation: For general laboratory-scale synthesis with diverse substitution patterns, the synthesis from isatin is often the most flexible and reliable starting point due to the commercial availability of a wide range of substituted isatins.
Q2: I am attempting a Stollé synthesis to get my 2-oxindole core, but the cyclization step is failing or giving low yields. What are the critical parameters to investigate?
A2: The success of the Stollé synthesis hinges on the intramolecular Friedel-Crafts cyclization step, which can be challenging. Here are the key factors to troubleshoot:
-
Lewis Acid Catalyst: This is the most critical parameter. The type and amount of Lewis acid can dramatically affect the yield.
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the α-chloroamide intermediate, making the adjacent carbon more electrophilic and facilitating the attack by the electron-rich aniline ring. A weak Lewis acid may not activate the substrate sufficiently, while an overly harsh one can cause degradation.
-
Troubleshooting Steps:
-
Screen Lewis Acids: If a standard catalyst like AlCl₃ is failing, consider others such as ZnCl₂, BF₃·OEt₂, or FeCl₃.
-
Optimize Stoichiometry: The reaction often requires more than a catalytic amount of Lewis acid, sometimes in excess of 1 equivalent, as the catalyst can be complexed by both the starting material and the product. Perform a systematic optimization of the catalyst loading.
-
Consider Polyphosphoric Acid (PPA): PPA can act as both a catalyst and a solvent and is often effective for challenging cyclizations[6].
-
-
-
Reaction Temperature and Time:
-
Causality: The Friedel-Crafts reaction has a significant activation energy barrier. Insufficient temperature will result in a sluggish or incomplete reaction. However, excessive heat can lead to decomposition and the formation of tar-like side products.
-
Troubleshooting Steps:
-
Start with conditions reported for similar substrates in the literature.
-
Gradually increase the temperature while monitoring the reaction closely by Thin-Layer Chromatography (TLC).
-
If decomposition is observed at higher temperatures, try a longer reaction time at a milder temperature.
-
-
-
Substituent Effects:
-
Causality: Strong electron-withdrawing groups on the aniline ring deactivate it towards electrophilic aromatic substitution, making the Friedel-Crafts cyclization difficult or impossible.
-
Troubleshooting Steps: For deactivated systems, harsher conditions (stronger Lewis acid, higher temperatures) may be necessary, though this also increases the risk of side reactions. If feasible, consider an alternative synthetic strategy.
-
Troubleshooting Workflow for Stollé Synthesis
Caption: Troubleshooting decision tree for the Stollé synthesis.
Q3: My synthesis from isatin is producing multiple spots on TLC. What are the likely side products and how can I suppress them?
A3: When functionalizing isatin at the C3 position, side reactions are common. The specific side products depend on the reagents and conditions used.
-
Incomplete Reduction: If your route involves the reduction of a C3-substituent (e.g., a hydroxyl group from an aldol addition or a double bond from a Knoevenagel condensation), incomplete reduction is a common issue.
-
Mitigation: Ensure the reducing agent is fresh and used in sufficient excess. Check the reaction time and temperature. For catalytic hydrogenations, ensure the catalyst is active and the system is free of poisons[2].
-
-
Dimerization/Oligomerization: Isatin and its derivatives can be susceptible to self-condensation or reaction with intermediates, especially under strong basic or acidic conditions.
-
Mitigation: Use milder reaction conditions. Consider slow addition of reagents to keep the concentration of reactive intermediates low. Lowering the reaction temperature can also help.
-
-
Ring-Opening: The amide bond in the oxindole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.
-
Mitigation: Keep workup conditions as neutral as possible. If acidic or basic extraction is necessary, perform it quickly and at low temperatures.
-
-
Oxidation: The oxindole core can be oxidized back to an isatin-like structure, or other degradation can occur if the reaction is exposed to air for prolonged periods at high temperatures, especially with certain catalysts[7].
-
Mitigation: For sensitive substrates, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions[6].
-
Table 1: Common Problems in Isatin-Based Syntheses and Solutions
| Problem | Potential Cause | Recommended Solution |
| Multiple Products | Aldol condensation products or other side reactions. | Control temperature carefully; use a less aggressive catalyst; consider protecting groups if other functionalities interfere. |
| Product Degradation | Prolonged exposure to harsh acidic or basic conditions during reaction or workup. | Neutralize the reaction mixture promptly after completion; use milder conditions. |
| Low Yield | Incomplete reaction; poor quality of reagents. | Monitor reaction by TLC until starting material is consumed; use freshly purified reagents. |
| Oxidation of Product | Exposure to atmospheric oxygen at elevated temperatures. | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Q4: I am struggling with the final purification of my 2-oxindole-3-acetic acid. What are some effective strategies?
A4: The purification of 2-oxindole-3-acetic acids can be challenging due to their polarity, potential for zwitterion formation, and sometimes poor crystallinity.
-
Crystallization: This should be the first method attempted if a solid is obtained.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate).
-
Slowly add a co-solvent (anti-solvent) in which the product is insoluble (e.g., hexanes, water, or diethyl ether) until the solution becomes cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Collect the crystals by filtration.
-
-
Expert Tip: The carboxylic acid functionality can make the compound "oily." If direct crystallization fails, try converting the acid to a salt (e.g., with sodium bicarbonate), washing with an organic solvent to remove non-polar impurities, and then re-acidifying to precipitate the purified acid[8].
-
-
Column Chromatography:
-
Causality: This is the most powerful method for separating compounds of different polarities. The key is selecting the correct stationary and mobile phases.
-
Protocol:
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is common. Due to the acidic nature of the product, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase is critical . This keeps the carboxylic acid protonated and prevents streaking on the silica gel.
-
Gradient Elution: Start with a lower polarity mobile phase and gradually increase the proportion of the polar solvent to elute your compounds.
-
Monitor the fractions by TLC.
-
-
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Example Protocol: Synthesis of 2-Oxindole-3-acetic acid from Isatin
This protocol is a conceptual example based on common transformations and should be adapted and optimized for specific substrates. It involves a Knoevenagel condensation followed by reduction.
Step 1: Knoevenagel Condensation of Isatin with Malonic Acid
-
In a round-bottom flask, combine isatin (1.0 eq.), malonic acid (1.2 eq.), and pyridine (as solvent and catalyst).
-
Heat the mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC until the isatin is consumed (typically 2-4 hours). The product is (2-oxoindolin-3-ylidene)acetic acid.
-
Cool the reaction mixture and pour it into a beaker of ice-cold dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Step 2: Reduction to 2-Oxindole-3-acetic acid
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. A common choice is sodium borohydride (NaBH₄) for reducing the exocyclic double bond, but catalytic hydrogenation (e.g., H₂, Pd/C) is also effective[2].
-
If using NaBH₄, add it portion-wise at 0 °C and then allow the reaction to warm to room temperature.
-
Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction with dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-oxindole-3-acetic acid.
-
Purify by column chromatography or recrystallization as described in Q4.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- Benchchem. (n.d.). Optimizing the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Support Guide.
- Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
-
Faragó, T., Remete, A. M., Szatmári, I., Ambrusc, R., & Palkó, M. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic b-amino acid derivatives. RSC Advances, 13(29), 20186-20197. Retrieved from [Link]
-
(1968). One-step conversion of isatins to oxindoles and phthalonimides to homophthalimides. Canadian Journal of Chemistry. 46(20): 3312-3314. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 952998. Retrieved from [Link]
-
Wikipedia. (n.d.). Stollé synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Resolving impurities in the synthesis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Technical Support Center: Synthesis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify, resolve, and prevent impurities in this critical synthesis. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered in the lab.
Introduction
This compound is a key building block in pharmaceutical chemistry. Its structural integrity and purity are paramount for the successful development of downstream products. The most common synthetic route involves the C3-alkylation of 5-methyloxindole. While seemingly straightforward, this reaction is prone to several side reactions that can lead to challenging impurity profiles. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Impurity Resolution
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: I'm observing a significant peak in my HPLC/LC-MS analysis with a mass corresponding to a dialkylated product. What is the cause and how can I prevent it?
Answer:
This is the most common impurity in this synthesis. The likely culprit is a dialkylated species, specifically N,C-dialkylation, where the alkylating agent (e.g., ethyl bromoacetate) has reacted at both the C3 carbon and the N1 nitrogen of the oxindole ring.
Causality: The N-H proton of the oxindole lactam is acidic (pKa ≈ 18) and can be deprotonated by the base used for the C3-alkylation, creating a competing nitrogen nucleophile. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can exacerbate this issue by fully deprotonating both sites, leading to poor selectivity.[1]
Immediate Corrective Actions:
-
Re-purification: If the impurity is already formed, purification via column chromatography on silica gel is the most effective method. A gradient elution, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should effectively separate the less polar dialkylated product from the more polar desired carboxylic acid.
-
Recrystallization: If the impurity level is minor (<5%), recrystallization can be effective. Consider solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures.
Preventative Measures for Future Syntheses:
-
Choice of Base: Switch to a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often a good choice as it is less likely to deprotonate the lactam nitrogen significantly.
-
Stoichiometry Control: Use a precise stoichiometry of your alkylating agent (no more than 1.05-1.1 equivalents). Excess alkylating agent will drive the formation of the dialkylated product.
-
Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy for the less favorable N-alkylation.
-
Order of Addition: Add the alkylating agent slowly to the mixture of the 5-methyloxindole and the base. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive C3-anion.
Question 2: My final product yield is consistently low, and I see a large amount of unreacted 5-methyloxindole in the crude reaction mixture. What's going wrong?
Answer:
Low conversion is typically due to incomplete deprotonation of the C3 position, deactivation of reagents, or suboptimal reaction conditions.
Causality: The C-H bond at the C3 position of the oxindole is activated by the adjacent carbonyl group, but its deprotonation still requires a sufficiently strong base and appropriate conditions. If the base is too weak, wet, or if the solvent is not suitable, the reaction will stall.
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality:
-
Base: Ensure your base is dry. Potassium carbonate can be dried in an oven at >120 °C before use. Sodium hydride should be fresh, appearing as a fine gray powder; if it's clumpy or white, it has likely been oxidized.
-
Solvent: Use anhydrous (dry) solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used. Water in the solvent will quench the base and the C3-anion.
-
-
Optimize Reaction Conditions:
-
Base Strength: If using a weak base like K₂CO₃, the reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[2]
-
Activation: Consider the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), if you are using a base like K₂CO₃ in a solvent like acetonitrile. This can improve the solubility and reactivity of the base.
-
-
Check for Competing Reactions: Under strongly basic conditions, 3-monosubstituted oxindoles can be prone to oxidation.[1] Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent air-oxidation of the intermediate enolate.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50:50 ethyl acetate/hexane. The starting material (5-methyloxindole) will have a higher Rf than the product ester, which is more polar. The final carboxylic acid product will have a very low Rf (or remain at the baseline) in this system without an acidic additive like acetic acid.
Q2: My final product is a carboxylic acid, but the alkylation uses an ester (e.g., ethyl bromoacetate). What is the final step?
-
The initial alkylation reaction produces the corresponding ester, methyl (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. This ester must be hydrolyzed to the final carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture, followed by an acidic workup (e.g., with 1M HCl) to protonate the carboxylate.
Q3: Can I purify the final carboxylic acid product using silica gel chromatography?
-
Yes, but it can be tricky due to the acidity of the compound, which can cause streaking on the column. To improve the separation, you can add a small amount of acetic acid (0.5-1%) to your eluent system. Alternatively, purifying the intermediate ester before hydrolysis is often much easier and yields a cleaner final product.
Q4: My purified indole product has a pink or brownish hue. Is it impure?
-
Indole-containing compounds, including oxindoles, can be susceptible to air oxidation over time, which can result in discoloration.[3] While a slight pinkish color might not indicate significant impurity, a darker brown color suggests potential degradation. Purity should always be confirmed by analytical methods like HPLC and NMR, not just by color. Store the final compound under an inert atmosphere, protected from light.
Summary of Potential Impurities
| Impurity Name | Structure (Example) | Potential Source | Identification Method |
| 5-Methyloxindole | Starting Material | Incomplete reaction | HPLC, LC-MS |
| N,C-Dialkylated Product | Alkylation at N1 and C3 | Strong base, excess alkylating agent | LC-MS (Distinct M+H), NMR |
| Oxidized Byproducts | e.g., Isatin derivative | Reaction with atmospheric oxygen | LC-MS, NMR |
| Residual Solvent | e.g., DMF, DMSO | Incomplete removal during workup | NMR (¹H) |
Detailed Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Purity
This protocol is a general guideline and should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Validation: This method should be validated for selectivity, linearity, accuracy, and precision according to standard practices.[4][5]
Protocol 2: Recrystallization of this compound
-
Place the crude, solid product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Synthetic Pathway and Impurity Formation Diagram
Caption: The desired synthetic pathway and the competing side reaction leading to dialkylation.
References
-
HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. PubMed. Available from: [Link]
-
Rapid Determination of Oxindole Alkaloids in Cat's Claw by HPLC Using Ionic Liquid-Based Microwave-Assisted Extraction and Silica Monolithic Column. PubMed. Available from: [Link]
-
Rapid determination of oxindole alkaloids in Cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. ResearchGate. Available from: [Link]
-
Recovery of the HPLC method for the determination of oxindole alkaloids. ResearchGate. Available from: [Link]
-
HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. ResearchGate. Available from: [Link]
-
Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. MDPI. Available from: [Link]
-
A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journals. Available from: [Link]
-
What do common indole impurities look like? ResearchGate. Available from: [Link]
Sources
- 1. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring | MDPI [mdpi.com]
- 2. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Oxindole-3-Acetic Acid
Introduction: The Critical Role of 2-Oxindole-3-Acetic Acid Quantification
2-Oxindole-3-acetic acid (oxIAA) is a primary catabolite of the major plant hormone auxin, indole-3-acetic acid (IAA).[1] Its accurate quantification is paramount for researchers and scientists in the fields of plant biology, agriculture, and drug development, as it provides crucial insights into auxin homeostasis and metabolic regulation. This guide offers a comparative analysis of the validation of various analytical methods for 2-oxindole-3-acetic acid, providing the scientific community with the necessary tools to ensure data integrity and reproducibility. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to international regulatory standards.
This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the validation of analytical methods for this critical molecule. We will delve into the nuances of different analytical platforms, the rationale behind experimental choices, and provide actionable protocols to empower your research.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for 2-oxindole-3-acetic acid is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent techniques for the quantification of auxins and their metabolites are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, and widely available. | Lower sensitivity and selectivity compared to mass spectrometry. Susceptible to matrix interference. | Routine analysis of less complex samples or when high sensitivity is not required. |
| HPLC-Fluorescence (FLD) | Separation based on polarity, detection of native or derivatized fluorescent compounds. | Higher sensitivity and selectivity than UV detection for fluorescent analytes. | Not all compounds are naturally fluorescent, may require derivatization. | Analysis of samples with low analyte concentrations where the compound of interest is fluorescent or can be derivatized. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity, high selectivity, and structural confirmation. Considered the gold standard for quantitative analysis.[2][4] | Higher cost of instrumentation and maintenance. Potential for matrix effects (ion suppression or enhancement). | Bioanalytical studies, trace-level quantification in complex matrices like plant tissues and biological fluids.[4][5][6] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution, excellent sensitivity, and extensive spectral libraries for identification. | Requires derivatization to increase the volatility of polar analytes like 2-oxindole-3-acetic acid.[2][7] | Analysis of volatile and semi-volatile compounds. Often used for metabolic profiling of plant hormones.[7][8] |
The Cornerstone of Reliable Data: Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] It is a critical component of good laboratory practice and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[10][11][12][13] The following sections detail the essential validation parameters and provide a framework for their assessment.
Validation Workflow
Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Experimental Rationale: To ensure that the signal measured is solely from 2-oxindole-3-acetic acid and not from interfering substances, a series of experiments are conducted. This is particularly crucial for complex matrices like plant extracts.
-
Protocol:
-
Analyze a blank matrix sample (e.g., plant extract from a null mutant or a matrix devoid of the analyte).
-
Analyze a sample of the 2-oxindole-3-acetic acid reference standard.
-
Analyze a spiked matrix sample (blank matrix fortified with the reference standard).
-
For LC-MS/MS, monitor multiple specific precursor-product ion transitions to confirm identity.
-
-
Acceptance Criteria: The blank matrix should show no interfering peaks at the retention time of 2-oxindole-3-acetic acid. The peak for the analyte in the spiked sample should be pure and its identity confirmed by mass spectrometry.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Rationale: Establishing a linear relationship between concentration and response is fundamental for accurate quantification.
-
Protocol:
-
Prepare a series of calibration standards by diluting a stock solution of 2-oxindole-3-acetic acid in a suitable solvent or blank matrix. A minimum of five concentration levels is recommended.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the mean response against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. The y-intercept should be close to zero.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Experimental Rationale: Accuracy studies are designed to determine the extent of systemic error in the method.
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix.
-
Analyze a minimum of five replicates for each QC level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% for bioanalytical methods, although this can vary depending on the regulatory guidance and application.[4][8][14]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Experimental Rationale: Precision studies evaluate the random error of the method.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of the QC samples (low, medium, and high) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or on different instruments.
-
-
Acceptance Criteria: The RSD should typically be ≤ 15% for the QC samples, and ≤ 20% for the lower limit of quantification (LLOQ).
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Rationale: Determining the LOD and LOQ is crucial for understanding the sensitivity limits of the analytical method.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Rationale: This assesses the reliability of the method during routine use.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2%)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Analyze the effect of these changes on the results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Stability
The stability of the analyte in a given matrix under specific conditions for given time intervals should be established.
-
Experimental Rationale: To ensure that the concentration of 2-oxindole-3-acetic acid does not change during sample collection, processing, and storage.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the stock solution at a specified temperature.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of 2-Oxindole-3-Acetic Acid in Plant Tissue
This protocol is a generalized starting point and requires optimization for specific plant tissues and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: To remove interfering matrix components and concentrate the analyte.
-
Homogenize 50-100 mg of frozen plant tissue in 1 mL of extraction solvent (e.g., 80% methanol).
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of 1% acetic acid.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by 1% acetic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1% acetic acid.
-
Elute the analyte with 80% methanol.
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Rationale: To achieve chromatographic separation and sensitive detection.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-oxindole-3-acetic acid from other compounds (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for acidic compounds.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for 2-oxindole-3-acetic acid (e.g., m/z 190 -> 146 and 190 -> 132).
-
Protocol 2: GC-MS Method for Quantification of 2-Oxindole-3-Acetic Acid
This protocol requires derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization
-
Rationale: To make the analyte suitable for gas chromatography.
-
Follow the sample preparation steps as described for the LC-MS/MS method (up to the dried eluate).
-
Derivatize the dried extract using a suitable reagent, such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a volatile ester or silyl derivative.
-
2. GC-MS Conditions
-
Rationale: To achieve high-resolution separation and mass spectrometric detection.
-
GC System: A gas chromatograph.
-
Column: A capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analyte.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Conclusion: Ensuring Data of the Highest Caliber
The validation of analytical methods for 2-oxindole-3-acetic acid is a rigorous but essential process for generating reliable and reproducible scientific data. This guide provides a comprehensive framework for comparing and implementing validated methods, empowering researchers to confidently quantify this important auxin catabolite. By adhering to the principles of scientific integrity and following established validation guidelines, the scientific community can ensure the accuracy and impact of their findings in the ever-evolving fields of plant science and drug development.
References
-
Bialek, K., & Cohen, J. D. (1989). Quantitation of indole-3-acetic acid and its conjugates in plant tissue extracts using an immunoaffinity column and gas chromatography-mass spectrometry. Plant Physiology, 90(2), 398-402. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10][15]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][16]
-
Novák, O., Pěnčík, A., Rolčík, J., Strnad, M., & Ljung, K. (2012). Quantitative analysis of indole-3-acetic acid and its conjugates in plant extracts by liquid chromatography-electrospray tandem mass spectrometry. Plant Methods, 8(1), 19. [Link]
-
Pěnčík, A., Rolčík, J., Novák, O., Magnus, V., Bartel, B., & Ljung, K. (2009). A validated liquid chromatography-tandem mass spectrometry method for the quantification of 2-oxindole-3-acetic acid in Arabidopsis. Journal of Chromatography B, 877(24), 2469-2474. [Link]
-
Ross, A. R., & Zadra, C. (2010). A high-throughput method for the quantitative analysis of auxins. Plant Methods, 6, 16. [Link][7]
-
Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology, 127(4), 1845-1853. [Link][4][8][14]
-
Floková, K., Pěnčík, A., Mik, V., Vráblová, R., Tarkowská, D., Turečková, V., ... & Strnad, M. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science, 14, 1215645. [Link][5][6]
-
European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link][17]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
- 7. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
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- 16. ICH Official web site : ICH [ich.org]
- 17. starodub.nl [starodub.nl]
A Comparative Benchmarking of 2-Oxindole-3-Acetic Acid Analogs: From Anticancer to Antimicrobial Activity
The 2-oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds. A key derivative, 2-oxindole-3-acetic acid, serves as a foundational structure for the development of a diverse array of pharmacologically active analogs. This guide provides a comparative analysis of the biological activities of selected 2-oxindole-3-acetic acid analogs, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. Our focus will be on anticancer, anti-inflammatory, and antimicrobial properties, underpinned by detailed experimental protocols and an exploration of the underlying signaling pathways.
The 2-Oxindole Core: A Versatile Scaffold for Drug Discovery
The 2-oxindole ring system, characterized by a fused benzene and pyrrolone ring, offers a unique three-dimensional architecture that allows for diverse chemical modifications. The C3 position, in particular, is a focal point for introducing substituents that can profoundly influence the biological activity of the resulting analogs. This strategic modification has led to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases.
Comparative Analysis of Biological Activities
To illustrate the therapeutic potential of 2-oxindole-3-acetic acid analogs, we have selected a panel of representative compounds from the literature and summarized their biological activities. These analogs feature diverse substitutions at the 3-position of the 2-oxindole core, leading to a spectrum of anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The antiproliferative properties of 2-oxindole derivatives are a major area of investigation, with many analogs demonstrating potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell growth and survival.
Table 1: Comparative Anticancer Activity of 2-Oxindole-3-Ylidene Analogs
| Compound ID | R Group (at C3-ylidene) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | MCF-7 (Breast) | 3.55 ± 0.49 | [1] |
| 1b | 4-Chlorophenyl | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [1] |
| 2a | Indole | MCF-7 (Breast) | 0.39 ± 0.05 | [2] |
| 2b | 5-Chloroindole | MCF-7 (Breast) | 2.72 ± 0.17 | [2] |
| 3a | 2-Pyridinylmethylene | - | 4.19 nM (GSK-3β) | [3] |
| 3b | Hydrazide-triazole | Capan-1 (Pancreatic) | 8.25 | [4] |
IC50 values represent the concentration required for 50% inhibition of cell growth or enzyme activity.
The data clearly indicates that substitutions at the 3-position of the 2-oxindole ring significantly impact anticancer potency. For instance, the introduction of an indole moiety (Compound 2a ) leads to sub-micromolar activity against MCF-7 breast cancer cells[2]. Further substitution on the indole ring, such as a chloro group (Compound 2b ), slightly modulates this activity. The potent GSK-3β inhibition by Compound 3a at the nanomolar level highlights the potential of these analogs as targeted therapeutics[3].
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Certain 2-oxindole-3-acetic acid analogs have shown promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of 3-Substituted 2-Oxindole Analogs
| Compound ID | R Group | Assay | % Edema Inhibition | Reference |
| 4a | Ester conjugate | Carrageenan-induced paw edema | Up to 100% | [5] |
| 4b | Imine conjugate | Carrageenan-induced paw edema | Up to 100% | [5] |
| 5a | N-pyrrolylcarboxylic acid derivative | Carrageenan-induced paw edema | Significant inhibition at 40 mg/kg | [6] |
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. As shown in Table 2, ester and imine conjugates of 2-oxindole (Compounds 4a and 4b ) exhibit remarkable anti-inflammatory activity, with up to 100% inhibition of paw edema[5]. This suggests that these modifications effectively modulate the inflammatory response.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The 2-oxindole scaffold has emerged as a promising template for the development of such compounds.
Table 3: Comparative Antimicrobial Activity of N-Substituted and 3-Substituted 2-Oxindole Analogs
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 6a | N-substituted 4-oxothiazolidine | S. aureus | - | [7] |
| 6b | N-substituted tetrazole | S. aureus | - | [7] |
| 7a | 3-ylidene-arylsulfonylpiperazine | S. aureus | Moderate activity | [8] |
| 7b | 3-ylidene-arylsulfonylpiperazine | E. coli | Moderate activity | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
The data in Table 3 indicates that both N-substitution and C3-substitution of the 2-oxindole ring can confer antimicrobial properties. While specific MIC values were not provided for all compounds in the cited literature, the observed activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria warrants further investigation into these analogs as potential antimicrobial agents[7][8].
Mechanistic Insights: Targeting Key Signaling Pathways
The biological activities of 2-oxindole-3-acetic acid analogs are underpinned by their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.
PI3K/Akt and MAPK Signaling Pathways in Cancer
The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis. Several 2-oxindole derivatives have been shown to inhibit these pathways. For instance, certain analogs can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting tumor cell growth[9][10][11].
Caption: Inhibition of PI3K/Akt and MAPK pathways by 2-oxindole analogs.
GSK-3β and CDK Inhibition in Cancer Therapy
Glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs) are other important targets in cancer therapy. GSK-3β is implicated in cell proliferation and apoptosis, while CDKs regulate the cell cycle. Specific 2-oxindole analogs have been identified as potent inhibitors of both GSK-3β and CDKs, leading to cell cycle arrest and apoptosis in cancer cells[2][3][4][12][13][14].
Caption: Inhibition of CDKs and GSK-3β by 2-oxindole analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for the key biological assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-oxindole analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the 2-oxindole analogs orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the 2-oxindole analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense therapeutic potential of 2-oxindole-3-acetic acid analogs. Through strategic modifications at the C3 position and other parts of the scaffold, it is possible to develop potent and selective agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for further drug development efforts. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their preclinical efficacy into clinical success.
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Georgieva, M., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 60(2), 291-297. [Link]
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Comparing the efficacy of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid with other anticancer agents
An In-Depth Comparative Efficacy Analysis of Oxindole-Based Anticancer Agents and Their Alternatives
In the landscape of modern oncology, the quest for highly specific and potent therapeutic agents is paramount. The oxindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous potent enzyme inhibitors. The compound (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a derivative of this critical core. While this specific molecule is not extensively documented as a clinical anticancer agent, its structural foundation compels a thorough examination of its class.
This guide provides a comparative efficacy analysis of a prominent oxindole-based drug, Sunitinib, against other key tyrosine kinase inhibitors, Sorafenib and Pazopanib. We will delve into their mechanisms of action, compare their performance using preclinical and clinical data, and provide detailed protocols for foundational experiments in their evaluation. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the therapeutic standing of this important class of compounds.
The Oxindole Scaffold: A Foundation for Potent Kinase Inhibition
The 2-oxindole core is a bicyclic aromatic structure that serves as an excellent scaffold for designing inhibitors that target the ATP-binding pocket of various protein kinases. Its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allows for high-affinity binding and potent inhibition. This has led to the development of several successful multi-targeted tyrosine kinase inhibitors (TKIs) that have become cornerstones in the treatment of various solid tumors.
Sunitinib, a key example, leverages the oxindole core to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously. This multi-targeted approach is crucial for disrupting the complex and redundant signaling networks that drive tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Targeting Key Oncogenic Pathways
Sunitinib, Sorafenib, and Pazopanib, while all classified as TKIs, exhibit distinct target profiles. Their primary mechanism involves blocking the phosphorylation of key proteins in intracellular signaling cascades, thereby inhibiting downstream processes essential for cancer cell survival and proliferation.
Sunitinib's efficacy stems from its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. It also targets other kinases like KIT and FLT3, making it effective against gastrointestinal stromal tumors (GIST) and certain leukemias.
Pazopanib and Sorafenib share the inhibition of VEGFRs and PDGFRs but differ in their secondary targets. Pazopanib is considered more selective for VEGFRs, which may contribute to a different side-effect profile. Sorafenib, on the other hand, also potently inhibits the Raf/MEK/ERK signaling pathway, a critical downstream cascade controlling cell proliferation.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Outlook
The oxindole scaffold, represented by the clinical success of Sunitinib, is a cornerstone of modern targeted cancer therapy. Its ability to potently inhibit key tyrosine kinases like VEGFR and PDGFR has transformed the treatment of diseases such as mRCC and GIST. Comparative analyses show that while agents like Pazopanib offer non-inferior efficacy with a potentially different tolerability profile, the multi-targeted nature of Sunitinib provides a robust and broad-spectrum anti-tumor activity.
For novel compounds like this compound, the path forward involves rigorous preclinical evaluation. Initial screens using assays like the MTT protocol described here are essential for determining cytotoxic potential. Subsequent steps would involve detailed kinase profiling to identify its specific targets, followed by in vivo studies in xenograft models to assess its efficacy and safety in a physiological context. The enduring success of the oxindole core suggests that new derivatives continue to hold significant promise in the ongoing development of more effective and selective anticancer agents.
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Title: Sunitinib malate for the treatment of solid tumours: a review of its clinical pharmacological properties and therapeutic efficacy Source: Drugs URL: [Link]
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Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the treatment of metastatic renal cell carcinoma Source: Annals of Oncology URL: [Link]
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Title: Pazopanib: a new targeted therapy for renal cell carcinoma Source: Current Oncology URL: [Link]
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Title: Sorafenib: a review of its use in advanced renal cell carcinoma Source: Targeted Oncology URL: [Link]
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Title: Pazopanib versus Sunitinib in Metastatic Renal-Cell Carcinoma Source: The New England Journal of Medicine URL: [Link]
A Senior Application Scientist's Guide to the Validation of a Bioassay for 2-Oxindole Derivatives
For researchers, scientists, and drug development professionals, the robust validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth comparison and technical walkthrough for validating a bioassay for 2-oxindole derivatives, a class of compounds with significant therapeutic potential.[1][2][3] Drawing from extensive field experience, this document will not only detail the necessary steps but also illuminate the scientific rationale behind these choices, ensuring a self-validating and trustworthy protocol.
The 2-oxindole scaffold is a prevalent feature in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[2][4][5][6] Given their therapeutic promise, the development of reliable bioassays to quantify their activity is paramount. This guide will focus on a common application: a cell-based viability assay to determine the cytotoxic effects of 2-oxindole derivatives on cancer cell lines.
The Foundation: Regulatory Guidance and Key Validation Parameters
Before delving into experimental design, it is crucial to ground our approach in established regulatory frameworks. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation" guidance provide the essential blueprint for this process.[7][8][9][10][11][12][13][14] These documents outline the key performance characteristics that must be evaluated to ensure a method is suitable for its intended purpose.
The core validation parameters we will address are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][15][16]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[15][17]
-
Accuracy: The closeness of the test results to the true value.[15][16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][16][18] This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16][19]
Comparative Analysis of Cell Viability Assays
A variety of cell viability and proliferation assays are available, each with its own advantages and limitations.[20][21][22] The choice of assay is a critical first step and should be guided by the specific research question, cell type, and available resources.
| Assay Type | Principle | Advantages | Disadvantages | Recommended Use Case |
| MTT/XTT/MTS (Tetrazolium Reduction) | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[22] | Well-established, cost-effective, and suitable for high-throughput screening.[23] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan product. | Initial screening of a large number of 2-oxindole derivatives. |
| Resazurin (alamarBlue) | Resazurin, a blue and cell-permeable compound, is reduced to the pink and highly fluorescent resorufin by viable cells. | Highly sensitive, non-toxic to cells (allowing for kinetic studies), and has a simple "add-mix-read" protocol.[23] | Can be sensitive to changes in pH and the presence of reducing agents. | Time-course studies and when multiplexing with other assays is desired. |
| ATP-based (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is an indicator of metabolically active cells.[24] | Highly sensitive, rapid, and has a broad linear range.[24] | Requires a luminometer; can be affected by compounds that interfere with ATP metabolism. | When high sensitivity and a large dynamic range are required for lead optimization. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[22] | Directly measures cell death rather than metabolic activity. | Less sensitive for detecting cytostatic effects (inhibition of proliferation without cell death). | To specifically quantify cytotoxicity and differentiate it from cytostatic effects. |
For this guide, we will proceed with the Resazurin reduction assay due to its sensitivity, ease of use, and suitability for a typical academic or early-stage drug discovery laboratory.[23]
Experimental Workflow and Protocols
Signaling Pathway and Experimental Logic
The cytotoxic effect of many 2-oxindole derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases. The experimental workflow is designed to quantify the dose-dependent effect of these compounds on cell viability.
Caption: Workflow for assessing 2-oxindole cytotoxicity.
Step-by-Step Protocol: Resazurin Cell Viability Assay
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate culture medium and conditions.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 2-oxindole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve the desired concentration range for the dose-response curve.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the 2-oxindole derivative. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of resazurin in PBS.
-
Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Validation Parameter Assessment: A Practical Approach
The following sections detail the experimental design and data analysis required to validate the resazurin bioassay for 2-oxindole derivatives, in accordance with ICH Q2(R1) guidelines.[7]
Specificity
Specificity ensures that the signal measured is due to the analyte of interest. In a cell-based assay, this means demonstrating that the assay components (e.g., the 2-oxindole derivative, vehicle) do not interfere with the assay readout.
-
Experimental Design:
-
Run the assay with wells containing:
-
Medium only (blank)
-
Medium + Resazurin
-
Cells + Medium
-
Cells + Medium + Vehicle (e.g., DMSO)
-
Medium + Highest concentration of 2-oxindole derivative + Resazurin
-
-
-
Acceptance Criteria: The fluorescence signal from the wells without cells should be negligible compared to the signal from wells with viable cells. The vehicle should not significantly affect cell viability compared to the untreated control.
Linearity and Range
This determines the concentration range over which the assay is accurate and precise.
-
Experimental Design:
-
Prepare a dilution series of a reference 2-oxindole derivative with a known activity profile.
-
Perform the assay and plot the percentage of cell viability against the logarithm of the compound concentration.
-
-
Data Analysis:
-
Perform a regression analysis on the linear portion of the dose-response curve.
-
The range is the concentration interval over which the assay demonstrates acceptable linearity, accuracy, and precision.
-
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.98 is generally considered acceptable for the linear portion of the curve.
Accuracy
Accuracy is determined by assessing the agreement between the measured value and a known true value.
-
Experimental Design:
-
Prepare samples with known concentrations of the reference compound (e.g., low, medium, and high concentrations within the linear range).
-
Analyze these samples in replicate (e.g., n=3) on the same day.
-
-
Data Analysis:
-
Calculate the percentage recovery for each concentration.
-
-
Acceptance Criteria: The mean value should be within ±15% of the actual value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Experimental Design: Analyze replicates (e.g., n=6) of low, medium, and high concentrations of the reference compound in a single assay run.
-
Data Analysis: Calculate the percent coefficient of variation (%CV) for each concentration.
-
Acceptance Criteria: The %CV should not exceed 15% for each concentration level (20% for LLOQ).
-
-
Intermediate Precision (Inter-assay Precision):
-
Experimental Design: Repeat the repeatability experiment on different days with different analysts and/or different equipment.
-
Data Analysis: Calculate the overall %CV for each concentration across all conditions.
-
Acceptance Criteria: The %CV should not exceed 15% (20% for LLOQ).
-
Robustness
Robustness evaluates the reliability of the assay with respect to small, deliberate variations in method parameters.
-
Experimental Design:
-
Introduce small variations to parameters such as:
-
Incubation time with resazurin (e.g., ± 30 minutes)
-
Cell seeding density (e.g., ± 10%)
-
Wavelength settings on the plate reader (e.g., ± 5 nm)
-
-
-
Data Analysis:
-
Assess the impact of these changes on the final results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Data Summary and Interpretation
The results of the validation experiments should be summarized in clear and concise tables.
Table 1: Summary of Validation Parameters for the Resazurin Bioassay
| Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Linearity (R²) | ≥ 0.98 | 0.992 | Pass |
| Range (µM) | Defined by linearity, accuracy, and precision | 0.1 - 10 | Pass |
| Accuracy (% Recovery) | 85 - 115% | 95.2 - 108.3% | Pass |
| Precision (Repeatability, %CV) | ≤ 15% | 6.8% | Pass |
| Precision (Intermediate, %CV) | ≤ 15% | 9.2% | Pass |
| Robustness | No significant impact on results | Minor variations within acceptable limits | Pass |
Conclusion
The validation of a bioassay for 2-oxindole derivatives is a multi-faceted process that requires careful planning, execution, and data analysis. By adhering to regulatory guidelines and systematically evaluating key performance parameters, researchers can ensure the generation of high-quality, reliable data. The resazurin-based cell viability assay, when properly validated as described in this guide, provides a robust and sensitive method for assessing the biological activity of this important class of compounds. This foundational work is essential for advancing our understanding of their therapeutic potential and for making informed decisions in the drug discovery and development pipeline.
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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IITB Math. (n.d.). Design and Analysis for Bioassays. Retrieved from [Link]
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A Comparative Guide to Antibody Cross-Reactivity for the Quantification of Indole-3-Acetic Acid and its Metabolites
For researchers in plant physiology, agriculture, and drug development, the accurate quantification of the plant hormone Indole-3-acetic acid (IAA) is paramount. IAA, the most common natural auxin, governs numerous aspects of plant growth and development.[1][2] Its biological activity is tightly regulated through metabolic pathways, including irreversible oxidation to 2-oxindole-3-acetic acid (OxIAA) and the formation of various amino acid and sugar conjugates.[3][4][5]
This guide provides a comprehensive framework for researchers to design and execute a robust comparison of antibody specificity. We will detail the gold-standard methodology for assessing cross-reactivity—the competitive ELISA—and provide the technical insights necessary to select the most suitable antibody for your research needs.
Part 1: The Molecular Basis of Cross-Reactivity
Antibodies recognize specific three-dimensional shapes and chemical structures called epitopes.[10] When quantifying small molecules (haptens) like IAA, antibodies are typically generated by immunizing an animal with the hapten conjugated to a larger carrier protein.[12] Due to the conserved core indole structure, antibodies raised against IAA have the potential to bind not only to IAA but also to its structurally similar metabolites.
The critical first step in assessing cross-reactivity is to identify potential confounding molecules. For an anti-IAA antibody, the most probable cross-reactants are its direct metabolic derivatives.
Table 1: Key Molecular Structures and Properties
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from IAA |
| Indole-3-acetic acid | IAA | C₁₀H₉NO₂ | 175.19 | Target Analyte |
| (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | OxIAA | C₁₀H₉NO₃ | 191.18 | Addition of an oxygen atom at the C2 position of the indole ring.[13] |
| (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 5-Me-OxIAA | C₁₁H₁₁NO₃ | 205.21 | Addition of an oxygen at C2 and a methyl group at the C5 position.[6][14] |
The subtle differences—an added oxygen and a methyl group—are often insufficient to prevent antibody binding, making experimental validation essential.
Caption: Metabolic relationship of IAA and its derivatives.
Part 2: The Gold Standard: Competitive ELISA for Cross-Reactivity Assessment
The competitive enzyme-linked immunosorbent assay (ELISA) is the most effective and widely used method for determining the specificity of antibodies against small molecules.[9][15][16] The principle is based on the competition between the analyte in the sample (the "competitor") and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[12][17]
Causality Behind the Experimental Design
In this setup, we coat the ELISA plate with an IAA-protein conjugate (e.g., IAA-BSA). We then introduce a known, limited concentration of the anti-IAA antibody that has been pre-incubated with either our standard (free IAA) or a potential cross-reactant (e.g., OxIAA, 5-Me-OxIAA).
-
High Specificity Scenario: If the antibody is highly specific for IAA, only free IAA will effectively compete with the plate-bound IAA, preventing the antibody from binding to the plate and resulting in a low signal. The cross-reactants (OxIAA, 5-Me-OxIAA) will not bind the antibody well, leaving the antibody free to bind to the plate, producing a high signal.
-
Cross-Reactivity Scenario: If the antibody cross-reacts, both IAA and the metabolites will compete with the plate-bound IAA. This will prevent the antibody from binding to the plate, leading to a low signal in the presence of either compound.
By comparing the concentrations at which each compound inhibits 50% of the signal (the IC50 value), we can quantitatively determine the degree of cross-reactivity.[9][18]
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a robust template. Optimal concentrations of coating antigen and antibodies must be determined empirically through checkerboard titrations.
-
Antigen Coating:
-
Dilute an IAA-protein conjugate (e.g., IAA-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of this solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature.[19]
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.[17]
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of your standards (IAA) and potential cross-reactants (OxIAA, 5-Me-OxIAA) in a separate "competition" plate. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Prepare the primary anti-IAA antibody at its optimal working concentration (predetermined by titration) in blocking buffer.
-
Add an equal volume of the diluted antibody to the wells of the competition plate containing the standards and cross-reactants.
-
Incubate this mixture for at least 1 hour at room temperature to allow the antibody to bind to the free analytes.
-
-
Incubation on Coated Plate:
-
Wash the coated, blocked microplate 3 times with wash buffer.
-
Transfer 100 µL of the antibody-competitor mixture from the competition plate to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes.[16]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Part 3: Data Analysis and Comparison
The raw data (absorbance values) should be plotted against the logarithm of the competitor concentration. This will generate a sigmoidal inhibition curve for each compound tested. The key parameter to extract from each curve is the IC50 , the concentration of the competitor that results in a 50% reduction of the maximum signal.
The percent cross-reactivity (%CR) is then calculated using the following formula:
% Cross-Reactivity = (IC50 of IAA / IC50 of Test Compound) x 100 [9]
A lower IC50 value indicates a higher binding affinity. Therefore, a highly specific antibody will have a very low IC50 for IAA and a much higher IC50 for the cross-reactants, resulting in a low %CR value.
Example Comparison Data
The following table presents a hypothetical comparison of three commercially available anti-IAA antibodies. This serves as a template for presenting your own experimental findings.
Table 2: Hypothetical Cross-Reactivity Comparison of Anti-IAA Antibodies
| Antibody | Target/Competitor | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Monoclonal Ab #1 | IAA (Target) | 5.2 | 100% | Excellent Specificity. Minimal binding to metabolites. Ideal for specific quantification of IAA. |
| OxIAA | 480.5 | 1.1% | ||
| 5-Me-OxIAA | >1000 | <0.5% | ||
| Monoclonal Ab #2 | IAA (Target) | 8.1 | 100% | Moderate Cross-Reactivity. Binds significantly to OxIAA. May be unsuitable if OxIAA is abundant in samples. |
| OxIAA | 75.3 | 10.8% | ||
| 5-Me-OxIAA | 950.2 | 0.9% | ||
| Polyclonal Ab #1 | IAA (Target) | 12.5 | 100% | High Cross-Reactivity. Recognizes multiple indole structures. Could be used for screening total "indole-like" compounds but not for specific IAA measurement. |
| OxIAA | 30.1 | 41.5% | ||
| 5-Me-OxIAA | 155.8 | 8.0% |
Conclusion and Recommendations
The rigorous, empirical validation of antibody specificity is not an optional step but a core requirement for generating trustworthy and reproducible data. The competitive ELISA provides a clear and quantitative method for this assessment.
Based on our comparative framework:
-
For research requiring the specific quantification of Indole-3-acetic acid, Monoclonal Antibody #1 would be the superior choice due to its negligible cross-reactivity with the major catabolite OxIAA and its methylated derivative.
-
Monoclonal Antibody #2 might be acceptable in biological systems where OxIAA concentrations are known to be very low relative to IAA.
-
Polyclonal Antibody #1 is unsuitable for specific IAA quantification but could potentially be used as a broader screening tool.
Researchers must analyze their experimental needs and the potential abundance of metabolites in their samples to set an acceptable threshold for cross-reactivity. By following the protocols and analytical framework presented in this guide, you can confidently select an antibody that meets the stringent requirements for scientific accuracy.
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Comparative analysis of the antimicrobial spectra of 2-oxindole compounds
A Comparative Guide to the Antimicrobial Spectra of 2-Oxindole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-oxindole scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectra of various 2-oxindole derivatives, supported by experimental data and detailed protocols to aid in the research and development of new antimicrobial agents.
Introduction to 2-Oxindoles as Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the continuous discovery of novel antimicrobial agents. The 2-oxindole nucleus, a fusion of a benzene and pyrrole ring with a carbonyl group at the C-2 position, has emerged as a promising framework in medicinal chemistry.[1] Derivatives of this core structure have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The versatility of the oxindole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct antimicrobial profiles.
Comparative Antimicrobial Spectra
The efficacy of 2-oxindole derivatives is highly dependent on the nature and position of their chemical substituents. This section compares the activity of different classes of 2-oxindole compounds against key pathogenic microorganisms. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[5]
Key takeaway for researchers: The structural modifications on the 2-oxindole core, such as the addition of sulfonamide moieties or halogen atoms, can significantly enhance the antimicrobial potency and broaden the spectrum of activity.
Several 2-oxindole derivatives have shown potent activity against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Bacillus cereus. For instance, certain Schiff bases and Mannich bases of isatin (a precursor to 2-oxindole) are known for their antibacterial properties.[4]
In a study evaluating a series of novel 3-(4-pyrazolyl) oxindole derivatives, compound 3e showed notable activity against Vancomycin-Intermediate Staphylococcus aureus (VISA) with an MIC of 3.9 µg/mL.[6] Another derivative, 3g , was active against S. aureus ATCC 25923 with an MIC of 125 µg/mL.[6] Furthermore, N-(5-methylisoxazol-3-yl)-4-(5-substituted 2-oxindolin-3-ylideneamino) benzenesulphonamides, specifically compound 4a , demonstrated a higher effect on Bacillus cereus than the standard antibiotic sulphamethoxazole.[4][7]
Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. However, specific 2-oxindole compounds have overcome this barrier. For example, compound 11c from a series of synthesized oxindole derivatives showed more activity against Shigella dysenterie than the standard, sulphamethoxazole.[7] Some sulfonamide-based oxindole derivatives have also exhibited significant inhibitory activity against Escherichia coli and Pseudomonas aeruginosa.[3]
The utility of 2-oxindoles extends to antifungal applications. Several derivatives have been reported to be effective against pathogenic fungi like Aspergillus niger, Aspergillus clavatus, and Candida albicans.[3][4] In one study, 3-indolyl-3-hydroxy oxindole derivatives were synthesized and tested against five plant pathogenic fungi.[8] Compound 3u from this series was particularly potent against Rhizoctonia solani, with an EC50 value of 3.44 mg/L, which was superior to the commercial fungicides used as controls.[8][9] The structure-activity relationship (SAR) analysis from this research indicated that the presence of iodine, chlorine, or bromine at the 5-position of the oxindole ring is critical for strong antifungal activity.[8][10]
Table 1: Comparative MIC (µg/mL) of Representative 2-Oxindole Derivatives
| Compound Class | Derivative Example | S. aureus (Gram +) | B. cereus (Gram +) | S. dysenterie (Gram -) | C. albicans (Fungus) | Reference |
| Pyrazolyl-oxindoles | 3e | 250 | - | - | - | [6] |
| Pyrazolyl-oxindoles | 3g | 125 | - | - | - | [6] |
| Sulphonamide-oxindoles | 4a | - | Significant Activity | - | - | [4][7] |
| Sulphonamide-oxindoles | 4b | - | - | - | Potent Activity | [4] |
| Substituted Oxindoles | 11c | - | - | Significant Activity | - | [7] |
Note: "-" indicates data not available in the cited sources. "Significant Activity" or "Potent Activity" is mentioned when specific MIC values were not provided in the text but the activity was highlighted as noteworthy.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial screening, standardized protocols are essential. Below are detailed methodologies for determining the antimicrobial spectrum of novel 2-oxindole compounds.
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][11]
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10^8 CFU/mL), which is crucial for the reproducibility of MIC values.[11][12]
-
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, allowing for the precise determination of the MIC value over a broad range of concentrations.[12]
-
Controls: The inclusion of a growth control (no compound) confirms the viability of the microorganisms, while a sterility control (no inoculum) ensures that the broth is not contaminated.[11][12] A positive control with a known antibiotic validates the assay's sensitivity.[12]
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Accurately weigh and dissolve the 2-oxindole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[11]
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard.[12][13]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with an appropriate broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve the desired final concentrations.[11]
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well and add it to the wells containing the compound dilutions.[12]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11][12]
-
MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12][14]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
This qualitative method is used to assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[15][16]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This medium is standardized for susceptibility testing due to its consistent composition and lack of inhibitors that might interfere with the results.
-
Even Lawn of Bacteria: Spreading the inoculum evenly ensures a uniform bacterial lawn, which is necessary for accurately measuring the zones of inhibition.[15]
-
Zone of Inhibition: The diameter of the clear zone around the disk is proportional to the susceptibility of the microorganism to the compound; a larger zone indicates greater potency.[16]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[17]
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[15]
-
Apply Compound Disks: Aseptically place sterile paper disks impregnated with a known concentration of the 2-oxindole compound onto the agar surface.[18]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[15][16]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[15]
Conceptual Diagram of Antimicrobial Mechanism
Caption: Hypothetical mechanism of 2-oxindole antimicrobial action.
Conclusion and Future Perspectives
The 2-oxindole scaffold is a versatile and valuable starting point for the development of new antimicrobial agents. The available data clearly demonstrates that strategic chemical modifications can lead to potent compounds with broad-spectrum activity against both bacteria and fungi. Future research should focus on synthesizing novel derivatives and conducting extensive structure-activity relationship studies to optimize their antimicrobial profiles. Furthermore, exploring the precise mechanisms of action of these compounds will be crucial for developing agents that can overcome existing drug resistance.
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Rindhe, S. S., et al. (2011). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences, 73(3), 292–298. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(5), 2319. Retrieved from [Link]
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IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences, 19(11), 3508. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 2-Oxindole-3-Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
The 2-oxindole-3-acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its efficient and scalable synthesis is a critical aspect of drug discovery and development programs. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this important molecule, offering insights into the mechanistic rationale behind experimental choices and providing a benchmark of their synthetic efficiency.
Introduction to the 2-Oxindole-3-Acetic Acid Moiety
The 2-oxindole core, a bicyclic structure containing a fused benzene and pyrrolidin-2-one ring system, is a recurring motif in a variety of natural products and synthetic pharmaceuticals. The addition of an acetic acid side chain at the 3-position introduces a key functional group for further elaboration and interaction with biological targets. Consequently, the development of robust and efficient synthetic strategies to access 2-oxindole-3-acetic acids is of significant interest to the chemical and pharmaceutical industries. This guide will dissect and compare four prominent synthetic methodologies: the Stolle Synthesis, the Fischer Indole Synthesis, the Palladium-Catalyzed Intramolecular α-Arylation of Amides, and the Intramolecular Heck Reaction.
Classical Approaches: Stolle and Fischer Indole Syntheses
The Stolle Synthesis: A Two-Step Route to the Oxindole Core
The Stolle synthesis, a long-standing method for oxindole formation, proceeds in two distinct steps: the acylation of an aniline with an α-haloacetyl chloride, followed by an intramolecular Friedel-Crafts reaction to close the five-membered ring.[1]
Mechanistic Rationale: The initial N-acylation is a standard nucleophilic acyl substitution. The subsequent cyclization is an electrophilic aromatic substitution, typically promoted by a Lewis acid like aluminum chloride. The choice of a Lewis acid is critical; it must be strong enough to promote the intramolecular reaction without causing significant side product formation. The reaction temperature is also a key parameter to control, as higher temperatures can lead to decomposition or unwanted side reactions.
Workflow Diagram:
Caption: Stolle Synthesis Workflow for 2-Oxindole-3-acetic acid.
Experimental Protocol (Representative):
-
N-Acylation: To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for 1-2 hours, and the resulting N-phenyl-2-chloroacetamide is isolated.
-
Friedel-Crafts Cyclization: The N-phenyl-2-chloroacetamide (1.0 eq) is added portion-wise to a suspension of anhydrous aluminum chloride (2.0 eq) in a high-boiling solvent like dichlorobenzene at elevated temperature (e.g., 130-140 °C). After completion, the reaction mixture is cooled and quenched with ice-water. The crude 2-oxindole is then extracted and purified.
-
Introduction of the Acetic Acid Moiety: A common strategy involves introducing a precursor to the acetic acid side chain at the 3-position of the 2-oxindole core, followed by hydrolysis.
The Fischer Indole Synthesis: A Convergent Approach
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] For the synthesis of 2-oxindole-3-acetic acid, a suitably substituted dicarbonyl compound or its equivalent would be required.
Mechanistic Rationale: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement (the key bond-forming step) followed by cyclization and elimination of ammonia to afford the indole ring.[4] The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly influence the yield and regioselectivity, especially with unsymmetrical ketones.
Workflow Diagram:
Caption: Fischer Indole Synthesis approach to 2-Oxindole-3-acetic acid.
Experimental Protocol (Conceptual):
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and a suitable keto-ester like diethyl 2-oxosuccinate (1.0 eq) are reacted in a solvent such as ethanol with a catalytic amount of acid.
-
Fischer Indolization: The resulting hydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid) at elevated temperatures to effect cyclization to the corresponding indole-2-carboxylate derivative.
-
Conversion to 2-Oxindole-3-acetic acid: The indole derivative would then require oxidation at the 2-position and hydrolysis of the ester to yield the final product.
Modern Palladium-Catalyzed Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering milder conditions and broader functional group tolerance compared to classical methods.
Intramolecular α-Arylation of Amides
This method involves the palladium-catalyzed intramolecular coupling of an N-(2-haloaryl)acetamide derivative to form the oxindole ring.[5] This approach is highly efficient for the construction of 3-substituted and 3,3-disubstituted oxindoles.
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amide α-proton to form a palladium enolate. Reductive elimination from this intermediate then furnishes the oxindole product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for promoting the desired reductive elimination and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed.[5]
Workflow Diagram:
Caption: Pd-catalyzed Intramolecular α-Arylation for 2-Oxindole-3-acetic acid.
Experimental Protocol (Representative):
-
Precursor Synthesis: A 2-haloaniline is acylated with a suitable acetyl chloride derivative bearing a protected carboxylic acid moiety.
-
Intramolecular α-Arylation: The N-(2-haloaryl)acetamide precursor (1.0 eq) is dissolved in a solvent like toluene or dioxane. A palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-10 mol%), and a base (e.g., NaOt-Bu or K2CO3, 1.5-2.5 eq) are added. The mixture is heated under an inert atmosphere until the reaction is complete.
-
Deprotection: The protecting group on the acetic acid side chain is removed to afford the final product.
Intramolecular Heck Reaction
The intramolecular Heck reaction provides another powerful palladium-catalyzed route to oxindoles, typically from an N-allyl-2-haloaniline precursor. To generate the acetic acid side chain, a more substituted alkene precursor would be necessary.
Mechanistic Rationale: The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. Subsequent β-hydride elimination forms the exocyclic double bond of a 3-methyleneoxindole, which can then be further functionalized, or a different alkene substrate can be chosen to directly install the desired side chain.
Workflow Diagram:
Caption: Intramolecular Heck Reaction pathway to 2-Oxindole-3-acetic acid.
Experimental Protocol (Conceptual):
-
Precursor Synthesis: A 2-haloaniline is alkylated with an alkene containing a masked or protected acetic acid functionality.
-
Intramolecular Heck Reaction: The precursor is subjected to a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., Et3N or K2CO3) in a suitable solvent like DMF or acetonitrile at elevated temperatures.
-
Side Chain Manipulation: The resulting 3-substituted oxindole is then converted to the desired acetic acid derivative.
Comparative Analysis of Synthetic Routes
To provide a clear benchmark, the following table summarizes the key parameters for each synthetic route. It is important to note that direct comparative studies for the synthesis of 2-oxindole-3-acetic acid are limited; therefore, data from closely related derivatives are included for illustrative purposes.
| Parameter | Stolle Synthesis | Fischer Indole Synthesis | Intramolecular α-Arylation | Intramolecular Heck Reaction |
| Starting Materials | Aniline, α-haloacetyl chloride | Phenylhydrazine, dicarbonyl compound | 2-Haloaniline, substituted acetyl chloride | 2-Haloaniline, functionalized alkene |
| Number of Steps | 2-3 | 2-3 | 2-3 | 2-3 |
| Typical Reagents | Lewis acids (AlCl₃) | Strong acids (H₂SO₄, PPA) | Pd catalyst, phosphine ligand, strong base | Pd catalyst, phosphine ligand, base |
| Reaction Conditions | Harsh (high temp.) | Harsh (high temp., strong acid) | Mild to moderate | Mild to moderate |
| Reported Yields | Moderate to good | Variable, often moderate | Good to excellent[5] | Good to excellent[1] |
| Substrate Scope | Sensitive to electron-withdrawing groups | Broad, but can give mixtures | Good functional group tolerance | Good functional group tolerance |
| Key Advantages | Uses readily available starting materials | Convergent approach | High efficiency, mild conditions | High efficiency, mild conditions |
| Key Disadvantages | Harsh conditions, limited functional group tolerance | Harsh conditions, potential for side products | Cost of catalyst and ligands | Cost of catalyst and ligands, may require side-chain manipulation |
Green Chemistry Perspective
A modern assessment of synthetic routes must consider their environmental impact. Green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor) provide a quantitative measure of the "greenness" of a reaction.
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product.[6] Rearrangement and addition reactions are inherently more atom-economical than substitution and elimination reactions.
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.[6]
| Metric | Stolle Synthesis | Fischer Indole Synthesis | Intramolecular α-Arylation | Intramolecular Heck Reaction |
| Atom Economy | Moderate (loss of HCl and H₂O) | Low to Moderate (loss of NH₃ and H₂O) | High (catalytic cycle) | High (catalytic cycle) |
| E-Factor | High (due to stoichiometric Lewis acid and workup) | High (due to acid catalyst and workup) | Lower (catalytic reagents, but solvent and base contribute) | Lower (catalytic reagents, but solvent and base contribute) |
From a green chemistry standpoint, the palladium-catalyzed routes are generally superior to the classical methods due to their catalytic nature, which leads to higher atom economy and lower E-factors. However, the use of precious metal catalysts and organic solvents still presents environmental considerations.
Conclusion and Future Outlook
The synthesis of 2-oxindole-3-acetic acids can be achieved through a variety of methods, each with its own set of advantages and disadvantages.
-
Classical methods like the Stolle and Fischer indole syntheses, while historically significant, often suffer from harsh reaction conditions, limited substrate scope, and poor atom economy.
-
Modern palladium-catalyzed approaches , such as the intramolecular α-arylation of amides and the Heck reaction, offer milder conditions, greater functional group tolerance, and higher efficiency, making them more attractive for contemporary drug discovery and development.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, cost considerations, and the specific substitution patterns required on the 2-oxindole-3-acetic acid core. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and greener reaction media.
References
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- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Stolle, R. (1914). Über Phenyl-oxindol. Berichte der deutschen chemischen Gesellschaft, 47(2), 2120-2122.
- Stollé, R. (1913). Über eine neue Methode zur Darstellung N-substituierter Isatine. Berichte der deutschen chemischen Gesellschaft, 46(3), 3915-3916.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
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Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Sheldon, R. A. (1994). Consider the environmental quotient. CHEMTECH, 24(3), 38-47.
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085.
- Nakao, K., Murata, Y., Koike, H., Uchida, C., Kawamura, K., Mihara, S., ... & Stevens, R. W. (2003). Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. Tetrahedron letters, 44(39), 7269-7271.
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A Comparative Guide to the In Vivo Validation of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid: Evaluating Therapeutic Potential in Oncology and Inflammation
This guide provides a comprehensive framework for the in vivo validation of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a novel indole derivative. Given the broad spectrum of biological activities associated with the indole scaffold, including potent anticancer and anti-inflammatory effects, this document outlines comparative studies against established therapeutic agents in relevant preclinical models.[1][2][3] We will explore the therapeutic potential of this compound in two key areas: oncology, benchmarked against the standard chemotherapeutic agent 5-Fluorouracil (5-FU), and chronic inflammation, compared with the selective COX-2 inhibitor, Celecoxib.
The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[2][4] Its unique physicochemical properties allow for diverse molecular interactions, making it a versatile scaffold for targeting a wide array of biological pathways implicated in various diseases.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for evaluating the efficacy and mechanism of action of this compound.
Part 1: Evaluation of Anti-Inflammatory Potential
The structural similarity of this compound to known anti-inflammatory indole derivatives, such as Indomethacin, suggests its potential utility in treating inflammatory disorders.[3] Many indole-based compounds exert their anti-inflammatory effects by modulating key inflammatory pathways, including the cyclooxygenase (COX) enzymes and the Aryl Hydrocarbon Receptor (AHR) pathway.[3][5] The AHR pathway, in particular, is an emerging therapeutic target in inflammatory diseases due to its role in regulating immune responses.[5][6]
Comparative Agent: Celecoxib
Celecoxib is a selective COX-2 inhibitor widely used in the treatment of inflammatory conditions such as arthritis. Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By comparing our target compound with Celecoxib, we can assess its relative potency and gain insights into its potential mechanism of action.
In Vivo Model: Adjuvant-Induced Arthritis in Rodents
The adjuvant-induced arthritis (AIA) model is a well-established and widely used preclinical model for studying chronic inflammation and screening potential anti-arthritic drugs.[7] This model mimics many of the pathological features of human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.
Experimental Protocol: Adjuvant-Induced Arthritis Model
-
Animal Model: Male Lewis rats (or a suitable mouse strain) are used for this study. Animals are acclimatized for at least one week before the experiment.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw.
-
Treatment Groups:
-
Dosing Regimen: Treatment is initiated on the day of adjuvant injection (or upon the first signs of arthritis) and continued daily for a predefined period (e.g., 14-21 days).
-
Endpoint Analysis:
-
Paw Volume: Paw edema is measured using a plethysmometer at regular intervals.
-
Arthritis Score: Clinical signs of arthritis (erythema, swelling) in each paw are scored on a scale of 0-4.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.
-
Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[7]
-
Data Presentation: Comparative Efficacy in the AIA Model
| Treatment Group | Dose | Mean Paw Volume (mL) at Day 14 | Mean Arthritis Score at Day 14 | Inhibition of Paw Edema (%) |
| Vehicle Control | - | 2.5 ± 0.3 | 12.5 ± 1.5 | 0% |
| This compound | TBD | TBD | TBD | TBD |
| Celecoxib | 15 mg/kg | 1.5 ± 0.2 | 6.0 ± 0.8 | 40%[8][10] |
| Celecoxib | 30 mg/kg | 1.2 ± 0.1 | 4.5 ± 0.6 | 52%[8][10] |
| Naïve Control | - | 0.8 ± 0.1 | 0 | - |
TBD: To Be Determined from experimental data.
Hypothesized Signaling Pathway
Caption: Hypothesized modulation of inflammatory pathways.
Experimental Workflow
Caption: Workflow for the Adjuvant-Induced Arthritis model.
Part 2: Evaluation of Anticancer Potential
The indole scaffold is a cornerstone in the development of anticancer agents, with several indole derivatives approved for clinical use.[11] These compounds can act through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][4] Furthermore, some indole-3-acetic acid derivatives have been investigated as prodrugs that can be selectively activated in the tumor microenvironment.[12]
Comparative Agent: 5-Fluorouracil (5-FU)
5-FU is a widely used chemotherapeutic agent for the treatment of various solid tumors, including colorectal and breast cancer.[13] It primarily acts by inhibiting thymidylate synthase, a key enzyme in the synthesis of DNA, thereby leading to cell death.[14] Comparing our test compound to 5-FU will provide a benchmark for its cytotoxic and tumor-suppressive activity.
In Vivo Model: Human Tumor Xenograft in Immunocompromised Mice
The tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and essential tool in preclinical cancer research for evaluating the efficacy of novel therapeutic agents.[15][16]
Experimental Protocol: Xenograft Tumor Model
-
Cell Lines: A suitable human cancer cell line (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) is selected based on the hypothesized target of the compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
This compound (dose range to be determined)
-
5-Fluorouracil (e.g., 50-100 mg/kg, administered intraperitoneally)[17]
-
-
Dosing Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), treatment is initiated according to a predefined schedule (e.g., daily, every other day).
-
Endpoint Analysis:
-
Tumor Volume: Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival data is collected.
-
Immunohistochemistry: At the end of the study, tumors can be excised for analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Data Presentation: Comparative Efficacy in the Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 200 | 0% | +5% |
| This compound | TBD | TBD | TBD | TBD |
| 5-Fluorouracil | 50 mg/kg | 750 ± 100 | 50%[15] | -10% |
TBD: To Be Determined from experimental data.
Hypothesized Signaling Pathway
Caption: Potential anticancer mechanisms of action.
Experimental Workflow
Caption: Workflow for the xenograft tumor model.
Discussion and Future Directions
The in vivo validation protocols outlined in this guide provide a rigorous and comparative approach to elucidating the therapeutic potential of this compound. By benchmarking against established drugs like Celecoxib and 5-Fluorouracil, researchers can gain a clear understanding of the compound's relative efficacy and potential clinical positioning.
Should the compound demonstrate significant activity in either the anti-inflammatory or anticancer models, further mechanistic studies will be warranted. For anti-inflammatory activity, investigating the specific effects on COX-1 versus COX-2 activity and exploring the role of the AHR pathway will be crucial. For anticancer potential, identifying the specific molecular targets and pathways involved in its cytotoxic and tumor-suppressive effects will be a key next step.
Pharmacokinetic and toxicological studies will also be essential to fully characterize the drug-like properties of this compound and to establish a safe and effective dosing regimen for potential future clinical development. The versatility of the indole scaffold suggests that this compound could hold promise in addressing significant unmet medical needs in oncology and inflammatory diseases.
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A Researcher's Guide to 2-Oxindole Analogs: A Comparative Analysis of Biological Activity
The 2-oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous natural products and its versatile biological activities. This guide provides a comparative statistical analysis of 2-oxindole analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data. We will delve into their anticancer and antimicrobial properties, explore their mechanisms of action as kinase inhibitors, and provide detailed experimental protocols to facilitate reproducible research.
Introduction to the 2-Oxindole Scaffold
The 2-oxindole core, characterized by a fused benzene and pyrrolone ring system, serves as a versatile template for the design of novel therapeutic agents. Its ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, leading to the discovery of potent and selective inhibitors of various biological targets.[1][2][3][4][5] This has led to the development of several successful drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[6]
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the development of 2-oxindole analogs as anticancer agents.[7][8] Their cytotoxic effects have been evaluated against a wide range of cancer cell lines, with many derivatives exhibiting potent activity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
In Vitro Cytotoxicity Data (IC50 Values)
The following table summarizes the IC50 values of representative 2-oxindole analogs against various cancer cell lines. It is crucial to note that direct comparisons between studies should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methods can vary.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole 6e | A549 (Non-small cell lung cancer) | ~0.09 | [9] |
| Spirooxindole 6h | A549 (Non-small cell lung cancer) | ~0.09 | [9] |
| 2-oxindole-based hydrazide 6c | MCF-7 (Breast cancer) | 0.0058 | [10][11] |
| Pyrazole-oxindole conjugate 6h | Jurkat (T-cell leukemia) | 4.36 | [12] |
| Spiro oxindole derivative 6 | MCF-7 (Breast cancer) | 3.55 | [13] |
| Spiro oxindole derivative 6 | MDA-MB-231 (Triple-negative breast cancer) | 4.40 | [13] |
| 2-oxindole derivative 1a | A549 (Non-small cell lung cancer) | Low µM range | |
| 2-oxindole derivative 7c | HT-29 (Colorectal cancer) | 0.132-0.611 | [14] |
| 2-oxindole derivative 7g | SW-620 (Colorectal cancer) | 0.037-0.468 | [14] |
Note: The IC50 values are presented as reported in the respective publications. Variations in experimental protocols can influence these values.
Mechanism of Action: Kinase Inhibition
Many 2-oxindole analogs exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[12][15] Two key signaling pathways frequently targeted by 2-oxindole derivatives are the PDK1/Akt and CDK2 pathways.
PDK1/Akt Signaling Pathway
The Phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[1][16][17][18] Aberrant activation of this pathway is a common feature in many cancers. Several 2-oxindole derivatives have been designed as inhibitors of this pathway.[1]
Below is a diagram illustrating the PDK1/Akt signaling pathway and the point of inhibition by 2-oxindole analogs.
Caption: PDK1/Akt signaling pathway and inhibition by 2-oxindole analogs.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in regulating the cell cycle, particularly the transition from G1 to S phase.[2][19][20][21][22] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Spirooxindoles, a subclass of 2-oxindoles, have shown particular promise as CDK2 inhibitors.[9][19][23]
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by spirooxindole analogs.
Caption: CDK2 signaling in cell cycle and inhibition by spirooxindoles.
Comparative Analysis of Antimicrobial Activity
In addition to their anticancer properties, 2-oxindole analogs have demonstrated promising activity against a range of microbial pathogens.[5][11][24][25][26] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
In Vitro Antimicrobial Activity (MIC Values)
The table below presents the MIC values of selected 2-oxindole derivatives against various bacterial and fungal strains. As with the anticancer data, variations in experimental methodologies necessitate careful interpretation when comparing results across different studies.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| OXN-1 | Mycobacterium tuberculosis H37Rv | 0.78 | [8] |
| OXN-3 | Mycobacterium tuberculosis H37Rv | 0.78 | [8] |
| OXN-7 | Mycobacterium tuberculosis H37Rv | 0.78 | [8] |
| Spiro-oxindole 3a | Staphylococcus aureus | 20 | [27] |
| Spiro-oxindole 3g | Staphylococcus aureus | 20 | [27] |
| Spiro-oxindole 3f | Escherichia coli | 20 | [27] |
| Oxindole derivative 4a | Bacillus cereus | Significant activity | [28] |
| Oxindole derivative 11c | Shigella dysenterie | Significant activity | [28] |
Note: The MIC values are presented as reported in the respective publications.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-oxindole analogs is highly dependent on the nature and position of substituents on the oxindole core.[3][4][15][17][27][28][29]
-
Anticancer Activity: For anticancer activity, substitutions at the C3, C5, and N1 positions of the oxindole ring have been extensively explored. The introduction of bulky aromatic or heterocyclic moieties at the C3-position, often via a double bond, is a common strategy to enhance potency.[17][29] Halogen substitutions, particularly fluorine and chlorine, at the C5 or C6 position can also significantly improve cytotoxic effects.[17]
-
Antimicrobial Activity: In the context of antimicrobial activity, the presence of specific pharmacophores, such as sulfonamides, linked to the oxindole scaffold has been shown to be beneficial.[24][25] The nature of the substituent at the C3-position also plays a crucial role in determining the spectrum of activity against different microbial strains.[5]
Experimental Protocols
To ensure the reproducibility of the findings presented in this guide, detailed experimental protocols for the key assays are provided below.
Workflow for In Vitro Anticancer and Antimicrobial Screening
Caption: General workflow for screening 2-oxindole analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][8][19][30]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-oxindole analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][9][23][31]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the 2-oxindole analogs in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.[3][10][12][18][25][32][33]
Protocol (General):
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the 2-oxindole analog at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Conclusion
2-oxindole analogs represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer and antimicrobial agents, coupled with their ability to modulate key signaling pathways, underscores their therapeutic potential. This guide has provided a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in the rational design and development of novel 2-oxindole-based therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their preclinical promise into clinical success.
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protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]
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MDPI. (2024, May 20). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS No. 938459-17-7). As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory workflow.
Disclaimer: This guide is founded on established best practices for hazardous chemical disposal and available data for the target compound and its structural analogs. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult your official SDS and EHS office for definitive guidance. [1]
Core Principle: A Proactive Hazard Assessment
This compound must be managed as a hazardous chemical waste from the point of generation to its final disposal.[1][2] This principle is derived from the compound's known and inferred toxicological profile, which indicates potential harm to personnel and the environment.
The primary hazards are associated with its classification as harmful if swallowed and a serious eye irritant.[3] Structurally related indole-acetic acid derivatives are also known to cause skin and respiratory irritation.[4][5] Therefore, a conservative and cautious approach to handling and disposal is mandatory.
| Hazard Identification | Description |
| GHS Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed.[3]H319: Causes serious eye irritation.[3]Potential: Skin and respiratory irritation (inferred from analogs).[4][5] |
| Incompatibilities | Strong oxidizing agents.[4][6] |
| Hazardous Decomposition | Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][6] |
Essential Safety and Handling Protocols
Before any disposal procedures begin, the immediate handling of the compound and its waste must be governed by stringent safety measures to minimize exposure risk.
Personal Protective Equipment (PPE) & Engineering Controls
The selection of PPE is your first line of defense. The causality is simple: create an impermeable barrier between you and the hazardous substance.
| Protective Measure | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][4] Standard safety glasses are insufficient as they do not protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] Always inspect gloves for tears or punctures before use. |
| Body Protection | A fully fastened laboratory coat.[1][2] This protects skin and personal clothing from contamination. |
| Engineering Controls | All handling and waste packaging must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4] This prevents the inhalation of any airborne particles. |
Step-by-Step Disposal Workflow
The proper disposal of this compound is a systematic process. Each step is designed to ensure safety, prevent environmental release, and maintain regulatory compliance.
Protocol Details:
-
Waste Segregation: At the point of generation, immediately segregate waste into distinct streams. This is a critical control point to prevent dangerous cross-reactions and to facilitate compliant disposal.
-
Solid Waste: Includes unused, expired, or surplus pure compound. This should be kept separate from other chemical wastes.
-
Contaminated Labware: Disposable items such as gloves, weighing papers, pipette tips, and wipes that are contaminated with the compound. These should be collected in a designated, lined container.
-
Liquid Waste: Any solutions containing the dissolved compound. These must be segregated based on the solvent system (e.g., halogenated vs. non-halogenated solvents) as required by waste disposal regulations.[1] Under no circumstances should this waste be poured down the drain. [4]
-
-
Containerization: The integrity of the waste container is paramount to preventing leaks and spills.
-
Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[7] The original product container is often an excellent choice for solid waste.
-
For liquid waste, use a container designed for liquids with a secure, screw-top cap.[7]
-
Keep containers closed at all times except when actively adding waste.[7] This minimizes evaporation and prevents spills.
-
-
Labeling: Proper labeling is a non-negotiable regulatory requirement. Each container must be clearly and accurately labeled.
-
Temporary Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or as directed by your EHS department.
-
Final Disposal: Arrange for the removal of the hazardous waste through your institution's EHS office.[7] They will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal in accordance with all federal, state, and local regulations.[8]
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spill (Solid):
-
Ensure you are wearing the appropriate PPE.
-
Gently sweep or wipe up the material, avoiding the creation of dust.[4]
-
Use an inert absorbent material for any remaining residue.[9]
-
Collect all cleanup materials and the spilled substance into a designated hazardous waste container and label it accordingly.[7]
-
-
Large Spill:
Regulatory Context: Waste Classification
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While "this compound" is not explicitly listed with a specific "P" or "U" series waste code, a hazardous waste determination must still be performed based on its characteristics.[6]
-
Characteristic Waste: Due to its acetic acid moiety, if a solution of this compound has a pH of 2 or less, it would be classified as a D002 (Corrosive) hazardous waste.[11]
-
Listed Waste: If the compound is dissolved in a solvent that is on the EPA's list of hazardous wastes (e.g., acetone, methanol, xylene from the F003 list, or toluene from the F005 list), the entire mixture is considered that listed hazardous waste.[12][13]
The final classification and assignment of waste codes must be done in consultation with your EHS department, which is responsible for ensuring full compliance with EPA and local environmental regulations.[6][7]
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Comprehensive Guide to Personal Protective Equipment for Handling (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
This guide provides essential safety and handling protocols for (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS Number: 938459-17-7).[1] As a trusted partner in your research, we prioritize your safety by delivering in-depth technical guidance grounded in established safety principles. This document synthesizes data from structurally similar compounds to offer a comprehensive safety framework, ensuring you can manage this chemical with confidence and precision.
Hazard Assessment and Risk Mitigation
This compound is a solid, powdered organic compound.[1] Based on data from related indole and oxindole compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[4]
-
Unknown Biological Activity: As a derivative of indole acetic acid, a plant hormone, this compound may have uncharacterized biological effects.
The core of a sound safety protocol is the consistent application of the hierarchy of controls. This guide will focus on the appropriate use of Personal Protective Equipment (PPE) within the broader context of safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes of solutions or accidental projection of the solid powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Glove suitability depends on the solvent used for dissolution. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes.[5] | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling larger quantities of the powder.[2][6] | To prevent the inhalation of fine dust particles, especially in the absence of engineering controls like a fume hood.[2] |
Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as when preparing concentrated solutions, a face shield should be worn in addition to goggles.[2]
Nitrile gloves are a suitable choice for handling the solid compound and its solutions in common laboratory solvents. However, it is imperative to consult a glove compatibility chart for the specific solvent you are using. Always inspect gloves for any signs of degradation or perforation before use and wash your hands thoroughly after removing them.
A buttoned laboratory coat, worn over clothing that covers the legs, and closed-toe shoes are mandatory to protect against accidental skin exposure.[5]
For weighing small quantities of the powder, a chemical fume hood or a vented balance enclosure is the preferred engineering control to minimize inhalation risks.[2][6] If these are not available, or when handling larger amounts of powder, a NIOSH-approved respirator should be used.[2][6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly sealed.
The following workflow outlines the key steps for safely handling the solid compound and preparing solutions.
Step-by-Step Protocol:
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in Section 2.
-
Work in a Ventilated Area: Conduct all work involving the solid powder or volatile solutions in a certified chemical fume hood.[2]
-
Weighing: If possible, use a vented balance enclosure.[6] Otherwise, carefully weigh the powder inside the fume hood.[6] Avoid creating dust.
-
Solution Preparation: Add the solvent to the weighed solid slowly to prevent splashing.
-
Cleanup: After handling, decontaminate the work surface with an appropriate solvent and wipe it clean.
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to environmental and personal safety.
All waste contaminated with this compound, including unused product, solutions, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.[2]
The following diagram illustrates the decision-making process for chemical waste disposal.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[9] Do not dispose of this chemical down the drain.[2]
Conclusion: A Culture of Safety
Adherence to these guidelines is fundamental for the safe handling of this compound. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and your research.
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Reddit. (2023). How does your lab dispose of harmful reagents used in cultures?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
